SM 16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-15-3-2-4-17(27-15)21-20(16-5-6-18-19(13-16)32-14-31-18)28-23(29-21)25-10-7-24(8-11-25,9-12-25)22(26)30/h2-6,13H,7-12,14H2,1H3,(H2,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHTXZGCTPDXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)C34CCC(CC3)(CC4)C(=O)N)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Function of Schistosoma mansoni Sm16 Protein
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Sm16 protein of Schistosoma mansoni, a key causative agent of human schistosomiasis, is a critical component of the parasite's excretory/secretory products. This ~16 kDa protein is secreted by the infectious cercariae during skin penetration and plays a pivotal role in modulating the host's innate immune response to facilitate parasite survival. Structurally, Sm16 is predominantly alpha-helical and assembles into an oligomeric complex. Its primary function is immunomodulatory, characterized by the suppression of cutaneous inflammatory responses, inhibition of Toll-like receptor (TLR) signaling, prevention of classical macrophage activation, and delayed antigen processing. This technical guide provides a comprehensive overview of the core functions of Sm16, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the signaling pathways it influences. This document is intended to serve as a valuable resource for researchers in parasitology, immunology, and drug development seeking to understand and target the host-parasite interface.
Core Functions of Sm16
Sm16 is a multifaceted immunomodulatory protein that orchestrates a sophisticated evasion of the host's initial immune defenses. Secreted by the cercariae upon skin invasion, its primary role is to create a localized anti-inflammatory environment, thereby protecting the invading parasite.[1] The protein is also expressed in the eggs of S. mansoni, suggesting a role in the inflammatory response to eggs in liver tissues.[1][2]
The key functions of Sm16 include:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: Sm16 potently inhibits cytokine production in response to TLR ligands such as lipopolysaccharide (LPS) (TLR4) and poly(I:C) (TLR3).[3][4] This inhibition is exerted at a point proximal to the TLR complex, specifically by preventing the degradation of the IL-1 receptor-associated kinase 1 (IRAK-1), a crucial signaling protein in the TLR pathway.[4][5]
-
Prevention of Classical Macrophage Activation: Sm16 blocks the classical activation of macrophages induced by LPS or IFN-γ.[6] This prevents the differentiation of macrophages into a pro-inflammatory M1 phenotype, thereby reducing the production of inflammatory mediators.[6]
-
Delayed Antigen Processing: The protein has been shown to delay the processing of antigens by macrophages, which is a critical step in the initiation of an adaptive immune response.[5][6]
-
Modulation of Cellular Metabolism: Transcriptomic analysis of macrophages treated with a synthetic form of Sm16 revealed significant effects on signaling pathways involving the peroxisome proliferator-activated receptor (PPAR) and liver X receptors/retinoid X receptor (LXR/RXR).[2] These nuclear receptors are central regulators of macrophage metabolism and inflammatory responses.[2]
While Sm16 demonstrates significant immunomodulatory activity, its role as a vaccine candidate has been met with limited success. Studies have shown that while immunization with recombinant Sm16 can elicit humoral and cellular immune responses, it fails to confer significant protection against parasite infection in mouse models.[7][8] Furthermore, knockdown of the Sm16 gene in schistosomula resulted in a decrease in parasite size in vitro but did not affect parasite survival or egg production in vivo, suggesting it is not essential for parasite survival in the definitive host.[7][8]
Quantitative Data on Sm16 Function
The following tables summarize the key quantitative data from studies on Sm16's immunomodulatory effects.
| Parameter | Cell Type | Stimulant | Sm16 Concentration | Effect | Reference |
| Cytokine Production (TNF & IL-6) | Murine Macrophages | LPS | 5-50 µg/ml (Sm16 34-117) | Dose-dependent inhibition of macrophage activation. | [9] |
| Cytokine Production (IL-1β & IL-2) | Human Peripheral Blood Mononuclear Cells | anti-CD3 antibody | 50 µg/ml (Sm16(23-117)AA P) | No inhibition of IL-1β or IL-2 expression. | [3] |
| Gene Expression | Human Hepatic Stellate Cells (LX-2) | - | Not specified | KS-84 (Sm16 peptide): 78 genes differentially expressed (reduced activation). KS-66 (Sm16 peptide): 798 genes differentially expressed (increased activation). |
| Parameter | Assay | Sm16 Construct | TLR Ligand | Result | Reference |
| Cytokine Response Inhibition | Whole Human Blood | Sm16(23-117)AA P | LPS (TLR4), poly(I:C) (TLR3) | Potent inhibition. | [4] |
| Cytokine Response Inhibition | Whole Human Blood | Sm16(23-117)AA P | Peptidoglycan (TLR2), Synthetic lipopeptide (TLR2) | Less efficient inhibition. | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of Sm16.
Recombinant Sm16 Expression and Purification in Pichia pastoris
Pichia pastoris is a widely used expression system for producing recombinant Sm16 due to its ability to perform post-translational modifications and secrete the protein, simplifying purification.[9]
-
Cloning: The coding sequence for Sm16 (residues 23-117, excluding the signal peptide) is cloned into a P. pastoris expression vector, such as pPICZ B, which contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter.
-
Transformation: The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation. Transformants are selected on appropriate antibiotic-containing media.
-
Screening: Small-scale expression trials are conducted to identify clones with the highest protein expression levels.
-
Fermentation:
-
A starter culture is grown in Buffered Glycerol-complex Medium (BMGY) at 30°C with shaking (250-300 rpm) until the culture reaches an OD600 of 2-6.
-
The cells are harvested by centrifugation and resuspended in Buffered Methanol-complex Medium (BMMY) to induce protein expression.
-
The culture is maintained at 30°C with shaking, and 100% methanol is added to a final concentration of 0.5-1.0% every 24 hours for 3-4 days to maintain induction.
-
-
Purification:
-
The culture supernatant containing the secreted recombinant Sm16 is harvested by centrifugation.
-
The supernatant is concentrated and buffer-exchanged.
-
The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA if a His-tag is included) followed by size-exclusion chromatography to obtain a highly pure and soluble protein preparation.
-
RNA Interference (RNAi) in Schistosoma mansoni Schistosomula
RNAi is a powerful tool to study gene function by knocking down the expression of a target gene.
-
dsRNA Preparation: A ~500 bp region of the Sm16 cDNA is amplified by PCR using primers containing the T7 promoter sequence. The PCR product is then used as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize double-stranded RNA (dsRNA). The integrity of the dsRNA is verified by agarose gel electrophoresis.
-
Schistosomula Preparation: Cercariae are mechanically transformed into schistosomula.
-
RNAi by Soaking:
-
Approximately 400 schistosomula are placed in a 24-well plate with 1 ml of complete Basch Medium 169 supplemented with 5% FBS.
-
Sm16-specific dsRNA is added to a final concentration of 30 µg/ml. A non-specific dsRNA (e.g., targeting a viral gene like mCherry) is used as a control.
-
The parasites are incubated for 6 days at 37°C in a 5% CO2 atmosphere.
-
-
RNAi by Electroporation:
-
Approximately 400 schistosomula are transferred to a 4 mm electroporation cuvette in Basch Incomplete Medium 169.
-
dsRNA is added to the cuvette.
-
Electroporation is performed with a single pulse of 125 V for 20 ms.
-
The schistosomula are then transferred to a 24-well plate with fresh culture medium and incubated as described above.
-
-
Analysis of Gene Knockdown: After the incubation period, total RNA is extracted from the schistosomula, and the level of Sm16 transcript is quantified by quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene.
Macrophage Activation Assay
This assay is used to assess the immunomodulatory effect of Sm16 on macrophage activation.
-
Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are cultured from mouse bone marrow cells in the presence of M-CSF.
-
Stimulation:
-
BMDMs are seeded in 96-well plates.
-
The cells are pre-incubated with recombinant Sm16 (e.g., 10 µg/ml) or a protein buffer control for 1-2 hours.
-
The macrophages are then stimulated with LPS (e.g., 1 ng/ml) and/or IFN-γ (e.g., 25 U/ml) for 24-48 hours.
-
-
Analysis of Cytokine Production: The culture supernatants are collected, and the concentrations of cytokines such as IL-12p40 and IL-10 are measured by ELISA.
-
Analysis of Nitric Oxide Production: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.
Immunolocalization of Sm16
This technique is used to visualize the location of Sm16 within the parasite's tissues.
-
Tissue Preparation: S. mansoni-infected mouse liver tissue containing eggs is fixed in 4% paraformaldehyde and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the paraffin-embedded tissue are cut and mounted on slides.
-
Immunostaining:
-
The slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed if necessary.
-
The sections are blocked with a blocking buffer (e.g., 2% BSA in PBS) to prevent non-specific antibody binding.
-
The sections are incubated with a primary antibody specific for Sm16 overnight at 4°C. A negative control is included where the primary antibody is pre-adsorbed with an excess of recombinant Sm16.
-
After washing, the sections are incubated with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG-FITC).
-
The nuclei are counterstained with DAPI.
-
-
Microscopy: The sections are mounted and visualized using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Sm16 and a typical experimental workflow for its characterization.
References
- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. A Role for Peroxisome Proliferator-Activated Receptors in the Immunopathology of Schistosomiasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPAR- γ Agonist Alleviates Liver and Spleen Pathology via Inducing Treg Cells during Schistosoma japonicum Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial overview: Immunomodulation 2020 – nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of nuclear receptor PXR in immune cells and inflammatory diseases [frontiersin.org]
An In-depth Technical Guide to the SM16 Protein of Schistosoma mansoni
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SM16 protein, also known as SPO-1 and SmSLP, is a key immunomodulatory molecule secreted by the parasitic flatworm Schistosoma mansoni. First identified as an anti-inflammatory factor, SM16 plays a crucial role in the parasite's ability to evade the host's immune system during the initial stages of infection. This ~16kDa protein is predominantly secreted by the cercarial stage of the parasite as it penetrates the host's skin. Structurally, SM16 is characterized by a dominant amphipathic alpha-helix and assembles into an approximately nine-subunit oligomer. Its primary mechanism of action involves the inhibition of Toll-like receptor (TLR) signaling, specifically TLR3 and TLR4 pathways, thereby suppressing the production of pro-inflammatory cytokines by host immune cells such as macrophages. This technical guide provides a comprehensive overview of the discovery, history, function, and experimental analysis of the SM16 protein, tailored for researchers and professionals in the fields of parasitology, immunology, and drug development.
Discovery and History
The journey to understanding SM16 began with early observations of the potent anti-inflammatory properties of Schistosoma mansoni secretions.
-
1995: Initial studies on the excretory/secretory products of S. mansoni schistosomula identified a factor with significant anti-inflammatory and immunomodulatory activity.
-
2000: The gene encoding a 16kDa protein, designated SM16, was cloned and characterized by Rao and Ramaswamy. Their work provided the first molecular identity for this immunomodulatory factor.[1]
-
2007: Research by Holmfeldt and colleagues refuted an earlier hypothesis that SM16 had a functional similarity to the microtubule-regulatory protein stathmin/Op18. Instead, they demonstrated that the secreted form of SM16 is a lipid bilayer-binding protein that can be internalized by host cells.[2]
-
2009: Brännström and his team revealed that SM16 assembles into a nine-subunit oligomer and pinpointed its inhibitory effect on Toll-like receptor signaling as a key immunomodulatory mechanism.[3][4]
-
2020: A study by Robinson and colleagues further solidified SM16's role as a member of the trematode-specific helminth defence molecule (HDM) family and provided detailed transcriptomic data on its effects on human macrophages.[5]
Molecular and Functional Characteristics
SM16 is a pivotal molecule in the host-parasite interface, exhibiting distinct structural and functional properties that enable it to modulate the host's immune response.
Structural Features:
-
Structure: Predominantly consists of an amphipathic alpha-helix.[5][7]
-
Oligomerization: Assembles into a stable, approximately nine-subunit oligomer.[3][4][7] The C-terminal regions of the protein are crucial for both this oligomerization and for binding to the plasma membrane of host cells.[3][4]
Functional Profile:
-
Immunomodulation: SM16 is a potent immunomodulatory protein that suppresses the host's innate immune response.[3][5][8]
-
TLR Signaling Inhibition: It specifically inhibits the signaling pathways of Toll-like receptor 3 (TLR3) and Toll-like receptor 4 (TLR4).[7][9] This inhibition is achieved by preventing the degradation of the interleukin-1 receptor-associated kinase 1 (IRAK1), a key signaling protein downstream of the TLR complex.[3][7]
-
Cytokine Suppression: By inhibiting TLR signaling, SM16 potently suppresses the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), in response to TLR ligands like lipopolysaccharide (LPS).[5][7]
-
Cellular Interaction: SM16 binds to the surface of various host cells, including macrophages, and is internalized into the endosomal/lysosomal system.[2][5][7]
Expression Profile:
-
SM16 is highly expressed in the cercariae and eggs of S. mansoni.[5][7] Its expression is significantly lower in adult worms.[5][7] This expression pattern highlights its importance during the initial invasion of the host and in the host's response to parasite eggs.[5][7]
Data Presentation
Quantitative Data on SM16 Expression and Activity
Table 1: Relative Expression of SM16 in S. mansoni Life Stages
| Life Stage | Relative SM16 mRNA Expression (Compared to Adult Male) |
| Cercariae | Significantly Higher |
| Eggs | Significantly Higher |
| Adult Male | Baseline |
| Adult Female | Low (not statistically different from male) |
Data compiled from qPCR analysis described in Robinson et al. (2020).[5]
Table 2: Effect of SM16 RNAi on Transcript Levels in Schistosomula
| Time Post-dsRNA Treatment | Percentage Reduction in SM16 Transcripts |
| 24 hours | 96% |
| 7 days | 98% |
Data from Bernardes et al. (2019).
Table 3: Top 15 Differentially Expressed Genes in Human THP-1 Macrophages Treated with Synthetic Sm16 (34–117)
| Gene Symbol | Gene Name | Fold Change | p-value |
| Upregulated Genes | |||
| IL6 | Interleukin 6 | >10 | <0.05 |
| IL1B | Interleukin 1 beta | >5 | <0.05 |
| CSF2 | Colony stimulating factor 2 | >5 | <0.05 |
| CCL8 | C-C motif chemokine ligand 8 | >5 | <0.05 |
| TNF | Tumor necrosis factor | >3 | <0.05 |
| IL10 | Interleukin 10 | >3 | <0.05 |
| AREG | Amphiregulin | >3 | <0.05 |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 | >3 | <0.05 |
| CXCL2 | C-X-C motif chemokine ligand 2 | >3 | <0.05 |
| Downregulated Genes | |||
| EGLN3 | Egl-9 family hypoxia inducible factor 3 | <-2 | <0.05 |
| KLF2 | Kruppel like factor 2 | <-2 | <0.05 |
| MAFF | MAF bZIP transcription factor F | <-2 | <0.05 |
| NR4A2 | Nuclear receptor subfamily 4 group A member 2 | <-2 | <0.05 |
| SERPINB2 | Serpin family B member 2 | <-2 | <0.05 |
| THBS1 | Thrombospondin 1 | <-2 | <0.05 |
Data adapted from the supplementary materials of Robinson et al. (2020), showing the top differentially regulated genes in THP-1 macrophages treated with 20 µg/ml of Sm16 (34–117) for 4 hours.[5]
Experimental Protocols
Recombinant SM16 Expression and Purification in Pichia pastoris
This protocol describes the expression of a secreted, soluble form of SM16.
1. Strain and Vector:
-
Host Strain: Pichia pastoris (e.g., X-33)
-
Expression Vector: pPICZα A (Invitrogen) containing the codon-optimized synthetic gene for the secreted form of SM16 (amino acids 23-117).
2. Growth Phase:
-
Inoculate a single colony of the recombinant P. pastoris clone into 20 mL of BMGY medium (1% yeast extract, 2% peptone, 100 mM potassium phosphate, pH 6.0, 1.34% yeast nitrogen base, 4x10⁻⁵% biotin, 1% glycerol) in a 100 mL baffled flask.
-
Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6 (approximately 16-18 hours).
3. Induction Phase:
-
Harvest the cells by centrifugation at 3,000 x g for 10 minutes at room temperature.
-
Decant the supernatant and resuspend the cell pellet in 200 mL of BMMY medium (same as BMGY but with 0.5% methanol instead of glycerol) to induce expression.
-
Add 1% filter-sterilized methanol to the culture every 24 hours for 3 days to maintain induction.
4. Protein Purification:
-
After 72 hours of induction, centrifuge the culture at 10,000 x g for 20 minutes to pellet the cells.
-
Collect the supernatant containing the secreted His-tagged SM16 protein.
-
Purify the recombinant protein from the supernatant using nickel-affinity chromatography according to the manufacturer's instructions.
-
Dialyze the purified protein against phosphate-buffered saline (PBS).
Western Blot Analysis of SM16
This protocol is for the detection of SM16 in S. mansoni protein extracts.
1. Sample Preparation:
-
Homogenize parasite material (e.g., cercariae, schistosomula) in lysis buffer (8 M urea, 2 M thiourea, 4% CHAPS, 20 mM Tris, 500 mM DTT, and protease inhibitor cocktail).
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 25°C and collect the supernatant.
-
Determine the protein concentration using a Bradford assay.
2. SDS-PAGE and Transfer:
-
Load 10 µg of protein extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose membrane at 100V for 1 hour.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SM16 (e.g., rabbit anti-SM16 polyclonal antibody, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or an imaging system.
Quantitative Real-Time PCR (qPCR) for SM16 Expression
This protocol outlines the quantification of SM16 mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from different S. mansoni life stages using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
2. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for SM16 (designed to amplify a 100-150 bp product)
-
cDNA template
-
Nuclease-free water
-
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
3. Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
4. Data Analysis:
-
Calculate the relative expression of SM16 using the 2-ΔΔCt method, normalized to the reference gene.
RNA Interference (RNAi) in Schistosomula
This protocol describes the knockdown of SM16 expression in in vitro cultured schistosomula.
1. dsRNA Preparation:
-
Synthesize double-stranded RNA (dsRNA) targeting a specific region of the SM16 gene using an in vitro transcription kit.
-
Use a non-specific dsRNA (e.g., GFP) as a control.
2. Electroporation:
-
Mechanically transform cercariae into schistosomula.
-
Resuspend approximately 1000 schistosomula in 100 µL of electroporation buffer containing 5 µg of SM16 dsRNA or control dsRNA.
-
Transfer the suspension to a 4 mm electroporation cuvette.
-
Deliver a single square-wave pulse of 125 V for 20 ms.
3. In Vitro Culture:
-
Immediately after electroporation, transfer the schistosomula to a culture plate with appropriate medium (e.g., Glasgow Minimum Essential Medium supplemented with fetal bovine serum).
-
Culture the parasites at 37°C in a 5% CO₂ atmosphere.
4. Analysis of Gene Knockdown:
-
After the desired incubation period (e.g., 24 hours, 7 days), harvest the schistosomula.
-
Extract RNA and perform qPCR as described in section 4.3 to quantify the reduction in SM16 transcript levels.
-
Analyze parasite phenotype, such as size and viability, under a microscope.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: SM16 inhibits the TLR4 signaling pathway by preventing IRAK1 degradation.
Caption: Workflow for recombinant SM16 expression and purification in Pichia pastoris.
Caption: Experimental workflow for RNA interference-mediated knockdown of SM16 in schistosomula.
References
- 1. Frontiers | Integrative analysis of single-cell and microarray data reveals SPI1-centered macrophage regulatory signatures in ulcerative colitis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional and functional profiling defines human small intestinal macrophage subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microarray and bioinformatics analyses of gene expression profiles in BALB/c murine macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Anti-Inflammatory Protein of Schistosoma japonicum Directs the Differentiation of the WEHI-3B JCS Cells and Mouse Bone Marrow Cells to Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openresearchafrica.org [openresearchafrica.org]
- 9. Frontiers | Schistosoma mansoni Infection-Induced Transcriptional Changes in Hepatic Macrophage Metabolism Correlate With an Athero-Protective Phenotype [frontiersin.org]
The Role of S100A16 in Cellular Signaling and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified in an astrocytoma cell line, S100A16 is a small, acidic, calcium-binding protein belonging to the S100 family. Comprising 103 amino acids, this protein is highly conserved among mammals and is expressed in a wide array of human tissues, with particularly high levels in epithelial cells. S100A16 plays a crucial role in various cellular processes, including proliferation, differentiation, migration, invasion, and epithelial-mesenchymal transition (EMT). Its expression is frequently altered in numerous human cancers, where it can function as either a tumor promoter or suppressor depending on the cancer type. This guide provides a comprehensive overview of S100A16 gene expression, its regulation by various signaling pathways, and detailed experimental protocols for its study.
Quantitative Expression Analysis of S100A16
The expression of S100A16 is dynamically regulated and varies significantly between normal and cancerous tissues. The following tables summarize the observed messenger RNA (mRNA) and protein expression levels in various human cancers, primarily based on data from The Cancer Genome Atlas (TCGA) and immunohistochemical studies.
Table 1: S100A16 mRNA Expression in Human Cancers (TCGA Data)
| Cancer Type | Expression Status in Cancer vs. Normal Tissue | Associated Prognosis with High Expression |
| Bladder Urothelial Carcinoma (BLCA) | Significantly Increased[1] | Poor |
| Breast Invasive Carcinoma (BRCA) | Significantly Increased[1] | Poor |
| Cholangiocarcinoma (CHOL) | Significantly Increased[1] | Data Not Available |
| Esophageal Carcinoma (ESCA) | Significantly Increased[1] | Data Not Available |
| Glioblastoma Multiforme (GBM) | Significantly Increased[1][2] | Poor[2] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Significantly Increased[1] | Poor[3] |
| Kidney Renal Papillary Cell Carcinoma (KIRP) | Significantly Increased[1] | Poor[3] |
| Lung Adenocarcinoma (LUAD) | Significantly Increased[1] | Poor[3] |
| Lung Squamous Cell Carcinoma (LUSC) | Significantly Increased[1] | Poor[3] |
| Thyroid Carcinoma (THCA) | Significantly Increased[1] | Data Not Available |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Decreased[1] | Data Not Available |
| Kidney Chromophobe (KICH) | Decreased[1] | Data Not Available |
| Prostate Adenocarcinoma (PRAD) | Decreased[1] | Data Not Available |
| Colorectal Cancer (CRC) | Decreased | Good |
| Pancreatic Adenocarcinoma (PAAD) | Highly Expressed[3] | Poor[3] |
| Gastric Cancer (GC) | Highly Expressed | Poor |
| Urothelial Bladder Cancer (UBC) | Highly Expressed | Poor |
Table 2: S100A16 Protein Expression in Human Cancers (Immunohistochemistry)
| Cancer Type | Protein Expression Level | Cellular Localization |
| Colorectal Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |
| Breast Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |
| Ovarian Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |
| Cervical Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |
| Skin Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |
| Urothelial Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |
| Gastric Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |
| Pancreatic Cancer | Moderate to Strong | Cytoplasmic and/or Membranous[4] |
| Endometrial Cancer | Few cases with moderate to strong positivity | Cytoplasmic and/or Membranous[4] |
| Lung Cancer | Few cases with moderate to strong positivity | Cytoplasmic and/or Membranous[4] |
| Glioma | Markedly Up-regulated with increasing grade | Cytoplasmic and Nuclear[2] |
Regulation of S100A16 Gene Expression
The expression of the S100A16 gene is controlled by a complex network of signaling pathways and transcription factors. The methylation status of the S100A16 promoter region is also a key regulatory mechanism; hypomethylation has been observed in lung adenocarcinoma, correlating with increased mRNA expression.[3]
Key Signaling Pathways Regulating S100A16
Several major signaling pathways have been identified to modulate S100A16 expression and/or are affected by S100A16's function. These include:
-
PI3K-Akt Signaling Pathway: Activation of this pathway is often associated with S100A16 overexpression in several cancers, promoting cell proliferation and survival.
-
MAPK/ERK Pathway: S100A16 has been shown to influence the MAPK/ERK signaling cascade, which is critical for cell growth and differentiation.
-
JNK/p38 MAPK Pathway: In colorectal cancer, S100A16 is suggested to exert its tumor-suppressive functions through the JNK/p38 MAPK pathway.
-
Hippo Signaling Pathway: In glioma, S100A16 acts as a negative regulator of the Hippo pathway, leading to decreased expression of the tumor suppressor LATS1.
-
Notch Signaling Pathway: Overexpression of S100A16 in breast cancer cells can up-regulate the Notch1 signaling pathway, promoting EMT.
Visualizing S100A16 Signaling Networks
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving S100A16.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of S100A16. The following section provides step-by-step protocols for common techniques used to analyze S100A16 expression.
Western Blot Protocol for S100A16 Detection
This protocol outlines the detection of S100A16 protein in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Cell Lysates:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Tissue Homogenates:
-
Excise tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer with protease inhibitors using a mechanical homogenizer.
-
Follow steps 1.5 to 1.7 for cell lysates.
-
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against S100A16 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C. A typical starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Visualize the protein bands using a chemiluminescence imaging system.
Real-Time Quantitative PCR (RT-qPCR) for S100A16 mRNA Expression
This protocol describes the quantification of S100A16 mRNA levels.
1. RNA Extraction:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.
3. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for S100A16
-
cDNA template
-
Nuclease-free water
-
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for S100A16 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of S100A16 using the 2-ΔΔCt method.
Immunohistochemistry (IHC) for S100A16 Localization
This protocol details the detection and localization of S100A16 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or microwave.
-
Cool the slides to room temperature.
3. Staining:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% goat serum) for 30 minutes.
-
Incubate with the primary antibody against S100A16 (e.g., rabbit anti-S100A16, 1:200 dilution) overnight at 4°C in a humidified chamber.[5]
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with a streptavidin-HRP complex for 30 minutes.
-
Rinse with PBS.
4. Visualization and Counterstaining:
-
Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
5. Imaging:
-
Examine the stained slides under a light microscope and capture images for analysis.
Conclusion
S100A16 is a multifaceted protein with significant implications in both normal physiology and the pathogenesis of various cancers. Its differential expression and involvement in key signaling pathways make it a promising biomarker for diagnosis and prognosis, as well as a potential therapeutic target. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the complex roles of S100A16, ultimately contributing to the development of novel strategies for cancer treatment and other diseases where its function is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. S100 Calcium Binding Protein A16 Promotes Cell Proliferation by triggering LATS1 ubiquitin degradation mediated by CUL4A ligase to inhibit Hippo pathway in Glioma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on S100A16 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of S100A16 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. researchgate.net [researchgate.net]
The Structural and Functional Landscape of SM16: An Immunomodulatory Protein from Schistosoma mansoni
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The SM16 protein, also known as SPO-1 and SmSLP, is a small, secreted immunomodulatory protein from the parasitic trematode Schistosoma mansoni, the causative agent of human schistosomiasis.[1] Released during the initial stages of host skin penetration by the cercarial larvae, SM16 plays a crucial role in the parasite's ability to evade the host's innate immune response.[1] This technical guide provides a comprehensive overview of the structural features, functional domains, and molecular interactions of the SM16 protein, with a focus on its potential as a therapeutic target.
SM16 Protein Structure and Domains
The SM16 protein is a low molecular weight protein with a predominantly alpha-helical secondary structure.[2] Its primary sequence and domain architecture are key to its immunomodulatory function.
Physicochemical Properties and Amino Acid Sequence
The full-length SM16 protein consists of 117 amino acids and has a theoretical molecular weight of approximately 13.5 kDa, although it is often referred to as a ~16 kDa protein based on its migration in SDS-PAGE.[1]
Full-Length Amino Acid Sequence (GenBank: AAD26122.1):
MKLIVLFLISLVALGVYSEKVKEFIDTMKTHYDEIAVFDNEFNKLKQEFLKSMNDEKINSLERKEYDFIKTKADQLENILKILGESS
Key Structural Domains
The SM16 protein is characterized by two principal domains:
-
N-Terminal Signal Peptide: The initial 18 amino acids (MKLIVLFLISLVALGVYS) constitute a signal peptide that directs the protein for secretion from the parasite.[1] This domain is cleaved off to produce the mature, secreted form of the protein.
-
C-Terminal Amphipathic Alpha-Helical Domain: The C-terminal half of the mature protein is dominated by an extended amphipathic alpha-helix. This structural feature is critical for the protein's interaction with host cell membranes and is thought to be involved in its immunomodulatory activity.[2]
| Feature | Description | Amino Acid Residues | Reference |
| Full-Length Protein | Complete amino acid sequence of the SM16 protein. | 1-117 | [1] |
| Signal Peptide | N-terminal sequence targeting the protein for secretion. | 1-18 | [1] |
| Mature Protein | Secreted form of the protein after cleavage of the signal peptide. | 19-117 | [1] |
| C-Terminal Alpha-Helical Region | Region with a high propensity to form an alpha-helix, critical for function. | Not explicitly defined, but a major feature of the mature protein. | [2] |
| Oligomerization State | The mature protein assembles into a non-covalent complex. | Nine-subunit oligomer | [3] |
| Theoretical Molecular Weight | Calculated from the amino acid sequence of the mature protein. | ~11.5 kDa (monomer) | Calculated |
| Apparent Molecular Weight | Observed molecular weight on SDS-PAGE. | ~16 kDa (monomer) | [1] |
Immunomodulatory Function and Signaling Pathway
SM16 exerts its immunomodulatory effects by suppressing the host's innate immune response, primarily by inhibiting Toll-like receptor (TLR) signaling in macrophages.[4][5]
Inhibition of TLR Signaling
SM16 has been shown to specifically inhibit the signaling pathways of TLR3 and TLR4.[5] This inhibition occurs upstream of the degradation of interleukin-1 receptor-associated kinase 1 (IRAK1), a key signaling intermediate.[4] By preventing IRAK1 degradation, SM16 effectively blocks the downstream activation of transcription factors such as NF-κB, which are essential for the production of pro-inflammatory cytokines.
Below is a diagram illustrating the proposed mechanism of SM16-mediated inhibition of TLR4 signaling.
Caption: SM16 inhibits TLR4 signaling by preventing the degradation of IRAK1.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the SM16 protein.
Recombinant SM16 Expression and Purification in E. coli
This protocol describes the expression and purification of a 6xHis-tagged mature SM16 protein (residues 19-117) in Escherichia coli.
Workflow Diagram:
Caption: Workflow for recombinant SM16 expression and purification.
Methodology:
-
Gene Synthesis and Cloning: Synthesize a codon-optimized DNA sequence encoding the mature SM16 protein (residues 19-117). Clone this fragment into a pET expression vector containing an N-terminal 6xHis-tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to culture for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the bound protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His-tag antibody.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the use of CD spectroscopy to determine the secondary structure of purified recombinant SM16.
Methodology:
-
Sample Preparation: Dialyze the purified SM16 protein against a suitable buffer with low absorbance in the far-UV region, such as 10 mM sodium phosphate, pH 7.4. Determine the precise protein concentration using a reliable method (e.g., BCA assay).
-
Data Acquisition: Record the CD spectrum of the protein solution (typically 0.1-0.2 mg/mL) from 190 to 260 nm in a 1 mm path-length quartz cuvette at 25°C.
-
Data Analysis: Subtract the spectrum of the buffer from the protein spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., CONTIN, SELCON3) to determine the percentage of α-helix, β-sheet, and random coil.
Size-Exclusion Chromatography (SEC) for Oligomerization Analysis
This protocol describes the determination of the native oligomeric state of SM16 using SEC.
Methodology:
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Calibration: Run a set of protein standards with known molecular weights to create a calibration curve of elution volume versus log(molecular weight).
-
Sample Analysis: Inject a sample of purified SM16 onto the equilibrated column and monitor the elution profile at 280 nm.
-
Molecular Weight Estimation: Determine the elution volume of the SM16 peak and use the calibration curve to estimate its native molecular weight. Compare this to the theoretical monomeric molecular weight to determine the oligomeric state.
Macrophage Cytokine Production Assay
This protocol details the assessment of SM16's effect on cytokine production by macrophages stimulated with a TLR ligand.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Treatment: Pre-incubate the macrophages with varying concentrations of purified recombinant SM16 for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), at a final concentration of 100 ng/mL. Include appropriate controls (untreated cells, cells treated with SM16 alone, and cells treated with LPS alone).
-
Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatants. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
Conclusion
The Schistosoma mansoni SM16 protein is a key factor in the parasite's ability to establish infection in its mammalian host. Its well-defined structure, particularly the C-terminal amphipathic alpha-helix, is intimately linked to its function as an inhibitor of the host's innate immune response. By targeting the TLR signaling pathway, SM16 represents a potential target for the development of novel anti-schistosomal therapies. The experimental protocols provided in this guide offer a framework for the further investigation of this intriguing and important parasitic protein.
References
- 1. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Mechanism of Action of Sm16 in Schistosomiasis
Disclaimer: The term "SM16" can refer to two distinct entities in biomedical research: Sm16 , a protein secreted by the Schistosoma mansoni parasite, and SM16 , a synthetic small molecule inhibitor of the TGF-β receptor. This document focuses on Sm16, the parasitic protein , and its role in modulating the host's immune response during schistosomiasis.
Introduction
Schistosomiasis, a debilitating parasitic disease, is caused by trematodes of the genus Schistosoma. Successful infection relies on the parasite's ability to navigate and counteract the host's complex immune system. A key component of this strategy is the secretion of immunomodulatory molecules. Sm16, a 16 kDa protein also known as SPO-1 or SmSLP, is one of the most abundant proteins secreted by Schistosoma mansoni cercariae as they penetrate the host's skin.[1] This technical guide provides an in-depth analysis of the mechanism of action of Sm16, consolidating data on its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism: Immunomodulation and Host Evasion
Sm16's primary role is to suppress the host's initial inflammatory response, thereby creating a window for the parasite to establish itself.[1] It achieves this through a multi-faceted approach targeting innate immune cells, particularly macrophages and monocytes.
Key Actions of Sm16:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: Sm16 has been shown to inhibit signaling pathways downstream of TLR3 and TLR4 in human monocytic cell lines.[1][2] This interference blunts the production of pro-inflammatory cytokines that are crucial for recruiting and activating immune cells to the site of infection.
-
Prevention of Macrophage Classical Activation: The protein blocks the classical activation of macrophages, which is typically induced by signals like lipopolysaccharide (LPS) or Interferon-gamma (IFN-γ).[3] This prevents the macrophages from adopting a potent anti-parasitic state.
-
Alteration of Intracellular Processes: Evidence suggests that Sm16's mechanism may involve the alteration of endosomal trafficking within macrophages.[3] This could explain its ability to delay antigen processing, further hindering the adaptive immune response.[3]
-
Regulation of Gene Expression: Transcriptomic analysis of human macrophages treated with a synthetic form of Sm16 revealed significant changes in gene expression. The most affected pathways involve transcription factors like PPAR and LXR/RXR, which are key regulators of cellular metabolism and inflammation.[2]
While Sm16 is critical during the initial skin invasion, its expression is also high in the egg stage, suggesting a potential role in modulating the host's granulomatous response to eggs trapped in tissues like the liver.[2][4]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of Sm16's action on a host macrophage and the logical sequence of its function during parasite invasion.
References
- 1. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic peptides derived from the Schistosoma mansoni secretory protein Sm16 induce contrasting responses in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SM16 interaction with host cells
An In-depth Technical Guide to the Interaction of SM16 with Host Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "SM16" refers to two distinct molecules of significant interest in biomedical research: a protein secreted by the parasite Schistosoma mansoni with immunomodulatory properties, and a synthetic small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. This guide provides a comprehensive technical overview of the interaction of both of these molecules with host cells, detailing their mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.
Part 1: Schistosoma mansoni SM16 Protein
The SM16 protein is a major component of the excretory/secretory products of Schistosoma mansoni cercariae, the larval stage of the parasite that infects the mammalian host by penetrating the skin.[1][2] This 16 kDa protein plays a crucial role in modulating the host's innate immune response, thereby facilitating the parasite's survival and establishment of infection.[2][3]
Mechanism of Host Cell Interaction
SM16 exerts its immunomodulatory effects through a multi-faceted interaction with host immune cells, primarily macrophages. The core of its function lies in the inhibition of Toll-like receptor (TLR) signaling and the alteration of endosomal trafficking.[1]
Upon secretion, SM16 binds to the plasma membrane of host cells, including macrophages, through interactions with the lipid bilayer and is subsequently internalized via endocytosis.[4][5] Unlike some parasitic proteins, SM16 does not appear to have a specific protein receptor for entry.[1] Once inside the cell, it is retained in early endosomes for an extended period.[1]
The primary mechanism of immune suppression by SM16 is the inhibition of signaling pathways downstream of TLR3 and TLR4.[1][4] This inhibition is not achieved by direct binding to the TLRs themselves but is thought to occur through the sequestration of downstream signaling machinery.[1] Specifically, SM16 has been shown to inhibit the degradation of IRAK1, a key signaling protein in the TLR pathway.[4][6][7] Interestingly, TLR2 signaling is not affected by SM16.[1]
Furthermore, SM16 can prevent the classical activation of macrophages induced by interferon-gamma (IFN-γ).[1] This interference with macrophage activation, coupled with the delay in antigen processing, contributes to a dampened pro-inflammatory response at the site of infection.[1] There is also evidence that if SM16 reaches the cytosol, it can induce caspase-dependent apoptosis.[5]
Quantitative Data
The following table summarizes the available quantitative data on the interaction of S. mansoni SM16 with host cells.
| Parameter | Value | Cell Type/System | Experimental Context | Reference |
| Inhibition of LPS-induced IL-6 production | Potent | Human monocytes | Measurement of cytokine levels after stimulation with LPS in the presence of SM16. | [4] |
| Inhibition of LPS-induced TNF-α production | Potent | Human monocytes | Measurement of cytokine levels after stimulation with LPS in the presence of SM16. | [4] |
| Inhibition of poly(I:C)-induced cytokine response | Potent | Human monocytes | Measurement of cytokine response after stimulation with the TLR3 ligand poly(I:C). | [4] |
| Inhibition of peptidoglycan-induced cytokine response | Less efficient | Human monocytes | Measurement of cytokine response after stimulation with the TLR2 ligand peptidoglycan. | [4] |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of SM16-mediated inhibition of TLR4 signaling.
Caption: SM16 inhibits TLR4 signaling by preventing IRAK1 degradation.
Experimental Protocols
Macrophage Activation Assay
This protocol is designed to assess the effect of SM16 on macrophage activation in response to TLR ligands.
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured in complete RPMI-1640 medium.
-
SM16 Treatment: Recombinant SM16 protein is added to the cell culture at various concentrations.
-
Stimulation: After a pre-incubation period with SM16, cells are stimulated with a TLR ligand, such as lipopolysaccharide (LPS) for TLR4 activation, or a control medium.
-
Cytokine Measurement: Supernatants are collected after 24 hours of stimulation, and the concentrations of pro-inflammatory cytokines (e.g., IL-12p40, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) are measured by ELISA.
-
Data Analysis: Cytokine levels in SM16-treated groups are compared to the control groups (unstimulated and stimulated without SM16) to determine the inhibitory effect of SM16.
Antigen Processing Assay
This protocol evaluates the impact of SM16 on the ability of macrophages to process and present antigens.
-
Cell Culture and Treatment: BMDMs are cultured and treated with recombinant SM16 as described above.
-
Antigen Uptake: Fluorescently labeled ovalbumin (DQ-ovalbumin), which becomes fluorescent upon proteolytic degradation, is added to the culture.
-
Flow Cytometry: After an incubation period, the cells are harvested, and the fluorescence intensity is measured by flow cytometry. An increase in fluorescence indicates antigen processing.
-
Data Analysis: The fluorescence intensity of SM16-treated cells is compared to that of untreated control cells to assess the delay in antigen processing.
Part 2: SM16 Small Molecule Inhibitor
SM16 is also the designation for a potent, orally active, small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[8][9][10] It also shows inhibitory activity against ALK4.[8][10] This molecule is of significant interest in drug development for its potential therapeutic applications in oncology and fibrotic diseases.[9][10]
Mechanism of Host Cell Interaction
SM16 functions by competitively binding to the ATP-binding site of the ALK5 kinase domain.[8][10] The TGF-β signaling pathway is initiated when a TGF-β ligand binds to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the downstream signaling molecules Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.
By inhibiting the kinase activity of ALK5, SM16 effectively blocks the phosphorylation of Smad2 and Smad3, thereby abrogating the entire downstream signaling cascade.[8][9] This leads to the inhibition of myofibroblast induction and fibrosis.[8] In the context of cancer, inhibition of TGF-β signaling by SM16 can enhance the anti-tumor immune response, particularly by promoting the activity of CD8+ T cells.[9]
Quantitative Data
The following table summarizes the key quantitative data for the small molecule inhibitor SM16.
| Parameter | Value | Cell Type/System | Experimental Context | Reference |
| Ki for ALK5 | 44 nmol/L | Competitive binding assay | Displacement of a known ATP-competitive ALK5 inhibitor. | [8] |
| IC50 for TGF-β1-induced Smad2/3 phosphorylation | 160 - 620 nmol/L | HepG2 cells | Western blot analysis of phosphorylated Smad2/3 levels after TGF-β1 treatment. | [8] |
| IC50 for TGF-β signaling in AB12 cells | ~200 nmol/L | AB12 murine mesothelioma cells | Measurement of phosphorylated Smad2/3 levels. | [9] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of the SM16 small molecule inhibitor on the TGF-β signaling pathway.
Caption: SM16 inhibits TGF-β signaling by blocking ALK5 kinase activity.
Experimental Protocols
Western Blot for Phosphorylated Smad2/3
This protocol is used to determine the inhibitory effect of SM16 on TGF-β-induced Smad2/3 phosphorylation.
-
Cell Culture and Treatment: Cells (e.g., HepG2, AB12) are cultured to sub-confluency and then serum-starved for several hours. The cells are then pre-treated with varying concentrations of SM16 or a vehicle control for 1 hour.
-
TGF-β Stimulation: Recombinant TGF-β1 is added to the culture medium to a final concentration of 1 ng/mL and incubated for 30-60 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated Smad2/3 and total Smad2/3.
-
Detection and Analysis: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated to determine the IC50 of SM16.
In Vivo Tumor Growth Inhibition Study
This protocol describes an experimental workflow to evaluate the anti-tumor efficacy of SM16 in a syngeneic mouse model.
Caption: Workflow for assessing the in vivo anti-tumor effects of SM16.
-
Animal Model: Syngeneic mice (e.g., BALB/c) are used.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., AB12 murine mesothelioma cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. SM16 is administered, for example, via subcutaneously implanted mini-osmotic pumps or orally in the chow. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors and spleens may be harvested for further analysis, such as immunohistochemistry for immune cell markers or flow cytometry to assess the anti-tumor immune response.[9] Statistical analysis is performed to compare tumor growth between the treatment and control groups.
Conclusion
The term "SM16" encompasses two molecules with distinct origins and mechanisms of action, both of which have significant implications for understanding and manipulating host cellular processes. The parasitic protein SM16 from S. mansoni offers insights into immune evasion strategies and may present targets for anti-parasitic therapies. The small molecule inhibitor SM16 provides a promising therapeutic strategy for diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis. This guide provides a foundational resource for researchers and drug development professionals working on these fascinating molecules.
References
- 1. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 is a membrane-binding protein that lacks the proposed microtubule-regulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 assembles into a nine-subunit oligomer with potential To inhibit Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ahajournals.org [ahajournals.org]
- 9. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Family of SM16 Homologues: A Technical Guide to Their Identification and Characterization in Trematodes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Schistosoma mansoni 16-kilodalton protein (SM16), a key immunomodulatory molecule, belongs to the trematode-specific Helminth Defense Molecule (HDM) family. These proteins are critical for the parasite's ability to evade the host immune system, making them prime targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of SM16 and its known homologues in other medically important trematodes, including Fasciola hepatica, Clonorchis sinensis, and Opisthorchis viverrini. We present a comparative analysis of their structure and function, detailed experimental protocols for their identification and characterization, and logical workflows to guide future research in this area.
Introduction to SM16 and the Helminth Defense Molecule (HDM) Family
SM16 is a ~16kDa protein secreted by the cercariae of Schistosoma mansoni during skin invasion and is also expressed in the parasite's eggs.[1][2] It plays a crucial role in suppressing the host's initial inflammatory responses, thereby facilitating successful infection.[3][4] Structurally, SM16 is characterized by a predominant amphipathic alpha-helix, a feature shared with other members of the HDM family.[1][2][5][6] These molecules are potent immunomodulators and are exclusive to trematodes.[1][2][6] The first identified member of this family was FhHDM-1 from the liver fluke Fasciola hepatica.[7] While homologues are presumed to exist in other significant trematode pathogens like Clonorchis sinensis and Opisthorchis viverrini, their specific identification and functional characterization remain less comprehensive.
Comparative Data of SM16 and its Homologues
The following tables summarize the currently available quantitative data for SM16 and its best-characterized homologue, FhHDM-1. Data for putative homologues in Clonorchis sinensis and Opisthorchis viverrini are largely inferred from studies on their excretory/secretory products (ESPs) and require further specific investigation.
Table 1: General Properties of SM16 and Homologues
| Property | Schistosoma mansoni (SM16) | Fasciola hepatica (FhHDM-1) | Clonorchis sinensis (Putative HDM) | Opisthorchis viverrini (Putative HDM) |
| Molecular Weight | ~16 kDa[1][5] | ~8 kDa[8] | Not yet identified | Not yet identified |
| Key Structural Feature | Amphipathic alpha-helix[1][2][5][6] | Amphipathic alpha-helix | Predicted to be similar | Predicted to be similar |
| Expression Stages | Cercariae, Eggs[1][2] | Not explicitly detailed | Not yet identified | Not yet identified |
| Subcellular Localization | Secreted[1][3] | Secreted | Secreted within ESPs | Secreted within ESPs[4][9] |
Table 2: Immunomodulatory Functions
| Function | Schistosoma mansoni (SM16) | Fasciola hepatica (FhHDM-1) | Clonorchis sinensis (ESPs) | Opisthorchis viverrini (ESPs) |
| Inhibition of TLR Signaling | Potent inhibition of TLR-ligand induced cytokine response[9][10] | Not explicitly detailed | Modulates host immune response | Induces TLR4 upregulation[9] |
| Macrophage Modulation | Prevents classical activation[4] | Inhibits NLRP3 inflammasome activation, reprograms metabolism[2][3][10] | Induces M1 polarization[5] | Induces pro-inflammatory cytokine production[4][9] |
| Cytokine Regulation | Suppresses pro-inflammatory cytokines (e.g., IL-1β, TNF-α)[5][9] | Reduces IL-1β secretion[2][3] | Induces pro-inflammatory cytokines (TNF-α, IL-6, IL-13)[5] | Induces IL-6 and IL-8 production[9] |
Experimental Protocols
This section provides detailed methodologies for the identification and functional characterization of SM16 homologues in other trematodes.
Identification of SM16 Homologues
Objective: To identify genes and proteins with sequence and structural similarity to S. mansoni SM16 in other trematode species.
Protocol: A Combined Transcriptomic and Proteomic Approach
-
Sample Preparation:
-
Collect different life-cycle stages (e.g., adult worms, eggs, metacercariae) of the target trematode (C. sinensis, O. viverrini).
-
Prepare excretory/secretory products (ESPs) by incubating live adult worms in serum-free culture medium.
-
-
Transcriptome Sequencing (RNA-Seq):
-
Extract total RNA from the different life-cycle stages.
-
Perform library preparation and deep sequencing using a platform such as Illumina NovaSeq.
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
-
Proteomic Analysis (LC-MS/MS):
-
Perform protein extraction from different life-cycle stages and concentrate ESPs.
-
Digest proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Bioinformatic Analysis:
-
Search the assembled transcriptome and proteomic data for sequences with homology to S. mansoni SM16 and F. hepatica FhHDM-1 using BLASTp and tBLASTn.
-
Perform phylogenetic analysis to confirm the evolutionary relationship with the HDM family.
-
Predict the secondary structure of candidate proteins to identify the characteristic amphipathic alpha-helix.
-
Functional Characterization of Identified Homologues
Objective: To determine the immunomodulatory function of the identified SM16 homologue.
Protocol: Macrophage Polarization Assay
-
Recombinant Protein Expression and Purification:
-
Clone the coding sequence of the candidate homologue into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Express and purify the recombinant protein.
-
-
Isolation and Culture of Macrophages:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Culture the BMDMs in complete RPMI medium supplemented with M-CSF.
-
-
Macrophage Treatment:
-
Treat BMDMs with the recombinant homologue at various concentrations.
-
Include positive controls (LPS for M1 polarization, IL-4 for M2 polarization) and a negative control (medium alone).
-
-
Analysis of Macrophage Polarization:
-
Flow Cytometry: Analyze the expression of M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) surface and intracellular markers.
-
Quantitative PCR (qPCR): Measure the gene expression levels of M1 and M2 markers.
-
ELISA: Quantify the secretion of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatants.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Helminth defence molecules—immunomodulators designed by parasites! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for immunomodulatory proteins of the intestinal parasitic nematode Heligmosomoides polygyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Helminth defence molecules—immunomodulators designed by parasites! [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Integrative Transcriptomics and Proteomics Analyses to Reveal the Developmental Regulation of Metorchis orientalis: A Neglected Trematode With Potential Carcinogenic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defense peptides secreted by helminth pathogens: antimicrobial and/or immunomodulator molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trematode Proteomics: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of SM16 in Parasite Survival: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive technical overview of the Schistosoma mansoni protein SM16, focusing on its role in parasite survival, its immunomodulatory functions, and its potential as a therapeutic target. The content synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Introduction to SM16
SM16, also known as SPO-1 or SmSLP, is a low molecular weight (~16 kDa) protein secreted by the parasitic trematode Schistosoma mansoni, a primary causative agent of human schistosomiasis.[1][2][3][4] This protein is a critical component of the parasite's excretory/secretory products (ESPs) and plays a pivotal role in the early stages of host infection.[5] SM16 is classified as a member of the trematode-specific helminth defense molecule (HDM) family, characterized by their immunomodulatory properties and a predominant amphipathic alpha-helical structure.[1][3][4]
Expression of SM16 is stage-specific, with high levels observed in the infective cercarial stage and in eggs, while it is notably absent in adult worms.[1][2][4] This expression pattern underscores its significance during the initial host invasion and in the host's inflammatory response to parasite eggs.[1][2][4] Upon penetration of the host's skin, cercariae release SM16 from their acetabular glands, where it is believed to suppress the host's innate immune response, thereby facilitating the parasite's survival and establishment.[1][2][3][4]
Role in Immune Evasion and Immunomodulation
SM16 is a potent immunomodulatory protein that orchestrates a complex interplay with the host's immune system to ensure parasite survival. Its primary function is to dampen the initial inflammatory cascade at the site of infection.
Inhibition of Toll-Like Receptor (TLR) Signaling
A key mechanism of SM16-mediated immunosuppression is the inhibition of Toll-Like Receptor (TLR) signaling pathways in host immune cells, particularly macrophages.[5][6] SM16 has been shown to inhibit cytokine production in response to ligands for TLR3 and TLR4, such as poly(I:C) and lipopolysaccharide (LPS), respectively.[6][7] The inhibitory action appears to be targeted at a proximal point in the TLR signaling cascade, as evidenced by the specific inhibition of the degradation of the IRAK1 signaling protein in LPS-stimulated monocytes.[6][8] This interference with a critical signaling node effectively curtails the downstream activation of pro-inflammatory transcription factors like NF-κB.
Modulation of Macrophage Function
SM16 directly interacts with macrophages, leading to their internalization into the endosomal/lysosomal system.[1][4] This interaction has several consequences for macrophage function:
-
Inhibition of Classical Activation: SM16 blocks the classical activation of macrophages induced by IFN-γ, a key cytokine in cell-mediated immunity.[5] This is achieved by preventing the production of IL-12p40 and limiting nitric oxide (NO) production, thereby impairing the macrophages' parasiticidal capacity.[7]
-
Altered Cytokine Profile: While recombinant SM16 can induce a weak pro-inflammatory response in macrophages when administered alone, its more significant role is the suppression of potent pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β in the presence of TLR ligands.[1][4][7]
-
Delayed Antigen Processing: SM16 has been shown to delay antigen processing by macrophages, which could further impair the adaptive immune response against the parasite.[5]
Influence on Cellular Metabolism and Signaling Pathways
Transcriptome analysis of macrophages treated with a synthetic form of SM16 revealed significant modulation of pathways involving the transcription factors Peroxisome Proliferator-Activated Receptor (PPAR) and Liver X Receptors/Retinoid X Receptor (LXR/RXR).[1][3] These nuclear receptors are crucial regulators of cellular metabolism, particularly fatty acid and cholesterol homeostasis, and are also central to controlling inflammatory responses.[1][3] The engagement of these pathways by SM16 suggests a sophisticated strategy by the parasite to manipulate host cell metabolism to create a more permissive environment for its survival.
Quantitative Data on SM16 Function
The following tables summarize the available quantitative data from studies on SM16. It is important to note that comprehensive quantitative data, such as IC50 values for TLR inhibition and binding affinities, are not consistently reported in the literature.
| Experiment | Life Stage/Cell Type | Measurement | Result | Reference |
| Gene Expression Analysis (qPCR) | S. mansoni life stages | Relative Sm16 transcript levels | Significantly higher in cercariae and eggs compared to adult male worms. | [2] |
| RNA Interference (in vitro) | S. mansoni schistosomula | Sm16 transcript knockdown | 96% reduction at 24 hours; 98% reduction by day 7. | [9] |
| RNA Interference (in vitro) | S. mansoni schistosomula | Parasite size | Decreased parasite size observed in vitro. | [9] |
| RNA Interference (in vivo) | S. mansoni in mice | Parasite survival and egg production | No significant effect on parasite survival or egg production. | [9] |
| Vaccination Trial | Balb/c mice | Parasite burden and egg laying | No reduction in parasite burden or egg laying. | [9] |
| Assay | Cell Type | Stimulus | SM16 Concentration | Effect | Reference |
| Cytokine Production | Human Monocytes | LPS (TLR4 ligand) | Not specified | Potent suppression of IL-6, TNF-α, and IL-1β. | [6][7] |
| Cytokine Production | Human Monocytes | Poly(I:C) (TLR3 ligand) | Not specified | Inhibition of cytokine response. | [6][7] |
| Macrophage Activation | Murine Bone Marrow-Derived Macrophages | IFN-γ | Not specified | Blocked classical activation (reduced IL-12p40 and NO production). | [5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of SM16.
Recombinant SM16 (rSM16) Production and Purification
Objective: To produce soluble, purified recombinant SM16 for use in functional assays.
Methodology (E. coli expression system):
-
Gene Synthesis and Cloning:
-
Synthesize a gene fragment of S. mansoni SM16, often excluding the signal peptide (e.g., amino acids 23-117). Codon optimization for E. coli expression is recommended.
-
Incorporate restriction sites (e.g., BamHI and XhoI) at the 5' and 3' ends, respectively, for cloning into an expression vector (e.g., pET series) containing a polyhistidine (6x-His) tag.
-
-
Transformation and Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed bacteria in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue incubation at 37°C for 4 hours.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice (e.g., 5 cycles of 30-second pulses with 1-minute intervals).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography Purification:
-
Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged rSM16 with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Dialysis and Quantification:
-
Dialyze the eluted protein against phosphate-buffered saline (PBS), pH 7.2, using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 1 kDa) to remove imidazole.
-
Quantify the protein concentration using a standard protein assay (e.g., BCA Protein Assay).
-
Assess purity by SDS-PAGE and Coomassie blue staining.
-
RNA Interference (RNAi) in S. mansoni Schistosomula
Objective: To specifically knockdown the expression of the Sm16 gene in schistosomula to assess its role in parasite biology.
Methodology:
-
dsRNA Synthesis:
-
Amplify a 300-500 bp region of the Sm16 cDNA using gene-specific primers that include T7 RNA polymerase promoter sequences at the 5' end.
-
Use the resulting PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.
-
Anneal the sense and antisense strands to form double-stranded RNA (dsRNA) by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Purify the dsRNA and verify its integrity by agarose gel electrophoresis.
-
-
Parasite Preparation:
-
Mechanically transform S. mansoni cercariae into schistosomula.
-
Culture the schistosomula in Glasgow Minimum Essential Medium (GMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
-
dsRNA Delivery by Electroporation:
-
Wash the cultured schistosomula (e.g., 1000 parasites per condition) in electroporation buffer.
-
Resuspend the parasites in 100 µL of electroporation buffer containing the Sm16-specific dsRNA (e.g., 20-30 µg/mL). A control group should be treated with a non-specific dsRNA (e.g., from green fluorescent protein).
-
Transfer the parasite suspension to a 4 mm electroporation cuvette.
-
Deliver a single square-wave pulse of 125 V for 20 ms at room temperature.
-
-
Post-electroporation Culture and Analysis:
-
Immediately transfer the electroporated schistosomula to fresh culture medium and incubate at 37°C in a 5% CO2 atmosphere.
-
Change the medium and re-apply the dsRNA at 24 and 48 hours post-electroporation.
-
Harvest parasites at different time points (e.g., 24 hours, 4 days, 7 days) for analysis.
-
Quantify the knockdown of Sm16 transcripts by quantitative real-time PCR (qRT-PCR), normalizing to a constitutively expressed housekeeping gene.
-
Assess the phenotypic effects, such as parasite size and viability, by microscopy.
-
Macrophage Stimulation and Cytokine Analysis
Objective: To determine the effect of rSM16 on cytokine production by macrophages in response to inflammatory stimuli.
Methodology:
-
Macrophage Isolation and Culture:
-
Isolate bone marrow from the femurs and tibias of mice (e.g., C57BL/6).
-
Culture the bone marrow cells in DMEM supplemented with 10% FCS, 2 mM L-glutamine, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
-
Macrophage Stimulation Assay:
-
Plate the BMDMs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with different concentrations of rSM16 (or a buffer control) for 2 hours.
-
Stimulate the cells with a TLR ligand, such as LPS (100 ng/mL), or with IFN-γ (20 ng/mL).
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Cytokine and Nitric Oxide Measurement:
-
Collect the culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12p40) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using enzyme-linked immunosorbent assays (ELISAs).
-
Measure the production of nitric oxide (NO) by quantifying nitrite in the supernatants using the Griess reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine or NO production by rSM16 compared to the stimulated control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Visualizing SM16-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to SM16.
References
- 1. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Revisiting the impact of Schistosoma mansoni regulating mechanisms on transmission dynamics using SchiSTOP, a novel modelling framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational approach to drug discovery for human schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 assembles into a nine-subunit oligomer with potential To inhibit Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Recombinant SM16 Protein: Expression and Purification Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant Schistosoma mansoni 16 (SM16) protein. SM16 is an immunomodulatory protein secreted by the parasite Schistosoma mansoni and is a subject of interest for its potential therapeutic applications in inflammatory diseases.[1][2][3][4] This guide outlines methodologies for producing recombinant SM16 in both Escherichia coli and Pichia pastoris expression systems, offering flexibility for various research needs.
Introduction to SM16 Protein
SM16 is a 16 kDa protein that plays a crucial role in the host-parasite interaction by suppressing the host's inflammatory response.[1][3] Research has shown that SM16 can inhibit cytokine production in response to Toll-like receptor (TLR) ligands.[2][5] Specifically, it has been demonstrated to inhibit the degradation of the IRAK1 signaling protein in monocytes stimulated with lipopolysaccharide (LPS), indicating its intervention point in the TLR signaling pathway.[2] The ability of SM16 to modulate the immune system makes it a compelling target for the development of novel anti-inflammatory therapeutics.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data related to the expression and purification of recombinant SM16.
Table 1: Recombinant SM16 Expression and Purification Parameters
| Parameter | E. coli Expression System | Pichia pastoris Expression System | Reference |
| Expression Vector | pET3d | pPICZ B | [6] |
| Host Strain | BL21(DE3)pLysS | KM71 | [6] |
| Protein Tag | N-terminal Hexa-histidine (6xHis) | N-terminal Hexa-histidine (6xHis) | [6] |
| Typical Yield | ~2 mg/L of culture | ~2 mg/L of culture | [6] |
| Purity | >95% (after two affinity steps) | High | [6] |
| Endotoxin Level | ~150 EU/mg protein (after two affinity steps) | Undetectable | [6] |
Experimental Protocols
Detailed methodologies for the expression and purification of recombinant SM16 are provided below. It is recommended to use a codon-optimized synthetic gene for SM16 to enhance expression levels in the chosen host system.[6]
Protocol 1: Expression and Purification of Recombinant SM16 in E. coli
This protocol is adapted for the expression of His-tagged SM16 in a bacterial system.
1. Transformation a. Transform the pET3d vector containing the codon-optimized SM16 gene into E. coli BL21(DE3)pLysS competent cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection. c. Incubate the plates overnight at 37°C.
2. Expression a. Inoculate a single colony from the plate into a starter culture of LB medium with the selective antibiotic. b. Grow the starter culture overnight at 37°C with shaking. c. The next day, inoculate a larger volume of LB medium with the starter culture. d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. e. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. f. Continue to grow the culture for an additional 4 hours at 37°C.
3. Cell Lysis a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation to pellet the cell debris.
4. Purification (Two-Step His-tag Affinity Chromatography) a. First Affinity Chromatography Step: i. Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. ii. Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole). iii. To minimize endotoxin contamination, perform an additional stringent wash with a buffer containing 2% Triton X-100 and 0.5% deoxycholate, followed by a wash with Tris-HCl buffer and then a phosphate buffer with 0.5 M NaCl.[6] iv. Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). b. Second Affinity Chromatography Step: i. Dilute the eluted protein from the first step 10-fold with a low-imidazole buffer. ii. Load the diluted protein onto a fresh, pre-equilibrated Ni-NTA column. iii. Repeat the stringent washing protocol as described in the first step. iv. Elute the purified SM16 protein using the high-imidazole elution buffer. c. Buffer Exchange: i. Dialyze the final purified protein against a suitable storage buffer, such as phosphate-buffered saline (PBS).
Protocol 2: Expression and Purification of Recombinant SM16 in Pichia pastoris
This protocol is suitable for producing SM16 with eukaryotic post-translational modifications and is particularly advantageous for obtaining endotoxin-free protein.[6]
1. Transformation a. Linearize the pPICZ B vector containing the SM16 gene. b. Transform the linearized vector into competent P. pastoris KM71 cells by electroporation. c. Plate the transformed cells on YPDS plates containing the appropriate concentration of Zeocin for selection. d. Incubate the plates at 30°C for 2-4 days until colonies appear.
2. Expression a. Inoculate a single colony into Buffered Glycerol-complex Medium (BMGY) and grow until the culture reaches an OD600 of 2-6. b. To induce protein expression, harvest the cells by centrifugation and resuspend them in Buffered Methanol-complex Medium (BMMY) to an OD600 of approximately 1.0. c. Add methanol to a final concentration of 0.5% to 1.0% every 24 hours to maintain induction. d. Continue the induction for 72-96 hours at 28-30°C with vigorous shaking.
3. Protein Harvest and Lysis a. Since SM16 is secreted, harvest the culture supernatant by centrifugation to remove the yeast cells. b. Concentrate the supernatant and perform a buffer exchange into a binding buffer suitable for affinity chromatography (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
4. Purification (His-tag Affinity Chromatography) a. Load the concentrated and buffer-exchanged supernatant onto a Ni-NTA affinity column. b. Wash the column with a wash buffer containing a low concentration of imidazole. c. Elute the purified SM16 protein with an elution buffer containing a high concentration of imidazole. d. Buffer Exchange: i. Dialyze the final purified protein against a suitable storage buffer, such as PBS.
Visualizations
Experimental Workflow
Caption: Workflow for recombinant SM16 expression and purification.
SM16 Signaling Pathway Inhibition
Caption: SM16 inhibits TLR signaling by preventing IRAK1 degradation.
References
- 1. Cloning and expression of a gene encoding Sm16, an anti-inflammatory protein from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 assembles into a nine-subunit oligomer with potential To inhibit Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Soluble Recombinant SM16 Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM16, also known as SmSLP and SPO-1, is a low molecular weight (~16 kDa) immunomodulatory protein secreted by the parasite Schistosoma mansoni during the early stages of host infection.[1][2][3] This protein plays a crucial role in suppressing the host's cutaneous inflammatory response, thereby facilitating parasite survival.[4] Structurally, SM16 is predominantly composed of an amphipathic alpha-helix and can self-assemble into a nine-subunit oligomer.[2][5][6] Functionally, SM16 has been shown to inhibit Toll-like receptor (TLR) signaling pathways, a key component of the innate immune response.[5][6][7] Specifically, it can inhibit the degradation of IRAK1, a critical signaling protein downstream of TLRs.[6][7] The ability of SM16 to modulate the host immune system makes it a protein of significant interest for research into novel anti-inflammatory therapeutics.
These application notes provide a detailed protocol for the expression and purification of a soluble form of the SM16 protein using a recombinant bacterial expression system.
Data Presentation
| Parameter | Value | Source Organism for Gene | Expression System | Purification Method | Final Yield | Molecular Weight (Recombinant) |
| SM16 (23-117)AA | ~2 mg/L of culture | Schistosoma mansoni | Escherichia coli or Pichia pastoris | Two-step Nickel-Affinity Chromatography | High | ~11.5 kDa (monomer) |
| rSM16 (23-90) | Not specified | Schistosoma mansoni | Escherichia coli | Nickel-Affinity Chromatography (denaturing) | Not specified | ~15 kDa |
Experimental Protocols
I. Recombinant SM16 Expression in E. coli
This protocol is adapted from methodologies described for expressing a soluble and modified version of SM16 (Sm16(23-117)AA) to reduce aggregation.[5]
1. Gene Synthesis and Cloning:
-
The coding sequence for S. mansoni SM16, excluding the N-terminal signal peptide (amino acids 1-22), is commercially synthesized. To enhance solubility, mutations can be introduced to replace Ile-92 and Leu-93 with Alanine residues.[5]
-
The synthetic gene is cloned into a bacterial expression vector, such as pET21a, which allows for the addition of a C-terminal polyhistidine (6x-His) tag for purification.[8] The construct should be verified by DNA sequencing.
2. Transformation:
-
Transform the expression vector containing the SM16 insert into a suitable E. coli expression strain, such as BL21 (DE3).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 100 µg/ml ampicillin) and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony from the agar plate into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of fresh LB medium containing the same antibiotic.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[8]
-
Continue to incubate the culture for 4 hours at 37°C with shaking.[8]
4. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
II. Purification of Soluble SM16 Protein
This protocol utilizes nickel-affinity chromatography to purify the His-tagged SM16 protein. A two-step affinity purification can be employed for higher purity.[5]
1. Cell Lysis:
-
Resuspend the frozen cell pellet in 20-30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis and to shear the DNA. Perform 5-7 cycles of 30-second pulses with 30-second intervals.[8]
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.[8]
-
Collect the supernatant containing the soluble SM16 protein.
2. Nickel-Affinity Chromatography (First Pass):
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the SM16 protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the elution fractions.
3. Nickel-Affinity Chromatography (Second Pass for High Purity):
-
Dilute the pooled elution fractions 10-fold with a low-imidazole buffer (e.g., 20 mM phosphate buffer, pH 8.0).[5]
-
Load the diluted sample onto a fresh, equilibrated Ni-NTA column.
-
Repeat the wash and elution steps as described above.
-
This second pass significantly improves the purity of the final protein preparation.[5]
4. Dialysis and Storage:
-
Dialyze the final purified protein against a suitable storage buffer, such as phosphate-buffered saline (PBS), at 4°C to remove imidazole.[5][8]
-
Concentrate the protein using an appropriate centrifugal filter unit.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analyze the purity of the protein by SDS-PAGE.
-
Store the purified SM16 protein at -80°C.
Visualizations
Caption: Workflow for the expression and purification of soluble SM16 protein.
Caption: SM16-mediated inhibition of the TLR4 signaling pathway.
References
- 1. Cloning and expression of a gene encoding Sm16, an anti-inflammatory protein from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 is a membrane-binding protein that lacks the proposed microtubule-regulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 assembles into a nine-subunit oligomer with potential To inhibit Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM16 Protein Quantification
These application notes provide detailed protocols for the quantification of the Schistosoma mansoni 16 (SM16) protein, a key immunomodulatory molecule secreted by the parasite. The following methods are intended for researchers, scientists, and drug development professionals engaged in studying schistosomiasis and the host-parasite interface.
Introduction to SM16 Protein
SM16, also known as SmSLP or SmSPO-1, is a secreted protein from the cercarial stage of Schistosoma mansoni, the parasite responsible for schistosomiasis. This protein plays a crucial role in the parasite's ability to evade the host's immune system.[1][2] SM16 has been shown to inhibit Toll-like receptor (TLR) signaling pathways, specifically those downstream of TLR3 and TLR4.[1][2][3] This inhibitory action is exerted proximal to the TLR complex, involving the inhibition of IRAK1 degradation.[1][2] Given its immunomodulatory functions, the accurate quantification of SM16 is essential for research into schistosomiasis pathogenesis, vaccine development, and the discovery of novel anti-parasitic drugs.
Quantitative Data Summary
The following tables summarize the available quantitative data for various SM16 protein quantification methods. It should be noted that while several studies have utilized these techniques, detailed quantitative performance metrics such as limit of detection and linear range are not always extensively reported in the literature.
| Method | Application | Reported Concentrations/Levels | Reference |
| Western Blot | Relative quantification of native and recombinant SM16. | Densitometric analysis showed a ~2-fold higher expression of SM16 in cercariae and 3-hour schistosomula compared to 7-day-old schistosomula. No expression was detected in adult worms or eggs. | [4] |
| ELISA | Detection of anti-SM16 antibodies; Quantification of cytokines in response to SM16. | Used to titrate serum from immunized mice for the presence of anti-rSM16 antibodies.[4] Also used to quantify IL-6 and TNF in macrophage supernatants after treatment with 20 μg/ml of a synthetic Sm16 peptide. | [5] |
| Mass Spectrometry | Identification and relative abundance of SM16 in cercarial secretions. | A proteomic study identified SM16 as constituting 3-4% of the total proteins in cercarial secretions. | [1][6] |
| Flow Cytometry | Analysis of SM16 binding to cell surfaces. | Used to quantify the binding of recombinant SM16 to human K562 erythroleukemia cells. | [1] |
Signaling Pathway of SM16
SM16 inhibits the Toll-like receptor (TLR) signaling pathway, which is a critical component of the innate immune response. The diagram below illustrates the point of intervention of SM16 in the TLR4 signaling cascade.
Caption: SM16 protein inhibits the TLR4 signaling pathway by preventing the degradation of IRAK1.
Experimental Protocols
Western Blot for Semi-Quantitative Analysis of SM16
This protocol is adapted from methodologies used to detect SM16 in parasite extracts.[4]
Caption: Workflow for the semi-quantitative analysis of SM16 protein by Western blot.
-
Sample Preparation:
-
For secreted SM16, collect the cell culture supernatant. Concentrate the supernatant using ultrafiltration with a molecular weight cutoff appropriate for SM16 (~16 kDa).
-
For cellular SM16, lyse cells or parasite stages in RIPA buffer supplemented with protease inhibitors.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of total protein with 4X SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a 15% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with a primary antibody specific for SM16 (e.g., rabbit anti-rSM16) diluted in blocking buffer (a starting dilution of 1:1000 to 1:5000 is recommended) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
For semi-quantitative analysis, perform densitometry on the resulting bands using software such as ImageJ. Normalize the SM16 band intensity to a loading control (e.g., β-actin or Coomassie blue staining of the gel).
-
Sandwich ELISA for Quantitative Analysis of SM16
This protocol provides a framework for developing a sandwich ELISA to quantify SM16 in biological samples. This method is highly sensitive and specific.
Caption: Workflow for the quantitative analysis of SM16 protein by sandwich ELISA.
-
Plate Coating:
-
Dilute the capture antibody against SM16 to 1-10 µg/mL in coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant SM16 protein, with concentrations ranging from pg/mL to ng/mL.
-
Add 100 µL of the standards and samples (diluted in blocking buffer) to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody against SM16 to 0.1-1 µg/mL in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of streptavidin-HRP diluted in blocking buffer to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of SM16 in the samples by interpolating from the standard curve.
-
Flow Cytometry for Cell Surface SM16 Detection
This protocol is for the detection and relative quantification of SM16 bound to the surface of host cells.[1]
Caption: Workflow for the detection of cell surface-bound SM16 by flow cytometry.
-
Cell Preparation:
-
Harvest cells (e.g., human K562 erythroleukemia cells) and wash twice with cold PBS containing 1% BSA (FACS buffer).
-
Resuspend cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
-
SM16 Incubation:
-
Incubate 1 x 10⁶ cells with the desired concentration of recombinant SM16 protein (e.g., 2 µg/mL) in 0.5 mL of culture medium for 30 minutes at 37°C.
-
Include a negative control of cells incubated without SM16.
-
Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the primary antibody against SM16 (e.g., rabbit anti-SM16, 1:100 dilution).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorophore-conjugated secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the stained cells compared to the negative control.
-
Label-Free Quantitative Mass Spectrometry
Label-free mass spectrometry can be employed for the identification and relative or absolute quantification of SM16 in complex mixtures such as parasite secretomes.
Caption: Workflow for label-free quantitative mass spectrometry of SM16.
-
Sample Preparation:
-
Collect the sample containing SM16 (e.g., cercarial excretory/secretory products).
-
Perform in-solution or in-gel tryptic digestion of the proteins.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database containing the SM16 sequence.
-
Quantify the relative abundance of SM16 based on the precursor ion intensity or spectral counting of its identified peptides. For absolute quantification, spiked-in stable isotope-labeled peptides corresponding to SM16 would be required.
-
Disclaimer
These protocols provide a general framework. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different experimental setups and sample types. Always refer to the manufacturer's instructions for specific reagents and equipment.
References
- 1. Protocol for Sandwich ELISA - Creative Proteomics [creative-proteomics.com]
- 2. Sandwich ELISA protocol | Abcam [abcam.com]
- 3. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocol | Abcam [abcam.com]
- 5. Basic Sandwich ELISA Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-Sm16 Antibody Production and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sm16 of Schistosoma mansoni
Sm16 is a ~16 kDa immunomodulatory protein secreted by the parasite Schistosoma mansoni, the causative agent of schistosomiasis.[1] This protein is predominantly expressed in the cercarial and egg stages of the parasite's life cycle.[1][2] Sm16 plays a crucial role in the host-parasite interaction by suppressing the host's inflammatory response, thereby facilitating the parasite's invasion and survival.[2][3] Its immunomodulatory functions make it a significant target for the development of diagnostic tools and potential therapeutic interventions. These application notes provide detailed protocols for the production of monoclonal antibodies against Sm16 and their subsequent validation for use in various immunoassays.
Signaling Pathway Involving Sm16
Sm16 is known to interact with host immune cells, particularly macrophages, and modulate their function. While the complete signaling cascade is still under investigation, current evidence suggests that Sm16 can suppress the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). This is achieved through a mechanism that involves the inhibition of Toll-like receptor (TLR) signaling. The diagram below illustrates a simplified model of the proposed Sm16 signaling pathway.
Caption: Proposed inhibitory effect of Sm16 on TLR4 signaling pathway.
Production of Anti-Sm16 Monoclonal Antibodies
The production of high-quality monoclonal antibodies is crucial for the development of reliable diagnostic assays and therapeutic agents. The hybridoma technology, developed by Köhler and Milstein, remains a robust method for generating monoclonal antibodies.[4][5][6]
Experimental Workflow for Monoclonal Antibody Production
The following diagram outlines the major steps involved in the generation of anti-Sm16 monoclonal antibodies using hybridoma technology.
Caption: Workflow for anti-Sm16 monoclonal antibody production.
Detailed Protocol for Monoclonal Antibody Production
1. Antigen Preparation (Recombinant Sm16)
-
Expression and Purification: Express recombinant Sm16 (rSm16) protein, for example, in an E. coli expression system. The protein should be purified to >95% purity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Quality Control: Verify the identity and purity of rSm16 by SDS-PAGE and Western blot analysis using a commercially available polyclonal anti-Sm16 antibody or mass spectrometry.
2. Immunization
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Immunization Schedule:
-
Day 0: Inject each mouse subcutaneously with 50 µg of rSm16 emulsified in Complete Freund's Adjuvant (CFA).
-
Day 14 and 28: Boost with 25 µg of rSm16 emulsified in Incomplete Freund's Adjuvant (IFA).
-
Day 42: Perform a final boost with 25 µg of rSm16 in phosphate-buffered saline (PBS) intravenously or intraperitoneally.
-
-
Titer Monitoring: Collect blood samples from the tail vein before each boost and 10 days after the final boost to determine the antibody titer by indirect ELISA.
3. Hybridoma Production
-
Cell Lines: Use a suitable myeloma cell line (e.g., Sp2/0-Ag14).
-
Fusion:
-
Three days after the final boost, euthanize the mouse with the highest antibody titer and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Mix splenocytes with myeloma cells at a ratio of 5:1.
-
Fuse the cells using polyethylene glycol (PEG) 1500.
-
-
Selection:
-
Resuspend the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium.
-
Plate the cells in 96-well plates. Only hybridoma cells will survive in the HAT medium.[4]
-
4. Screening and Cloning
-
Primary Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-Sm16 antibodies using an indirect ELISA.
-
Cloning: Clone the hybridoma cells from positive wells by limiting dilution to ensure monoclonality.
-
Secondary Screening: Re-screen the supernatants from the cloned hybridomas to confirm antibody production and specificity.
5. Antibody Production and Purification
-
In Vitro Production: Expand the selected monoclonal hybridoma clones in larger culture flasks. Collect the supernatant containing the monoclonal antibodies.
-
Purification: Purify the monoclonal antibodies from the culture supernatant using Protein A or Protein G affinity chromatography.
-
Isotyping: Determine the isotype of the monoclonal antibody using an isotyping kit.
Validation of Anti-Sm16 Monoclonal Antibodies
Thorough validation is essential to ensure the specificity, sensitivity, and reproducibility of the newly generated anti-Sm16 monoclonal antibodies.[7]
Experimental Workflow for Antibody Validation
The following diagram illustrates a comprehensive workflow for the validation of anti-Sm16 antibodies.
References
- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 5. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 6. Hybridoma technology; advancements, clinical significance, and future aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
Application Notes and Protocols for SM16 in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: SM16 is a potent and orally active small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It also demonstrates inhibitory activity against ALK4, another TGF-β superfamily receptor.[3] SM16 functions by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby blocking the downstream signaling cascade.[1][3] This inhibition prevents the phosphorylation of key effector proteins Smad2 and Smad3, which are crucial for mediating the diverse cellular responses to TGF-β, including cell growth, differentiation, and fibrosis.[1][2] These application notes provide detailed protocols for assessing the in vitro activity of SM16.
Mechanism of Action and Signaling Pathway
TGF-β and related ligands like activin initiate their signaling cascade by binding to a type II receptor (e.g., TGF-βRII), which then recruits and phosphorylates a type I receptor, such as ALK5.[1] This phosphorylation activates the ALK5 kinase. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates into the nucleus to regulate the transcription of target genes. SM16 exerts its inhibitory effect by preventing the kinase activity of ALK5, thus halting the phosphorylation of Smad2/3 and blocking the entire downstream pathway.[1][2]
References
- 1. ahajournals.org [ahajournals.org]
- 2. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the SM16 Animal Model: A Comprehensive Guide to Experimental Design and Application
Application Note: The SM16 animal model represents a significant, albeit non-standardized, designation within preclinical research, often referring to a specific genetically engineered or induced disease model. Due to the lack of a universally recognized "SM16" model, this document synthesizes data and protocols from various established models that are frequently utilized in similar research contexts, such as oncology and neurodegenerative disease. Researchers employing any model, including proprietary or internally designated ones like a potential "SM16," must adhere to rigorous, well-documented, and reproducible experimental designs.
This guide provides a framework for the application of a hypothetical "SM16" model, focusing on detailed experimental protocols, data presentation, and the visualization of associated biological pathways. The methodologies and data presented herein are drawn from analogous, well-characterized animal models to provide a relevant and practical resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
To facilitate clear comparison and interpretation of experimental outcomes, all quantitative data should be meticulously organized. The following tables exemplify how to structure data from studies utilizing animal models for therapeutic evaluation.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | N | Mean Tumor Volume (Day 21) (mm³) | Standard Deviation | % TGI* | P-value |
| Vehicle Control | 10 | 1250 | 150 | - | - |
| Compound A (10 mg/kg) | 10 | 625 | 95 | 50% | <0.05 |
| Compound B (20 mg/kg) | 10 | 450 | 70 | 64% | <0.01 |
*% TGI (Tumor Growth Inhibition) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100
Table 2: Assessment of Biomarkers in a Neurodegenerative Disease Model
| Treatment Group | N | Mean Aβ Plaque Load (%) | Standard Deviation | Mean Neurofilament Light Chain (pg/mL) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle Control | 12 | 15.2 | 3.1 | 580 | 120 | - |
| Therapeutic X (5 mg/kg) | 12 | 8.9 | 2.5 | 350 | 90 | <0.05 |
| Therapeutic Y (10 mg/kg) | 12 | 6.5 | 1.9 | 280 | 75 | <0.01 |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility and validity of experimental findings.
Protocol 1: Xenograft Tumor Model Establishment and Drug Efficacy Study
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., MCF-7, A549) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 1 x 10⁶ cells into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth every 2-3 days using digital calipers.
- When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment and control groups.
3. Drug Administration and Monitoring:
- Administer the investigational compound and vehicle control according to the planned schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
- Record animal body weight and tumor volume at regular intervals.
4. Endpoint and Tissue Collection:
- Euthanize animals when tumors reach the predetermined endpoint or at the end of the study.
- Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Morris Water Maze for Cognitive Assessment in a Neurodegenerative Model
1. Acclimation and Habituation:
- Acclimate mice to the testing room for at least 1 hour before each session.
- On Day 1, allow mice to swim freely in the pool without the platform for 60 seconds for habituation.
2. Acquisition Phase (Days 2-6):
- Place a hidden platform in one quadrant of the pool.
- Conduct four trials per day for each mouse, starting from a different quadrant for each trial.
- Record the latency to find the platform and the path taken using a video tracking system. Guide the mouse to the platform if it fails to find it within 60 seconds.
3. Probe Trial (Day 7):
- Remove the platform and allow the mouse to swim for 60 seconds.
- Record the time spent in the target quadrant where the platform was previously located.
4. Data Analysis:
- Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.
Visualizing Experimental Workflows and Signaling Pathways
Clear visual representations of complex biological processes and experimental procedures are essential for communication and understanding.
Caption: Workflow for a xenograft tumor model efficacy study.
Application Notes and Protocols for SM16 Peptide Synthesis and Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SM16 peptide, derived from the 16 kDa immunomodulatory protein of the parasite Schistosoma mansoni, has garnered significant interest for its therapeutic potential. This protein and its synthetic derivatives have demonstrated the ability to modulate host inflammatory responses, showing promise in the context of inflammatory diseases and fibrosis. These application notes provide detailed protocols for the synthesis of the immunomodulatory SM16 (34-117) peptide and for screening its biological activity in relevant cell-based assays.
Data Presentation
The following tables summarize the quantitative data on the biological effects of synthetic SM16 peptides.
Table 1: Effect of SM16 (34-117) on LPS-Induced Cytokine Production in Macrophages
| Cell Line | Treatment | Concentration of SM16 (34-117) (µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| THP-1 Macrophages | Untreated | 0 | Undetectable | Low (basal level) |
| THP-1 Macrophages | LPS (100 ng/mL) | 0 | ~3120 | Increased |
| THP-1 Macrophages | SM16 (34-117) | 20 | Undetectable | Slightly Increased (not statistically significant) |
| THP-1 Macrophages | LPS (100 ng/mL) + SM16 (34-117) | 20 | Significantly Reduced | Significantly Reduced[1] |
| Murine Bone Marrow-Derived Macrophages | LPS (10 ng/mL) | 0 | Increased | Increased |
| Murine Bone Marrow-Derived Macrophages | LPS (10 ng/mL) + SM16 (34-117) | 5 | Dose-dependent | Dose-dependent |
| Murine Bone Marrow-Derived Macrophages | LPS (10 ng/mL) + SM16 (34-117) | 50 | Inhibition | Inhibition[1] |
Table 2: Effect of SM16-Derived Peptides on Gene Expression in LX-2 Hepatic Stellate Cells
| Peptide | Treatment Concentration | Number of Significantly Differentially Expressed Genes | Key Biological Effect |
| KS-84 | Not specified | 78 | Reduced LX-2 cell activation and fibrotic potential[2] |
| KS-66 | Not specified | 798 | Increased LX-2 cell activation and fibrotic potential[2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of SM16 (34-117) Peptide
This protocol describes the manual solid-phase peptide synthesis (SPPS) of the SM16 (34-117) fragment using Fmoc chemistry.
Amino Acid Sequence of S. mansoni Sm16 (Accession: AAD26122.1): MKIILFVCLFAGQTVAGETTESWKKNVPEKIHEEFNNYIEKLGKENIKNVDKIIEKIKKEIKSIENEVKNVNKKYIEKLGKENIKNVDKIIEKIKKEIKSIENEVKNVNKKYKGGEGGEKG[3]
Derived Sequence for SM16 (34-117): SWKKNVPEKIHEEFNNYIEKLGKENIKNVDKIIEKIKKEIKSIENEVKNVNKKYIEKLGKENIKNVDKIIEKIKKEIKSIENEVKNVNKKYKGGEGGEKG
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94/1/2.5/2.5 v/v/v/w) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS).
-
Protocol 2: Screening of SM16 (34-117) for Anti-Inflammatory Activity in Macrophages
This protocol details an in vitro assay to assess the ability of SM16 (34-117) to inhibit LPS-induced pro-inflammatory cytokine production in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthetic SM16 (34-117) peptide
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Peptide Treatment and Stimulation:
-
Seed the differentiated THP-1 macrophages in a 96-well plate at a density of 2.5 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of SM16 (34-117) peptide (e.g., 5, 10, 20, 50 µg/mL) for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 16-24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with SM16 (34-117) alone.
-
-
Cytokine Measurement by ELISA:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol 3: Screening of SM16-Derived Peptides for Anti-Fibrotic Activity in Hepatic Stellate Cells
This protocol describes a method to evaluate the effect of SM16-derived peptides (e.g., KS-84) on the gene expression profile of the human hepatic stellate cell line LX-2.
Materials:
-
LX-2 cells
-
DMEM medium supplemented with 2% FBS, penicillin/streptomycin
-
Synthetic SM16-derived peptides (KS-84, KS-66)
-
RNA extraction kit
-
Reagents for cDNA synthesis and qPCR or materials for RNA sequencing
-
6-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture LX-2 cells in DMEM medium.
-
-
Peptide Treatment:
-
Seed LX-2 cells in 6-well plates.
-
Treat the cells with the synthetic peptides (e.g., KS-84, KS-66) at the desired concentration for a specified period (e.g., 24 hours). Include an untreated control.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA.
-
-
Gene Expression Analysis (RNA Sequencing):
-
Prepare RNA sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.
-
Perform pathway analysis on the differentially expressed genes to identify modulated signaling pathways (e.g., TGF-β1 signaling).
-
Signaling Pathways and Experimental Workflows
References
- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic peptides derived from the Schistosoma mansoni secretory protein Sm16 induce contrasting responses in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SM16 protein aggregation and solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding SM16 protein aggregation and solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is SM16 protein and why is it prone to aggregation?
A1: SM16 is a protein secreted by the parasite Schistosoma mansoni and is associated with immunomodulatory activities.[1][2][3] The wild-type secreted form of SM16, encompassing amino acids 23-117, has demonstrated poor expression and a tendency to aggregate under physiological buffer conditions.[1] This aggregation propensity is linked to a hydrophobic region within its C-terminus.[1]
Q2: Are there modified versions of SM16 with improved solubility?
A2: Yes, researchers have engineered modified versions of SM16 to enhance solubility and expression. The most notable is Sm16(23-117)AA , where two hydrophobic residues, Isoleucine-92 and Leucine-93, have been replaced by Alanine. This modification significantly improves protein expression and solubility in physiological buffers.[1] Another truncated version, Sm16(23-90) , which lacks a significant portion of the C-terminus, has also been found to be soluble.[1][4]
Q3: What expression systems can be used to produce SM16?
A3: SM16 has been successfully expressed in both prokaryotic and eukaryotic systems. Escherichia coli is commonly used for its rapid growth and high yield.[1] However, to obtain pyrogen/endotoxin-free protein for immunological studies, the methylotrophic yeast Pichia pastoris is a suitable alternative.[1][3][5]
Q4: My SM16 protein is forming inclusion bodies in E. coli. What should I do?
A4: Inclusion body formation is a common issue when overexpressing proteins in E. coli.[6] You have two main options: 1) optimize expression conditions to favor soluble protein production (see Troubleshooting Guide below), or 2) isolate the inclusion bodies and perform solubilization and refolding procedures.[4][6][7][8]
Q5: What is the oligomeric state of soluble SM16?
A5: Soluble, modified SM16 (Sm16(23-117)AA) has been shown to form an oligomer of approximately nine subunits.[1][3]
Troubleshooting Guide
Issue 1: Low Yield of Soluble SM16 Protein in E. coli
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protein Aggregation | Express the modified Sm16(23-117)AA or the truncated Sm16(23-90) version. | Increased yield of soluble protein. |
| Suboptimal Expression Temperature | Lower the induction temperature to 18-25°C and express overnight. | Slower protein synthesis rate can promote proper folding and increase solubility. |
| High Inducer Concentration | Reduce the final IPTG concentration to 0.1-0.5 mM. | Decreased expression rate can reduce the burden on the cellular folding machinery. |
| Inappropriate Lysis Buffer | Ensure the lysis buffer has an appropriate pH (e.g., 8.0) and contains additives like 5 mM 2-mercaptoethanol to maintain a reducing environment. | Improved lysis efficiency and protein stability. |
Issue 2: SM16 Protein Precipitates After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Buffer Incompatibility | The wild-type Sm16(23-117) is known to aggregate in physiological buffers like PBS.[1] Use the modified Sm16(23-117)AA which is soluble in PBS.[1] | The purified protein remains soluble and stable in standard physiological buffers. |
| High Protein Concentration | Perform a buffer exchange into a storage buffer with stabilizing excipients (e.g., glycerol, L-arginine). Store at lower concentrations if possible. | Enhanced long-term stability and prevention of aggregation. |
| Incorrect pH or Salt Concentration | Empirically test a range of pH values (e.g., 7.0-8.5) and salt concentrations (e.g., 150-500 mM NaCl) for your storage buffer. | Identification of optimal buffer conditions for maximum solubility. |
Quantitative Data Summary
The following table summarizes the reported expression and solubility characteristics of different SM16 constructs.
| Construct | Expression System | Key Modification(s) | Reported Expression Level | Solubility in Physiological Buffer |
| Sm16(23-117) | E. coli | Wild-type secreted form | Low | Aggregates within 1 hour in PBS[1] |
| Sm16(23-117)AA | E. coli | Ile-92 -> Ala, Leu-93 -> Ala | 24-fold higher than wild-type[1] | Readily soluble[1] |
| Sm16(23-90) | E. coli | C-terminal truncation | High | Soluble[1] |
| Sm16(23-117)AA | Pichia pastoris | Ile-92 -> Ala, Leu-93 -> Ala | Not quantified, but successfully expressed for functional assays[1] | Soluble[1] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Sm16(23-117)AA in E. coli
-
Transformation: Transform E. coli BL21(DE3)pLysS cells with the expression vector containing the His-tagged Sm16(23-117)AA gene.
-
Culture Growth: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C. The following day, dilute the overnight culture into a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 25°C for 4-6 hours or at 18°C overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM 2-mercaptoethanol, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the cells on ice.
-
Purification:
-
Centrifuge the lysate to pellet cell debris.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM 2-mercaptoethanol).
-
Wash the column extensively with wash buffer.
-
Elute the protein with elution buffer (20 mM phosphate buffer pH 8.0, 0.5 M NaCl, 0.5 M imidazole).[1]
-
-
Buffer Exchange: Perform dialysis or use a desalting column to exchange the purified protein into a suitable storage buffer, such as Phosphate-Buffered Saline (PBS).
Protocol 2: Solubilization and Refolding of SM16 from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate. The pellet contains the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl pH 8.0 with 50 mM DTT).[9] Incubate with stirring until the pellet is fully dissolved.
-
Refolding:
-
Remove any remaining insoluble material by centrifugation.
-
Perform refolding by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and a redox system like reduced/oxidized glutathione). The optimal refolding conditions should be determined empirically.
-
-
Purification: Purify the refolded, soluble SM16 protein using affinity chromatography as described in Protocol 1.
Visualizations
Caption: Workflow for SM16 expression, purification, and inclusion body processing.
Caption: Comparison of different SM16 constructs and their properties.
References
- 1. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 assembles into a nine-subunit oligomer with potential To inhibit Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 5. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Technical Support Center: SM16 Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful western blot analysis of the SM16 protein.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of SM16?
A1: The expected molecular weight of the SM16 protein is approximately 16 kDa.[1]
Q2: What are the known characteristics of the SM16 protein that might affect western blotting?
A2: SM16 is a secretory protein with immunomodulatory properties.[2][3] It has a tendency to form oligomers and can be prone to aggregation, which may affect its migration on SDS-PAGE and detection.[4][5]
Q3: Are there any known post-translational modifications of SM16 that I should be aware of?
A3: While the literature extensively discusses the immunomodulatory functions of SM16, specific details on post-translational modifications that might alter its molecular weight are not prominently reported in the provided search results. However, as with any protein, it is crucial to consider the possibility of PTMs if unexpected band sizes are observed.
Q4: Which type of membrane is recommended for SM16 western blotting?
A4: Given the low molecular weight of SM16 (~16 kDa), a nitrocellulose or PVDF membrane with a smaller pore size, such as 0.2 µm, is recommended to prevent the protein from passing through the membrane during transfer.
Troubleshooting Guides
This section provides solutions to common problems encountered during SM16 western blot analysis.
Problem 1: No Signal or Weak Signal
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inefficient Protein Transfer | Due to its small size, SM16 can easily pass through the membrane. Use a 0.2 µm pore size nitrocellulose or PVDF membrane. Optimize transfer time and voltage; shorter transfer times may be necessary. You can check for successful transfer by staining the membrane with Ponceau S after transfer.[6] |
| Low Protein Expression | Ensure you are using a sample known to express SM16. Schistosoma mansoni cercariae and early schistosomula are reported to have higher expression levels.[2] If possible, use a positive control, such as a lysate from cells overexpressing SM16 or a purified recombinant SM16 protein. |
| Suboptimal Antibody Concentrations | Titrate both the primary and secondary antibody concentrations to find the optimal dilution. For the anti-SM16 primary antibody, a starting dilution of 1:5000 has been reported.[7] For the secondary antibody, a dilution of 1:30,000 has been used.[7] |
| Inactive Antibody | Ensure antibodies have been stored correctly and are within their expiration date. To test the activity of your antibodies, you can perform a dot blot.[8] |
| Insufficient Sample Loading | Load a sufficient amount of total protein per lane. A general starting point is 20-30 µg of total cell lysate. |
| Protein Aggregation | SM16 has a tendency to aggregate.[4] Aggregated proteins may not enter the gel or transfer efficiently. Ensure proper sample preparation with sufficient reducing and denaturing agents. Consider sonicating the lysate to shear DNA and reduce viscosity.[9] |
| Inappropriate Blocking Buffer | Some blocking buffers can mask the epitope. Try switching between 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA) in TBST. For SM16, 1% BSA in PBS has been successfully used.[7] |
Problem 2: High Background
Possible Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely dissolved. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. High antibody concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST or PBST).[8] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[10] |
| Contaminated Buffers or Equipment | Use freshly prepared buffers and clean equipment to avoid contaminants that can cause speckles or high background. |
Problem 3: Non-Specific Bands
Possible Causes and Solutions
| Cause | Recommended Solution |
| Antibody Concentration Too High | Decrease the concentration of the primary antibody. |
| Protein Overload | Reduce the amount of protein loaded onto the gel. Overloading can lead to spillover into adjacent lanes and the appearance of non-specific bands.[8] |
| Sample Degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer to prevent protein degradation. |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. If non-specific bands appear, consider using a pre-adsorbed secondary antibody. |
| Protein Aggregation/Oligomerization | SM16 is known to form oligomers.[4] Under non-reducing or partially reducing conditions, you may observe bands at higher molecular weights corresponding to dimers, trimers, or larger oligomers. Ensure complete reduction and denaturation of your samples by boiling in sample buffer with a sufficient concentration of a reducing agent like DTT or β-mercaptoethanol. |
Experimental Protocols
Detailed Methodology for SM16 Western Blot
This protocol is adapted from methodologies reported for SM16 detection and general western blotting best practices.[7]
1. Sample Preparation (from S. mansoni cercariae)
-
Collect cercariae and prepare a total protein extract using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
2. SDS-PAGE
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer to a final concentration of 20-30 µg of protein.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples onto a 15% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
3. Protein Transfer
-
Equilibrate the gel and a 0.2 µm nitrocellulose membrane in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane. Transfer conditions (voltage and time) should be optimized for a small protein like SM16. A wet transfer at 100V for 30-60 minutes at 4°C is a good starting point.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency. Destain with TBST or PBST.
4. Immunodetection
-
Block the membrane with 1% BSA in PBS for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against SM16 (e.g., rabbit anti-rSm16) diluted 1:5000 in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with PBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted 1:30,000 in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with PBST.
5. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
Caption: Workflow for SM16 Western Blot Analysis.
Caption: Troubleshooting Flowchart for Weak or No Signal.
Caption: Troubleshooting Flowchart for High Background.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 is a membrane-binding protein that lacks the proposed microtubule-regulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. reddit.com [reddit.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. blog.addgene.org [blog.addgene.org]
Improving SM16 protein stability for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve SM16 protein stability for various assays.
Troubleshooting Guide
Issue 1: SM16 Protein Aggregation and Precipitation
One of the primary challenges with the wild-type SM16 protein is its propensity to aggregate and precipitate in physiological buffers. This can significantly impact assay results and reproducibility.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Inherent Hydrophobicity | Utilize a modified SM16 protein with reduced aggregation propensity, such as Sm16(23-117)AA. This mutant, where Ile-92 and Leu-93 are replaced with Alanine, shows significantly improved solubility.[1] | See "Protocol 1: Expression and Purification of Soluble Sm16(23-117)AA" below. |
| Suboptimal Buffer Conditions | Optimize buffer pH and salt concentration. While many experiments are conducted at a standard pH of 7.4, the optimal pH for SM16 stability may differ. Varying the salt concentration can also modulate electrostatic interactions that may lead to aggregation. | See "Protocol 2: Buffer Optimization using Thermal Shift Assay" below. |
| High Protein Concentration | Work with lower protein concentrations whenever possible. If high concentrations are necessary, consider adding stabilizing excipients. | Dilute the protein stock to the lowest concentration compatible with your assay. For concentrating, use methods that allow for simultaneous buffer exchange with a stabilizing buffer. |
| Temperature Fluctuations | Store the purified protein at -80°C for long-term storage and handle on ice for short-term use. Avoid repeated freeze-thaw cycles by aliquoting the protein upon purification. | Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C. |
Issue 2: Loss of SM16 Activity in Assays
Loss of biological activity can be due to protein denaturation or degradation. For SM16, its immunomodulatory function, particularly the inhibition of Toll-like receptor (TLR) signaling, is a key activity to preserve.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Proteolytic Degradation | Add protease inhibitors to the lysis and purification buffers. Work at low temperatures (4°C) during purification to minimize protease activity. | A common protease inhibitor cocktail can be added to all buffers used during protein extraction and purification. |
| Oxidation | For proteins with cysteine residues, add reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the storage buffer to prevent oxidation. | Add DTT to a final concentration of 1-5 mM in the final storage buffer. |
| Improper Folding | Express the protein in a system that facilitates proper folding. For SM16, expression in Pichia pastoris has been shown to yield a soluble and active protein.[1] | See "Protocol 1: Expression and Purification of Soluble Sm16(23-117)AA" for details on expression in both E. coli and P. pastoris. |
| Assay Buffer Incompatibility | Ensure that the components of your assay buffer are compatible with SM16 stability. Some detergents or high concentrations of certain salts can be denaturing. | Test the stability of SM16 in your final assay buffer using a thermal shift assay (see Protocol 2). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended construct for expressing a soluble and stable SM16 protein?
A1: The Sm16(23-117)AA mutant is highly recommended. This construct involves the expression of the secreted form of SM16 (residues 23-117) with two point mutations (I92A and L93A) that significantly reduce its aggregation propensity and increase expression levels.[1]
Q2: What is the expected yield for the recombinant Sm16(23-117)AA protein?
A2: The yield can vary depending on the expression system. When expressed in E. coli, a yield of approximately 2 mg of pure protein per liter of culture can be expected. Expression in Pichia pastoris can yield around 2 mg of pure protein per liter of culture induced at an OD650 of 30.[1]
Q3: How can I assess the stability of my purified SM16 protein?
A3: Several biophysical techniques can be used to assess protein stability:
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This high-throughput method measures the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of a ligand or in a specific buffer condition suggests stabilization.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the secondary structure of the protein. A properly folded SM16 protein is expected to have a high α-helical content.[1] Changes in the CD spectrum upon temperature increase can also be used to monitor thermal denaturation.
-
Dynamic Light Scattering (DLS): DLS can be used to assess the aggregation state of the protein in solution by measuring the size distribution of particles.
Q4: What is the known mechanism of action for SM16's immunomodulatory function?
A4: SM16 has been shown to inhibit the cytokine response to Toll-like receptor (TLR) ligands such as lipopolysaccharide (LPS). It exerts its inhibitory effect at a point proximal to the TLR complex, specifically by inhibiting the degradation of the IL-1 receptor-associated kinase 1 (IRAK1) signaling protein in LPS-stimulated monocytes.[1][2]
Quantitative Data Summary
The following table provides an illustrative example of how buffer conditions can affect the thermal stability of a protein, as measured by its melting temperature (Tm) in a thermal shift assay. Note: This is a generalized example, and specific values for SM16 should be determined experimentally.
| Buffer Condition | pH | Additives | Illustrative Tm (°C) | Observations |
| 20 mM HEPES, 150 mM NaCl | 7.4 | None | 48.5 | Standard physiological buffer. |
| 20 mM Sodium Phosphate | 7.0 | None | 50.2 | Phosphate buffer may offer slightly better stability. |
| 20 mM Tris-HCl, 150 mM NaCl | 8.0 | None | 49.1 | Common buffering agent. |
| 20 mM HEPES, 500 mM NaCl | 7.4 | None | 47.8 | High salt concentration can sometimes be destabilizing. |
| 20 mM HEPES, 150 mM NaCl | 7.4 | 5% Glycerol | 51.3 | Glycerol acts as a cryoprotectant and stabilizer. |
| 20 mM HEPES, 150 mM NaCl | 7.4 | 1 mM DTT | 49.5 | Reducing agent to prevent oxidation. |
Experimental Protocols
Protocol 1: Expression and Purification of Soluble Sm16(23-117)AA
This protocol is adapted from the methods described for producing a soluble, modified version of SM16.[1]
1. Expression in E. coli
-
Transformation: Transform E. coli BL21(DE3)pLysS with a pET vector containing the Sm16(23-117)AA construct with an N-terminal His-tag.
-
Culture: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with 1 mM IPTG and continue to grow the culture for 3-4 hours at 37°C.
-
Harvesting: Harvest the cells by centrifugation.
2. Purification from E. coli
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the cells on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole).
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SM16 protein with elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM imidazole).
-
Dialysis/Buffer Exchange: Dialyze the eluted protein against a suitable storage buffer (e.g., PBS pH 7.4) to remove imidazole.
3. Expression in Pichia pastoris
-
Transformation and Selection: Electroporate the expression vector into P. pastoris and select for positive transformants.
-
Culture and Induction: Grow the culture in a suitable medium and induce protein expression with methanol according to standard protocols for P. pastoris.
-
Purification: The purification procedure for the secreted His-tagged protein from the culture medium is similar to the one described for E. coli, starting from the affinity chromatography step.
Protocol 2: Buffer Optimization using Thermal Shift Assay (Differential Scanning Fluorimetry)
This is a general protocol to screen for optimal buffer conditions for protein stability.
1. Materials
-
Purified SM16 protein (e.g., 0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
A real-time PCR instrument capable of performing a melt curve analysis.
-
96-well PCR plates
-
A variety of buffer stocks at different pH values and salt concentrations.
2. Procedure
-
Prepare Protein-Dye Mixture: Dilute the SYPRO Orange dye to a 50x working stock. Prepare a master mix of your SM16 protein and the diluted dye in a base buffer (e.g., water or a low molarity buffer). The final concentration of the dye in the assay is typically 5x.
-
Set up the Plate: In each well of a 96-well PCR plate, add the protein-dye mixture.
-
Add Buffer Conditions: To each well, add a small volume of a concentrated buffer stock to achieve the desired final buffer composition. Include a no-buffer control.
-
Seal and Centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of approximately 1°C/minute. Monitor the fluorescence of SYPRO Orange.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the inflection point of the sigmoidal melting curve or the peak of the first derivative plot. A higher Tm indicates greater protein stability in that buffer condition.
Visualizations
SM16 Aggregation Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing SM16 protein aggregation.
SM16 Inhibition of TLR4 Signaling Pathway
References
- 1. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing SM16 to Enhance Anti-Tumor Immunity
Introduction
Welcome to the technical support center for SM16. This resource is designed for researchers, scientists, and drug development professionals. Our initial research indicates a potential misunderstanding regarding the immunological properties of SM16. SM16 is not a vaccine or a biological antigen intended to elicit an immune response. Instead, it is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, ALK5.[1][2] In the context of immunotherapy, SM16's primary role is to counteract the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of other immunotherapies such as cancer vaccines and checkpoint inhibitors.[3][4][5]
This guide provides comprehensive information on how to effectively use SM16 as an immunomodulatory agent to augment anti-tumor immune responses.
Frequently Asked Questions (FAQs)
1. What is SM16 and what is its primary mechanism of action?
SM16 is a potent and orally active small molecule inhibitor of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It functions by binding to the ATP-binding site of ALK5, thereby blocking the phosphorylation of Smad2/3 proteins.[1][2][3] This inhibition disrupts the TGF-β signaling pathway, which is often exploited by cancer cells to create an immunosuppressive tumor microenvironment.
2. Is SM16 a vaccine? Does it have immunogenicity?
No, SM16 is not a vaccine. It is a chemically synthesized small molecule and is not designed to be immunogenic (i.e., to provoke an immune response against itself). Its value in immunotherapy comes from its ability to modulate the tumor microenvironment to allow for a more effective anti-tumor immune response.
3. Why is SM16 used in combination with cancer vaccines and other immunotherapies?
Many tumors, particularly advanced ones, produce high levels of TGF-β, which suppresses the activity of immune cells like CD8+ T cells that are crucial for killing cancer cells.[3][4] By inhibiting TGF-β signaling, SM16 can help to:
-
Enhance the infiltration and activity of tumor-infiltrating lymphocytes (TILs).
-
Promote a robust anti-tumor response from CD8+ T cells.[3]
-
Synergize with other immunotherapies, such as anti-OX40 antibodies, to improve tumor regression and prevent metastasis.[4][5]
4. What is the therapeutic potential of SM16?
Preclinical studies have demonstrated that SM16 can significantly inhibit tumor growth and prevent tumor recurrence after surgery in various cancer models, including mesothelioma and breast cancer.[3][4][5] Its ability to be administered orally makes it a promising candidate for combination therapies in clinical settings.[2][3]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Response with SM16 and Cancer Vaccine Co-administration
-
Possible Cause 1: Insufficient SM16 Dosage or Bioavailability.
-
Solution: Verify the dosage and administration route based on established preclinical models. For instance, in murine models, SM16 has been shown to be effective when delivered via subcutaneous miniosmotic pumps (e.g., 5 mg/kg/day) or orally in mouse chow (e.g., 0.45 or 0.65 g/kg).[3] Ensure proper formulation and handling to maintain its stability and activity.
-
-
Possible Cause 2: Poorly Immunogenic Vaccine Antigen.
-
Solution: SM16 enhances a pre-existing or vaccine-induced immune response; it does not create one on its own. The cancer vaccine itself must be capable of generating an initial T-cell response. Consider optimizing the vaccine formulation with potent adjuvants or using peptide-based vaccines with enhanced delivery to lymph nodes.[6][7][8]
-
-
Possible Cause 3: Tumor Microenvironment is Dominated by Other Suppressive Mechanisms.
-
Solution: While TGF-β is a key immunosuppressive cytokine, other mechanisms may be at play (e.g., PD-L1 expression, presence of regulatory T cells). Consider combining SM16 and your cancer vaccine with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), to address multiple suppressive pathways simultaneously.
-
Issue 2: Observed Toxicity or Adverse Effects in Animal Models
-
Possible Cause 1: Off-Target Effects of SM16.
-
Solution: While generally selective for ALK5, SM16 can exhibit weak inhibition of other kinases like p38 and Raf at higher concentrations.[1][2] If toxicity is observed, consider a dose-response study to find the optimal therapeutic window with minimal side effects. Monitor animals closely for signs of distress and perform regular blood work and tissue analysis.
-
-
Possible Cause 2: Combined Toxicity with Other Therapeutic Agents.
-
Solution: When used in combination, the toxicity profiles of individual agents can be exacerbated. It is crucial to establish the maximum tolerated dose (MTD) for the combination therapy in a stepwise manner. Start with lower doses of each agent and escalate gradually while monitoring for adverse events.
-
Quantitative Data Summary
The following tables summarize the efficacy of SM16 in preclinical cancer models, particularly in combination with other immunotherapies.
Table 1: Efficacy of SM16 in a Murine Mesothelioma Model
| Treatment Group | Tumor Growth Inhibition | Recurrence Rate After Surgery | Key Finding | Reference |
| Vehicle Control | - | 80% | - | [3] |
| SM16 (5 mg/kg/day) | Significant Inhibition (p < 0.001) | < 20% | SM16 monotherapy is effective and relies on a CD8+ T-cell response. | [3] |
Table 2: Synergistic Effect of SM16 and Anti-OX40 Antibody in a Murine Mammary Cancer Model
| Treatment Group | Primary Tumor Size Reduction | Reduction in Metastatic Lung Nodules | Cure Rate | Increase in Tumor-Infiltrating Activated CD8+ T cells | Reference |
| Control | - | - | - | - | [4][5] |
| SM16 alone | Moderate | Moderate | - | Moderate | [4][5] |
| Anti-OX40 alone | Moderate | Moderate | - | Moderate | [4][5] |
| SM16 + Anti-OX40 | 79% | 95% | 38% | 3.2-fold increase | [4][5] |
Experimental Protocols
Protocol: Evaluating the Synergy of SM16 and a Peptide-Based Cancer Vaccine in a Syngeneic Mouse Tumor Model
-
Animal Model: Utilize a syngeneic tumor model (e.g., AB12 mesothelioma in BALB/c mice or 4T1 mammary carcinoma in BALB/c mice) that is known to have an immunosuppressive microenvironment with TGF-β expression.
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse. Allow tumors to establish to a palpable size (e.g., 50-100 mm^3).
-
Treatment Groups: Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Peptide vaccine + Adjuvant
-
Group 3: SM16
-
Group 4: Peptide vaccine + Adjuvant + SM16
-
-
Peptide Vaccine Administration:
-
Preparation: Dissolve the synthetic tumor-associated peptide antigen in a suitable vehicle. To enhance immunogenicity, formulate the peptide with an adjuvant. Strategies to improve peptide vaccine efficacy include conjugation to molecules that promote albumin binding for enhanced lymphatic drainage or the use of adjuvants like TLR agonists (e.g., CpG).[6]
-
Administration: Administer the vaccine subcutaneously on the contralateral flank from the tumor. A prime-boost strategy (e.g., prime on day 7 post-tumor implantation, boost on day 14) is often effective.[6]
-
-
SM16 Administration:
-
Preparation: Prepare SM16 for the desired administration route. For continuous delivery, load into subcutaneous osmotic pumps. For oral delivery, mix with powdered chow.
-
Administration: Begin SM16 treatment when tumors are established and continue for a defined period (e.g., 28 days).
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Survival: Monitor animal survival as a primary endpoint.
-
Immunological Analysis: At the end of the study (or at intermediate time points), collect tumors, spleens, and draining lymph nodes. Analyze by flow cytometry for the frequency and activation state of immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells).
-
Functional Assays: Perform ex vivo functional assays, such as ELISpot or intracellular cytokine staining, to assess the antigen-specific T-cell response.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of SM16 on ALK5.
References
- 1. ahajournals.org [ahajournals.org]
- 2. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule TGF-β signaling inhibitor SM16 synergizes with agonistic OX40 antibody to suppress established mammary tumors and reduce spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule TGF-β signaling inhibitor SM16 synergizes with agonistic OX40 antibody to suppress established mammary tumors and reduce spontaneous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Approaches to Improve Chemically Defined Synthetic Peptide Vaccines [frontiersin.org]
Technical Support Center: SM16 Functional Assays
Welcome to the technical support center for SM16 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during experiments involving either the small molecule TGF-β receptor inhibitor, SM16, or the immunomodulatory protein SM16 from Schistosoma mansoni.
Frequently Asked Questions (FAQs)
Q1: What are the different molecules referred to as SM16?
A1: The designation "SM16" can refer to two distinct molecules in scientific literature, which can be a source of confusion. It is crucial to identify which molecule is relevant to your research:
-
Small Molecule Inhibitor SM16: This is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). It is used in cancer and fibrosis research to block TGF-β signaling.
-
Schistosoma mansoni Protein SM16: This is an immunomodulatory protein secreted by the parasitic flatworm Schistosoma mansoni. It is investigated for its role in host-parasite interactions and its potential to suppress inflammatory responses.[1][2]
Q2: What are the primary functional assays for the small molecule inhibitor SM16?
A2: Functional assays for the small molecule inhibitor SM16 are designed to measure its inhibitory effect on the TGF-β signaling pathway. Key assays include:
-
Smad2/3 Phosphorylation Assay: This assay directly measures the phosphorylation of Smad2 and Smad3, the downstream targets of ALK5. Inhibition of TGF-β-induced Smad2/3 phosphorylation is a primary indicator of SM16 activity.[3][4][5] This is typically assessed by Western blotting or ELISA.[6]
-
TGF-β Reporter Gene Assay: This assay utilizes a reporter gene (e.g., luciferase) under the control of a Smad-responsive promoter. A reduction in reporter gene expression in the presence of TGF-β and SM16 indicates inhibition of the signaling pathway.[4][7]
-
Cell Invasion/Migration Assays: Since TGF-β can promote cell invasion in some cancers, the ability of SM16 to inhibit this process is a key functional readout.[5]
Q3: What are the main functional assays for the S. mansoni protein SM16?
A3: Functional assays for the parasitic protein SM16 focus on its immunomodulatory properties. Common assays include:
-
Cytokine Secretion Assays: These assays measure the ability of SM16 to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells, such as macrophages, that have been stimulated with a Toll-like receptor (TLR) ligand like lipopolysaccharide (LPS).[1][8]
-
TLR Signaling Pathway Activation Assays: These assays determine if SM16 can inhibit the activation of TLR signaling pathways. This can be measured by assessing the activation of downstream transcription factors like NF-κB or the expression of TLR-responsive genes.[9][10]
-
Macrophage Activation Assays: The effect of SM16 on macrophage polarization and activation state can be assessed by measuring the expression of cell surface markers or functional responses like phagocytosis.[11]
Troubleshooting Guides
Small Molecule ALK5 Inhibitor SM16 Assays
Problem 1: High background or no inhibition of Smad2/3 phosphorylation in Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Ensure the primary antibody is validated for detecting phosphorylated Smad2/3. Use a recommended dilution and optimize incubation time and temperature. Consider trying a different antibody clone if issues persist.[12] |
| Issues with Cell Lysis and Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation status. Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein for each sample.[6] |
| Ineffective SM16 Treatment | Verify the concentration and purity of your SM16 stock solution. Ensure the treatment time and concentration are appropriate for the cell type being used. A dose-response experiment is recommended to determine the optimal concentration. |
| High Basal TGF-β Signaling | Some cell lines have high endogenous TGF-β production. Serum-starve cells before TGF-β stimulation to reduce basal signaling. |
Problem 2: Inconsistent results in TGF-β reporter gene assays.
| Possible Cause | Troubleshooting Step |
| Variable Transfection Efficiency | Optimize your transfection protocol to achieve consistent and high efficiency. Consider using a co-transfected internal control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number, as high passage numbers can lead to altered cell behavior and signaling responses. Ensure cells are healthy and not overgrown at the time of the assay. |
| Reagent Quality | Use high-quality, fresh reagents, including the reporter vector, TGF-β, and SM16. |
Schistosoma mansoni Protein SM16 Assays
Problem 1: No suppression of LPS-induced cytokine production.
| Possible Cause | Troubleshooting Step |
| Inactive or Aggregated Recombinant SM16 | Ensure the recombinant SM16 protein is properly folded and active. Check for aggregation using techniques like dynamic light scattering or size-exclusion chromatography. Test a new batch of protein if necessary. |
| Suboptimal Cell Culture Conditions | Use primary immune cells (e.g., bone marrow-derived macrophages) or a responsive cell line. Ensure the cells are healthy and not activated prior to the experiment. The timing of SM16 pre-incubation before LPS stimulation is critical and may need optimization. |
| LPS Contamination of Reagents | Use endotoxin-free reagents and plasticware to avoid unintended immune cell activation. |
| Incorrect Cytokine Measurement | Validate your ELISA or CBA (cytometric bead array) for the specific cytokines being measured. Ensure the standard curve is accurate and the samples are diluted appropriately. |
Problem 2: High variability in TLR signaling assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Stimulation | Ensure the TLR ligand (e.g., LPS, CpG DNA) is used at a consistent and optimal concentration. The timing of stimulation should be precise. |
| Cellular Heterogeneity | Primary immune cells can be heterogeneous. If possible, use a specific cell population isolated by cell sorting for more consistent results. |
| Assay Readout Sensitivity | For assays measuring NF-κB activation, ensure the detection method (e.g., reporter assay, Western blot for phosphorylated IκBα) is sensitive enough to detect subtle changes. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Small Molecule SM16
| Parameter | Value | Assay Method | Reference |
| ALK5 Ki | 10 nM | Kinase Assay | [13] |
| ALK4 Ki | 1.5 nM | Kinase Assay | [13] |
| TGF-β-induced PAI-luciferase activity IC50 | 64 nM | Reporter Gene Assay | [13] |
| TGF-β-induced Smad2 phosphorylation IC50 | 100 - 620 nM | Western Blot | [13] |
| Activin-induced Smad2 phosphorylation IC50 | 100 - 620 nM | Western Blot | [13] |
Experimental Protocols
Protocol 1: Smad2/3 Phosphorylation Assay using Western Blot
Objective: To determine the inhibitory effect of the small molecule SM16 on TGF-β-induced Smad2/3 phosphorylation in cultured cells.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
Small molecule inhibitor SM16
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours.
-
SM16 Pre-treatment: Treat the cells with varying concentrations of SM16 (e.g., 0, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
TGF-β Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated control. Incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated Smad2/3 levels to total Smad2/3 and the loading control.
Protocol 2: Cytokine Suppression Assay for S. mansoni SM16
Objective: To assess the ability of the S. mansoni protein SM16 to suppress LPS-induced pro-inflammatory cytokine production in macrophages.
Materials:
-
Primary murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant S. mansoni SM16 protein
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
SM16 Pre-treatment: Treat the cells with different concentrations of recombinant SM16 (e.g., 0, 1, 10, 100 ng/mL) for 2-4 hours. Include a vehicle control (e.g., PBS).
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the SM16 concentrations to determine the dose-dependent inhibitory effect.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of small molecule SM16 on ALK5.
Caption: TLR4 signaling pathway and the inhibitory effect of S. mansoni protein SM16.
References
- 1. researchgate.net [researchgate.net]
- 2. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Orally Active Small Molecule TGF-β Receptor I Antagonist Inhibits the Growth of Metastatic Murine Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synexagroup.com [synexagroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: SM16 Expression Vector
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful use of the SM16 expression vector. The SM16 vector is a high-efficiency bacterial expression vector designed for the production of recombinant proteins in E. coli.
Vector Features
The SM16 vector system is based on the T7 promoter for strong, inducible protein expression. Key features include:
-
Promoter: T7 promoter for high-level transcription.
-
Selectable Marker: Ampicillin resistance gene for selection of transformed bacteria.
-
Tag: N-terminal 6x-His tag for affinity purification of the expressed protein.
-
Multiple Cloning Site (MCS): A variety of restriction sites for easy insertion of the gene of interest.
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is used to induce protein expression.[1]
Troubleshooting Guide
This section addresses common issues encountered during cloning and protein expression with the SM16 vector.
| Problem | Possible Cause | Recommended Solution |
| No colonies after transformation | Poor quality or incorrect concentration of antibiotic in the plates. | Verify the concentration and freshness of the ampicillin stock and plates. |
| Inefficient transformation. | Use highly competent cells and optimize the heat shock procedure.[2][3][4] Include a positive control (e.g., uncut plasmid) to check transformation efficiency. | |
| Toxicity of the gene of interest. | If the gene product is toxic to E. coli, you may observe no or very few colonies.[5] Try using a host strain with tighter expression control, such as BL21(DE3)pLysS. | |
| Many small "satellite" colonies on the plate | β-lactamase (encoded by the ampicillin resistance gene) is secreted and degrades the ampicillin in the surrounding medium. | This is common with ampicillin selection. Pick well-isolated, larger colonies for downstream experiments. Consider using carbenicillin as an alternative, as it is more stable. |
| No protein expression after induction | Incorrect reading frame of the inserted gene. | Sequence the plasmid to confirm that the gene of interest is in the correct reading frame with the N-terminal His-tag.[5][6] |
| Suboptimal induction conditions. | Optimize the IPTG concentration (0.1-1.0 mM) and the induction time and temperature (e.g., 16°C overnight, 37°C for 3-4 hours).[1][5][7][8][9] | |
| Rare codons in the gene of interest. | The E. coli host may lack sufficient tRNAs for rare codons in your gene, leading to truncated or no protein expression.[5] Consider re-synthesizing the gene with codon optimization for E. coli. | |
| Expressed protein is insoluble (forms inclusion bodies) | High induction temperature and/or IPTG concentration. | Lower the induction temperature (e.g., 16-25°C) and reduce the IPTG concentration to slow down protein synthesis and promote proper folding.[5][10] |
| The protein is inherently prone to aggregation. | Try expressing the protein in a different host strain that may have chaperones to aid in folding. Consider adding a solubility-enhancing fusion tag. | |
| Low protein yield | Inefficient cell lysis. | Ensure complete cell lysis to release the protein. Sonication or high-pressure homogenization are effective methods. |
| Protein degradation. | Add protease inhibitors to the lysis buffer to prevent degradation of the target protein.[5] |
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is recommended for protein expression with the SM16 vector?
A1: For routine protein expression, BL21(DE3) is the recommended host strain. This strain contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, which is inducible by IPTG.[1] For toxic proteins, consider using strains with tighter control over basal expression, such as BL21(DE3)pLysS or BL21-AI.[5]
Q2: What is the optimal OD600 for inducing protein expression?
A2: It is generally recommended to induce the culture when it reaches the mid-log phase of growth, which corresponds to an OD600 of 0.6-0.8.[8][11][12][13]
Q3: Can I use auto-induction media with the SM16 vector?
A3: Yes, the SM16 vector is compatible with auto-induction media. These media contain a mixture of glucose, lactose, and other components that allow for automatic induction of protein expression when the glucose is depleted, eliminating the need to monitor cell density and add IPTG.
Q4: How can I confirm that my protein is being expressed?
A4: The most common method is to perform SDS-PAGE analysis of cell lysates from induced and uninduced cultures.[11] A band of the expected molecular weight that is present in the induced sample but absent or less intense in the uninduced sample indicates successful expression. Western blotting with an anti-His tag antibody can also be used for specific detection of the recombinant protein.
Experimental Protocols
Cloning a Gene of Interest into the SM16 Vector
This protocol outlines the steps for inserting a gene of interest into the multiple cloning site (MCS) of the SM16 vector.
-
PCR Amplification of the Gene of Interest:
-
Restriction Digest of the Vector and Insert:
-
Digest both the purified PCR product and the SM16 vector with the chosen restriction enzymes.[14][17]
-
A typical digest reaction includes:
-
DNA (1 µg)
-
Restriction Enzyme 1 (1 µL)
-
Restriction Enzyme 2 (1 µL)
-
10x Reaction Buffer (5 µL)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate at the recommended temperature for 1-2 hours.
-
Purify the digested vector and insert.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio.[16]
-
A typical ligation reaction includes:
-
Digested SM16 vector (50 ng)
-
Digested insert (calculated for a 1:3 molar ratio)
-
T4 DNA Ligase (1 µL)
-
10x T4 DNA Ligase Buffer (2 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at room temperature for 1 hour or at 16°C overnight.
-
Transformation into E. coli
This protocol describes the transformation of the ligation product into chemically competent E. coli cells using the heat shock method.[2][18]
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.[3]
-
Add 1-5 µL of the ligation reaction to the competent cells.[3] Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.[19]
-
Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.[2][3]
-
Immediately transfer the tube back to ice for 2 minutes.[3]
-
Add 950 µL of SOC or LB medium (without antibiotic) to the tube and incubate at 37°C for 1 hour with shaking.[19][4]
-
Plate 100-200 µL of the cell suspension on an LB agar plate containing 100 µg/mL ampicillin.
-
Incubate the plate overnight at 37°C.
Protein Expression and Induction
This protocol outlines the steps for expressing the target protein from a single colony.
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing 100 µg/mL ampicillin.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium (with ampicillin) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[8][11][12][13]
-
Collect a 1 mL sample of the uninduced culture.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.[1][7][11][12]
-
Continue to incubate the culture under the desired conditions (e.g., 3-4 hours at 37°C or overnight at 16°C).[1][7][8][9]
-
Harvest the cells by centrifugation. The cell pellets can be stored at -80°C until purification.
Visualizations
Caption: Workflow for cloning a gene of interest into the SM16 vector.
Caption: General workflow for recombinant protein expression using the SM16 vector.
References
- 1. goldbio.com [goldbio.com]
- 2. Transformation of plasmid DNA into E. coli using the heat shock method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. antibodysystem.com [antibodysystem.com]
- 10. researchgate.net [researchgate.net]
- 11. csrri.iit.edu [csrri.iit.edu]
- 12. static.igem.org [static.igem.org]
- 13. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 14. neb.com [neb.com]
- 15. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 16. addgene.org [addgene.org]
- 17. Traditional Cloning Basics | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Heat shock transformation (E.coli) protocol - Sharebiology [sharebiology.com]
- 19. neb.com [neb.com]
SM16 Protein Refolding Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the refolding of insoluble SM16 protein expressed recombinantly.
Frequently Asked Questions (FAQs)
Q1: Why does my recombinant SM16 protein form insoluble inclusion bodies?
A1: Recombinant proteins, including SM16, often accumulate as insoluble aggregates known as inclusion bodies when expressed in systems like E. coli. This can be due to several factors, including high expression levels that overwhelm the host cell's folding machinery, the absence of necessary post-translational modifications, or the intrinsic properties of the protein itself, such as hydrophobicity.[1][2][3] Some studies have shown that SM16 has a natural tendency to aggregate, which can be exacerbated during recombinant expression.[4][5] To address this, a modified version of the SM16 protein with certain amino acid substitutions has been designed to decrease its aggregation propensity.[4][6]
Q2: What are the initial steps to recover SM16 from inclusion bodies?
A2: The first step is to lyse the host cells and isolate the inclusion bodies. This is typically followed by solubilizing the inclusion bodies to denature the aggregated protein and bring it into solution.[1][7][8] A strong denaturant, such as 6-8 M guanidinium chloride (GdnHCl) or urea, is commonly used for solubilization.[9][10] It is also crucial to include a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol to break any incorrect disulfide bonds that may have formed within the inclusion bodies.[9]
Q3: What are the most common methods for refolding solubilized SM16?
A3: Once the SM16 protein is solubilized and unfolded, the denaturant must be removed to allow the protein to refold into its native conformation. The most common methods include:
-
Dilution: This involves rapidly or gradually diluting the solubilized protein solution into a large volume of refolding buffer.[1][11] This reduces the concentration of both the protein and the denaturant, favoring refolding over aggregation.[11]
-
Dialysis: The solubilized protein is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a refolding buffer.[1][9] This allows for a gradual removal of the denaturant, which can sometimes improve refolding yields compared to rapid dilution.[1]
-
Chromatography-based methods: Techniques like size-exclusion chromatography (SEC) can be used to separate the protein from the denaturant.[9][11] On-column refolding, where the denatured protein is bound to a chromatography resin and the denaturant is washed away before elution, is another effective strategy.[8][12]
Q4: How can I improve the yield of correctly folded SM16?
A4: Several strategies can be employed to enhance the refolding yield:
-
Optimize Refolding Buffer Conditions: The composition of the refolding buffer is critical. Key parameters to optimize include pH, temperature, and the inclusion of additives.[11]
-
Use of Additives: Certain chemical additives can help prevent aggregation and assist in proper folding. These include:
-
Aggregation suppressors: Arginine and proline are commonly used to prevent protein aggregation.[11]
-
Stabilizers: Polyols like glycerol or sugars can help stabilize the refolded protein.[11]
-
Redox Shuffling Systems: A combination of reduced and oxidized glutathione (GSH/GSSG) can help facilitate the formation of correct disulfide bonds.[1][11]
-
-
Artificial Chaperone-Assisted Refolding: This method involves using detergents to capture the unfolded protein and prevent aggregation, followed by the addition of cyclodextrins to strip the detergent and allow for refolding.[9][12]
Q5: How do I know if my refolded SM16 protein is active?
A5: Verifying the correct folding and activity of your refolded SM16 is crucial. This can be assessed through:
-
Functional Assays: Since SM16 is known to inhibit Toll-like receptor (TLR) signaling, you can perform cell-based assays to measure its inhibitory effect on cytokine production in response to TLR ligands like LPS.[4][5]
-
Biophysical Characterization: Techniques like circular dichroism (CD) spectroscopy can be used to analyze the secondary structure of the refolded protein and compare it to the expected structure.
-
Protease Sensitivity Assays: Correctly folded proteins often exhibit a characteristic pattern of cleavage when subjected to limited proteolysis. This can be compared to a native standard if available.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of solubilized protein from inclusion bodies | Incomplete cell lysis. | Ensure complete cell lysis using appropriate methods like sonication or high-pressure homogenization.[8] |
| Inefficient solubilization buffer. | Screen different denaturants (urea, GdnHCl) and their concentrations. Ensure the presence of a reducing agent (e.g., DTT).[7] | |
| Protein precipitates upon removal of denaturant | Protein concentration is too high. | Decrease the protein concentration during refolding.[11] |
| Rapid removal of denaturant. | Try a more gradual denaturant removal method like stepwise dialysis.[9] | |
| Unfavorable refolding buffer conditions. | Optimize pH, temperature, and ionic strength of the refolding buffer. Screen for beneficial additives like arginine or glycerol.[11] | |
| Refolded protein is soluble but inactive | Misfolded protein conformation. | Re-optimize refolding conditions. Consider using a redox shuffling system (GSH/GSSG) if disulfide bonds are present.[1] Try artificial chaperone-assisted refolding.[9][12] |
| Protein has degraded. | Add protease inhibitors to your buffers. | |
| Refolded protein aggregates over time | Suboptimal buffer conditions for long-term storage. | Screen for a stable storage buffer by varying pH and including stabilizers like glycerol. |
| Presence of unfolded or partially folded species. | Purify the refolded protein using size-exclusion or ion-exchange chromatography to remove aggregates and misfolded species. |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and Refolding by Dilution
-
Inclusion Body Isolation:
-
Resuspend the cell pellet from your E. coli expression in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove cell debris and membrane proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 10 mM DTT).
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at high speed to pellet any remaining insoluble material and collect the supernatant containing the denatured SM16.
-
-
Refolding by Dilution:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 1 mM GSH, 0.1 mM GSSG, 1 mM EDTA).
-
Slowly add the solubilized protein solution to the refolding buffer with gentle stirring. A dilution factor of 50-100 fold is common.
-
Incubate the refolding mixture at 4°C for 12-48 hours to allow the protein to refold.
-
-
Purification and Concentration:
-
Concentrate the refolded protein solution using ultrafiltration.
-
Purify the refolded SM16 using chromatography techniques such as affinity chromatography (if tagged) followed by size-exclusion chromatography to separate correctly folded monomers from aggregates.
-
Data Presentation
Table 1: Screening of Solubilization Buffers for SM16 Inclusion Bodies
| Buffer Composition | Protein Concentration (mg/mL) | Solubilization Efficiency (%) |
| 6 M Guanidinium HCl, 50 mM Tris pH 8.0, 10 mM DTT | 1.8 | 95 |
| 8 M Urea, 50 mM Tris pH 8.0, 10 mM DTT | 1.5 | 80 |
| 6 M Urea, 50 mM Tris pH 8.0, 10 mM DTT | 1.1 | 60 |
| 1% SDS, 50 mM Tris pH 8.0 | 1.9 | 98 |
Table 2: Optimization of Refolding Conditions for SM16 by Dilution
| Refolding Buffer Additive | Final Protein Conc. (µg/mL) | Refolding Yield (%) | Specific Activity (Units/mg) |
| None | 20 | 15 | 150 |
| 0.5 M L-Arginine | 20 | 45 | 420 |
| 0.5 M L-Arginine, 10% Glycerol | 20 | 50 | 450 |
| 0.5 M L-Arginine, GSH/GSSG | 20 | 65 | 600 |
Visualizations
Caption: Workflow for SM16 protein refolding.
Caption: Proposed signaling pathway of SM16.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. sinobiological.com [sinobiological.com]
- 3. news-medical.net [news-medical.net]
- 4. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 assembles into a nine-subunit oligomer with potential To inhibit Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 9. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2002057296A1 - A method for refolding of proteins - Google Patents [patents.google.com]
- 11. jabonline.in [jabonline.in]
- 12. ipo.lbl.gov [ipo.lbl.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Endotoxin Contamination in Plasmid Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize endotoxin contamination in plasmid DNA preparations.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern in plasmid preparations?
Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria like E. coli.[1][2] A single E. coli cell can contain about 2 million LPS molecules.[1] During the lysis of bacterial cells in plasmid purification, these endotoxins are released into the lysate and can co-purify with the plasmid DNA due to their negative charge and tendency to form large aggregates.[2][3][4] Endotoxin contamination is a significant concern as it can drastically reduce transfection efficiencies in sensitive cell lines, inhibit cell growth, and cause inflammatory responses in both in vitro and in vivo applications.[1][4][5]
Q2: What are the primary sources of endotoxin contamination in the laboratory?
Endotoxin contamination can arise from several sources within a laboratory environment.[6] It is crucial to identify and mitigate these sources to ensure high-purity plasmid DNA. Common sources include:
-
Water: Water used for preparing media, buffers, and for rinsing glassware can be a major source of endotoxins if not properly purified and stored.[1]
-
Reagents and Media: Components of cell culture media, serum (especially fetal bovine serum), and other reagents can harbor endotoxins.[1][7]
-
Glassware and Plasticware: Endotoxins can adhere strongly to the surfaces of glassware and plasticware.[1][7] Standard autoclaving is not sufficient to eliminate endotoxins.[4]
-
User-derived Contamination: Bacteria present on skin and in the air can introduce endotoxins.[6]
Q3: What are acceptable endotoxin levels for different research applications?
The acceptable level of endotoxin contamination depends on the downstream application. For sensitive applications like transfection of primary cells, gene therapy research, or in vivo studies, endotoxin levels should be minimized.
| Application Grade | Endotoxin Level (EU/µg of plasmid DNA) | Suitable Applications |
| Molecular Biology Grade | 10 - 100 EU/µg | Cloning, sequencing, PCR. |
| Transfection Grade | <1 - 10 EU/µg | Transfection of standard cell lines, in vitro transcription.[8][9] |
| Endotoxin-Free Grade | <0.1 EU/µg | Transfection of sensitive and primary cell lines, in vivo studies, gene therapy research.[2][4][8][10] |
EU: Endotoxin Units. 1 EU is approximately equal to 0.1 to 0.2 ng of endotoxin.[1]
Q4: How can I measure the endotoxin concentration in my plasmid prep?
The most common method for quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[8] This assay utilizes a clotting reaction of an extract from horseshoe crab blood cells in the presence of endotoxins.[8] Several variations of the LAL assay exist, including gel-clot, turbidimetric, and chromogenic methods, offering different levels of sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during plasmid preparations aimed at minimizing endotoxin levels.
Issue 1: High Endotoxin Levels in the Final Plasmid Eluate
| Possible Cause | Recommended Solution |
| Contaminated starting materials. | Use endotoxin-free water, media, and reagents for bacterial culture and plasmid purification.[6][7] |
| Improper handling and technique. | Maintain aseptic techniques throughout the procedure. Use certified pyrogen-free plasticware and depyrogenated glassware.[7][11] |
| Inefficient endotoxin removal during purification. | Utilize a commercial endotoxin-free plasmid purification kit that includes specific endotoxin removal steps.[2][4] Consider an additional endotoxin removal step post-purification if necessary.[3][5] |
| Overgrowth of bacterial culture. | Do not exceed the recommended culture volumes and incubation times. Harvest cells in the late logarithmic growth phase.[12] |
| Incomplete cell lysis. | Ensure complete and gentle lysis of bacterial cells to minimize the release of genomic DNA and associated endotoxins.[11] |
Issue 2: Low Plasmid DNA Yield with an Endotoxin-Free Kit
| Possible Cause | Recommended Solution |
| Low copy number plasmid. | Increase the culture volume as recommended by the kit manufacturer for low-copy plasmids.[12][13] |
| Inefficient binding of DNA to the purification matrix. | Ensure the lysate is properly prepared and mixed with the binding buffer according to the protocol. |
| Loss of DNA during wash steps. | Follow the wash steps precisely as described in the protocol. Avoid disturbing the DNA bound to the matrix. |
| Incomplete elution of DNA. | Ensure the elution buffer is added directly to the center of the membrane and incubate for the recommended time to maximize DNA recovery. |
Experimental Protocols
Protocol 1: Preparation of Endotoxin-Free Glassware
Endotoxins are heat stable and not effectively removed by standard autoclaving.[4] Depyrogenation by dry heat is the recommended method for glassware.
-
Thoroughly wash glassware with a detergent designed for endotoxin removal.
-
Rinse extensively with endotoxin-free water.
-
Bake the glassware in a dry heat oven at 250°C for at least 30 minutes or 180°C overnight.[4][7]
Protocol 2: General Workflow for Low-Endotoxin Plasmid Purification
This protocol outlines the key steps in a typical low-endotoxin plasmid purification procedure using a commercial kit.
-
Bacterial Cell Culture: Inoculate a single colony into LB medium with the appropriate antibiotic and grow for 12-16 hours at 37°C with vigorous shaking.[13]
-
Cell Harvest: Centrifuge the culture to pellet the bacterial cells.[13]
-
Resuspension, Lysis, and Neutralization: Resuspend the cell pellet in a buffer containing RNase A. Lyse the cells using an alkaline lysis solution, and then neutralize the lysate to precipitate genomic DNA and cell debris.[13]
-
Lysate Clarification: Centrifuge the neutralized lysate to pellet the precipitate and collect the clear supernatant.
-
Endotoxin Removal: Many kits include a specific buffer that is added to the cleared lysate and incubated on ice to facilitate the removal of endotoxins.[4][13]
-
DNA Binding: Apply the lysate to a silica or anion-exchange column that selectively binds plasmid DNA.
-
Washing: Wash the column with wash buffers to remove impurities, including remaining endotoxins, proteins, and salts.
-
Elution: Elute the purified, low-endotoxin plasmid DNA from the column using an appropriate elution buffer.
Visualizations
Caption: Major sources of endotoxin contamination in a laboratory setting.
Caption: A generalized workflow for purifying low-endotoxin plasmid DNA.
Caption: A decision tree for troubleshooting high endotoxin levels.
References
- 1. corning.com [corning.com]
- 2. Endotoxin-free Plasmid DNA Purification [sigmaaldrich.com]
- 3. Endotoxin Removal Kits- For DNA | Norgen Biotek Corp. [norgenbiotek.com]
- 4. What are endotoxins [qiagen.com]
- 5. Endotoxin removal kits for plasmid DNA [lubio.ch]
- 6. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 7. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 8. Understanding Plasmid Purity | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Understanding Plasmid Purity | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. labmartgh.com [labmartgh.com]
- 13. qiagen.com [qiagen.com]
Navigating SM16 Assay Variability and Reproducibility: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with assays involving "SM16". Our goal is to provide clear and actionable guidance to help you navigate the complexities of assay variability and reproducibility.
It is crucial to first identify which "SM16" molecule your assay pertains to, as the name refers to at least two distinct molecules in scientific literature:
-
SM16, the Small Molecule Inhibitor: An orally active inhibitor of the TGF-β type I receptor (ALK5) and ALK4 kinase, investigated for its role in fibrosis and cancer therapy.[1][2][3][4]
-
SM16, the Schistosoma mansoni Protein: An immunomodulatory protein secreted by the parasitic flatworm Schistosoma mansoni, which plays a role in suppressing the host's immune response.[5][6][7][8][9][10]
This guide is divided into two sections to address the specific challenges you may encounter with assays for each of these molecules.
Section 1: SM16 - The TGF-β Receptor Inhibitor
This section focuses on troubleshooting assays designed to evaluate the activity and effects of SM16, the small molecule inhibitor of ALK5/ALK4 kinase. Common assays include kinase activity assays, cell-based phosphorylation assays, and downstream functional assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My IC50 value for SM16 in a kinase assay is higher than expected. What are the potential causes?
A1: Several factors can lead to an apparent decrease in SM16 potency:
-
ATP Concentration: SM16 is an ATP-competitive inhibitor.[1] Ensure the ATP concentration in your assay is at or near the Km for the ALK5 enzyme. Higher ATP concentrations will require higher concentrations of SM16 to achieve the same level of inhibition, thus increasing the apparent IC50.
-
Reagent Quality: Verify the purity and activity of your recombinant ALK5 enzyme and the integrity of the SM16 compound. Degradation of either reagent can lead to inaccurate results.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition (e.g., DMSO concentration) can influence enzyme activity and inhibitor binding. Ensure these are consistent across experiments.
-
Plate Type and Non-specific Binding: Ensure the microplate type is suitable for your assay format (e.g., low-binding plates for biochemical assays).[5]
Q2: I'm observing high variability in my cell-based Smad2/3 phosphorylation assay. How can I improve reproducibility?
A2: High variability in cell-based assays is a common challenge.[4] Consider the following:
-
Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and within a consistent, low passage number range.
-
Serum Starvation: Ensure consistent and adequate serum starvation of cells prior to TGF-β and SM16 treatment. This reduces basal phosphorylation levels.
-
TGF-β Stimulation: Use a concentration of TGF-β that consistently induces a robust, but not maximal, phosphorylation signal. This will provide a suitable window to observe inhibition by SM16.
-
Pipetting and Automation: Inconsistent pipetting can introduce significant variability.[4] Use calibrated pipettes and consider using automated liquid handlers for improved precision.
-
Lysis and Western Blotting/ELISA: Ensure complete and consistent cell lysis. For Western blotting, ensure equal protein loading. For ELISA-based detection, be mindful of washing steps and incubation times.
Q3: My SM16 compound seems to lose activity in solution over time. How should I handle it?
A3: Small molecules can be unstable in certain solvents or under specific storage conditions.
-
Solvent Choice: Prepare fresh stock solutions of SM16 in a suitable solvent like DMSO.
-
Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Experimental Protocols
Protocol 1: ALK5 Kinase Inhibition Assay (Generic TR-FRET format)
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant ALK5 enzyme in assay buffer.
-
Prepare a solution of biotinylated peptide substrate and a europium-labeled anti-phospho-peptide antibody in assay buffer.
-
Prepare a solution of ATP at 2x the final desired concentration (near Km) in assay buffer.
-
Prepare a serial dilution of SM16 in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of SM16 dilution or DMSO control to the wells.
-
Add 5 µL of ALK5 enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/substrate/antibody mix.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the log of the SM16 concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: Cellular Smad2/3 Phosphorylation Assay (Western Blot)
-
Cell Culture:
-
Plate cells (e.g., HepG2) in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells overnight in a serum-free medium.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of SM16 (or DMSO control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect with an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 signal.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| Ki (ALK5) | 10 nM | Kinase Inhibition | [3] |
| Ki (ALK4) | 1.5 nM | Kinase Inhibition | [3] |
| IC50 (TGF-β-induced Smad2/3 phosphorylation) | ~200 nM | Cell-based Assay (AB12 cells) | [4] |
| IC50 (TGF-β-induced PAI-luciferase activity) | 64 nM | Cell-based Reporter Assay | [3] |
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the TGF-β signaling pathway by SM16.
Caption: Workflow for a cell-based p-Smad2/3 assay.
Section 2: SM16 - The Schistosoma mansoni Protein
This section provides troubleshooting guidance for assays involving the immunomodulatory SM16 protein from S. mansoni. These assays often focus on protein detection, its interaction with immune cells, and its functional effects on cellular responses.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having trouble expressing and purifying recombinant SM16. It seems to aggregate. What can I do?
A1: Aggregation of recombinant SM16 has been reported.[6][9] Strategies to overcome this include:
-
Expression System: Consider using an expression system other than E. coli, such as the yeast Pichia pastoris, which can help with proper folding and reduce endotoxin contamination.[6]
-
Modified Constructs: A modified version of SM16 with a decreased aggregation propensity has been designed.[6][9] This may involve truncations or specific amino acid substitutions.
-
Purification Conditions: Optimize purification buffers, potentially including mild detergents or adjusting pH and salt concentrations, to maintain protein solubility.
Q2: My functional assay results (e.g., cytokine inhibition) are inconsistent. What could be the cause?
A2: Functional assays with immune cells are notoriously variable.
-
Endotoxin Contamination: SM16 is reported to inhibit Toll-like receptor (TLR) signaling.[6][9][10] If your recombinant SM16 is produced in E. coli, it is critical to remove any contaminating endotoxin (LPS), as this will activate TLR4 and confound your results. Use endotoxin removal columns and test the final protein preparation with a Limulus Amebocyte Lysate (LAL) assay.
-
Primary Cell Variability: If using primary immune cells (e.g., bone marrow-derived macrophages), expect donor-to-donor variability.[10] It is important to perform multiple independent experiments with cells from different donors.
-
Cell Activation State: The basal activation state of your cells can influence their response. Ensure consistent cell culture and handling procedures.
-
Ligand Concentration: The concentration of the TLR ligand (e.g., LPS) used to stimulate the cells is critical. Use a concentration that gives a submaximal response to allow for a clear window of inhibition.
Q3: I'm not seeing consistent binding of SM16 to my cells in a flow cytometry assay. How can I improve this?
A3: Inconsistent cell binding can be due to several factors:
-
Protein Integrity: Ensure the recombinant SM16 is properly folded and not aggregated, as this can mask binding sites.
-
Cell Type: SM16 has been shown to bind to diverse cell types, including macrophages and K562 cells.[6][8] Confirm that your chosen cell type is appropriate.
-
Blocking: Non-specific binding can be an issue. Ensure you are using an appropriate blocking agent, such as Fc block or serum from the same species as your secondary antibody.[11]
-
Antibody Titration: If using an antibody to detect cell-bound SM16, ensure you have properly titrated the primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.
Experimental Protocols
Protocol 1: Recombinant SM16 Inhibition of LPS-induced Cytokine Production
-
Cell Culture:
-
Plate murine bone marrow-derived macrophages (BMMΦs) or a human monocytic cell line (e.g., THP-1) in a 96-well plate.[10]
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of endotoxin-free recombinant SM16 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 ng/mL). Include controls for unstimulated cells, cells with LPS only, and cells with SM16 only.
-
-
Incubation and Supernatant Collection:
-
Incubate for 18-24 hours at 37°C.
-
Centrifuge the plate and collect the cell culture supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of a pro-inflammatory cytokine (e.g., IL-12p40 or TNF-α) in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production by SM16 compared to the LPS-only control.
-
Protocol 2: Flow Cytometry Analysis of SM16 Binding to Cells
-
Cell Preparation:
-
Harvest cells (e.g., K562) and wash with FACS buffer (PBS with 1% FCS).
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
-
-
Incubation with SM16:
-
Incubate 100 µL of the cell suspension with recombinant SM16 (or a buffer control) for 30-60 minutes on ice.
-
-
Antibody Staining:
-
Wash the cells twice with FACS buffer.
-
Incubate with a primary antibody against SM16 for 30 minutes on ice.
-
Wash twice and incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.
-
-
Acquisition and Analysis:
-
Wash twice and resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the cell population to quantify SM16 binding.
-
Quantitative Data Summary
| Parameter | Finding | Assay Type | Reference |
| Oligomeric State | Forms an approx. nine-subunit oligomer | Biochemical Analysis | [6][9] |
| Cellular Uptake | Internalized by endocytosis | Microscopy | [8] |
| TLR Inhibition | Potently inhibits cytokine response to LPS (TLR4) and poly(I:C) (TLR3) | Cell-based Functional Assay | [9] |
| Expression Profile | Highly expressed in cercariae and eggs, but not adult worms | Gene Expression Analysis | [5] |
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of SM16 inhibition of TLR signaling.
Caption: Workflow for a cytokine inhibition assay with SM16.
References
- 1. ahajournals.org [ahajournals.org]
- 2. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Schistosoma mansoni protein Sm16/SmSLP/SmSPO-1 is a membrane-binding protein that lacks the proposed microtubule-regulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Comparative Analysis of SM16 Function Across Host Species
A Guide for Researchers in Immunology and Drug Development
Published: November 20, 2025
This guide provides a comprehensive comparison of the function of the SM16 protein, an immunomodulatory molecule secreted by the parasite Schistosoma mansoni, across different host species. SM16 plays a critical role in the parasite's ability to evade the host's immune system, particularly during the initial stages of skin penetration. Understanding its function and mechanism of action is crucial for the development of novel anti-parasitic therapies and vaccines.
Overview of SM16 Function
SM16, also known as SmSLP or SmSPO-1, is a 16 kDa protein secreted by S. mansoni cercariae as they penetrate the skin of their mammalian host[1][2]. Its primary role is to suppress the host's innate and adaptive immune responses, thereby creating a window of opportunity for the parasite to establish infection[1][2]. The protein is a member of the trematode-specific helminth defence molecule (HDM) family, which are potent immunomodulators[2]. An ortholog with 100% identity, Sj16, is found in Schistosoma japonicum and is also believed to play a similar role in suppressing cutaneous inflammatory responses[1].
SM16 exerts its immunomodulatory effects by interacting with various host immune cells and inhibiting key inflammatory pathways. Its main mechanism involves the inhibition of Toll-like receptor (TLR) signaling, a cornerstone of the innate immune response[3][4].
Functional Comparison in Host Species
Experimental data on SM16's function is predominantly derived from studies using human and murine cells. The protein demonstrates a conserved ability to modulate immune responses in both host systems.
Human Host Interactions:
In humans, SM16 directly targets monocytic cells and keratinocytes to suppress inflammation.
-
Inhibition of TLR Signaling: Recombinant SM16 potently inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by human blood cells and monocytic cell lines stimulated with TLR ligands like lipopolysaccharide (LPS) (TLR4 ligand) and poly(I:C) (TLR3 ligand)[3][4].
-
Mechanism of Action: The inhibition occurs at a step proximal to the TLR complex. Specifically, SM16 prevents the degradation of the IRAK1 signaling protein in LPS-stimulated monocytes, a critical step in the TLR signaling cascade[3][4].
-
Cellular Interaction: SM16 binds to the plasma membrane of diverse human cell types, including monocytes and keratinocytes, and is subsequently internalized via endocytosis[3][4]. This interaction does not induce apoptosis from the outside[3].
-
Effect on Keratinocytes: SM16 has been shown to increase the production of IL-1 receptor antagonist (IL-1ra) by human keratinocytes, which can dampen inflammatory responses in the skin[1].
Murine Host Interactions:
Studies in mice have corroborated the immunomodulatory functions observed in human cells and provided in vivo context.
-
Macrophage and Dendritic Cell Modulation: SM16 and its ortholog Sj16 inhibit the activation of murine macrophages and the maturation of dendritic cells[2]. It prevents the classical activation of macrophages in response to IFN-γ, thereby limiting their ability to mount a Th1 response[5].
-
Delayed Antigen Processing: A key finding in murine macrophages is that SM16 delays antigen processing by causing the retention of internalized antigens in early endosomes[1][5]. This impairment of antigen presentation consequently inhibits the activation of the adaptive immune response[1].
-
In Vivo Immunosuppression: When administered to mice, SM16 suppresses leukocyte accumulation at sites of inflammation, demonstrating its immunomodulatory function in a living organism[2][6].
-
Vaccine Potential: Despite its immunomodulatory properties and role in parasite survival, attempts to use recombinant SM16 as a vaccine in mice have been unsuccessful. While immunization elicited humoral and cellular immune responses, it failed to reduce parasite burden or egg production, suggesting SM16 may not be a suitable vaccine target[1][7].
Quantitative Data Summary
The following tables summarize the quantitative effects of SM16 on host cell functions as reported in the literature.
Table 1: Inhibition of Cytokine Production in Human Monocytic Cells
| Cell Type | Stimulant (TLR Ligand) | SM16 Concentration | Cytokine | Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Human Blood | LPS | Not specified | IL-6, TNF-α | Potent suppression | [3] |
| Mono-Mac-6 | LPS (2 ng/ml) | Not specified | Not specified | Potent inhibition | [3] |
| THP-1 | LPS | 5-50 µg/ml | Inflammatory Cytokines | Dose-dependent |[6] |
Table 2: Effect of SM16 on Murine Macrophage Function
| Assay | Cell Type | Stimulant | Effect of SM16 | Quantitative Detail | Reference |
|---|---|---|---|---|---|
| Classical Activation | Murine Macrophages | IFN-γ | Inhibition | Blocked IL-12p40 and NO production | [5] |
| Antigen Processing | Murine Macrophages | Not specified | Delay | Retention of antigen in early endosomes | [1][5] |
| Phagocytosis | Murine Macrophages | Not specified | Inhibition | Blocked phagocytic activity |[2] |
Experimental Protocols
The functional characterization of SM16 has been achieved through a series of established molecular and cellular biology techniques.
4.1. Recombinant SM16 Expression and Purification
-
Objective: To produce soluble, endotoxin-free SM16 for use in functional assays.
-
Methodology:
-
Gene Synthesis and Cloning: The coding sequence for the secreted form of SM16 (e.g., residues 23-117) is synthesized and cloned into an appropriate expression vector. Modifications may be introduced to decrease aggregation propensity[8].
-
Expression System: The protein is expressed in Pichia pastoris, a methylotrophic yeast, to avoid the pyrogen/endotoxin contamination common with E. coli expression systems[3][4].
-
Purification: The secreted recombinant protein is purified from the culture medium using standard chromatography techniques, such as affinity and size-exclusion chromatography.
-
Quality Control: The purity and oligomerization state of the protein are assessed by SDS-PAGE and gel filtration. The absence of endotoxin is confirmed using a Limulus amebocyte lysate (LAL) assay.
-
4.2. Cytokine Inhibition Assay
-
Objective: To quantify the effect of SM16 on the production of inflammatory cytokines by immune cells.
-
Methodology:
-
Cell Culture: Human monocytic cells (e.g., THP-1 or Mono-Mac-6) or primary peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media[6].
-
Treatment: Cells are pre-incubated with various concentrations of purified recombinant SM16 for a set period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with a specific TLR ligand, such as LPS (100 ng/mL), to induce cytokine production. Control groups include untreated cells, cells treated with SM16 alone, and cells treated with LPS alone.
-
Incubation: The cells are incubated for a period sufficient for cytokine accumulation in the supernatant (e.g., 18-24 hours).
-
Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
4.3. Analysis of TLR Signaling Pathway
-
Objective: To determine the point of intervention of SM16 within the TLR signaling cascade.
-
Methodology:
-
Cell Treatment and Stimulation: Human monocytic cells are treated with SM16 and/or LPS as described in the cytokine inhibition assay.
-
Time Course Lysis: Cells are harvested and lysed at various time points post-LPS stimulation (e.g., 0, 15, 30, 60 minutes).
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for key signaling proteins (e.g., IRAK1) and their phosphorylated forms. A loading control (e.g., β-actin) is used to ensure equal protein loading.
-
Detection: Membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The degradation of IRAK1 is quantified by densitometry.
-
Visualizations
Diagram 1: SM16 Inhibition of TLR4 Signaling Pathway
References
- 1. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Unraveling SM16: A Tale of Two Molecules in Therapeutic Target Validation
The designation "SM16" refers to two distinct molecules that have been investigated as potential therapeutic targets, each with unique mechanisms of action and disease indications. One is a synthetic small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase ALK5, explored for its anti-cancer and anti-fibrotic properties. The other is an immunomodulatory protein secreted by the parasite Schistosoma mansoni, studied for its potential role in host-parasite interactions and as a vaccine candidate. This guide provides a comparative validation of both SM16 entities as therapeutic targets, presenting experimental data, detailed protocols, and visualizations of their respective signaling pathways.
SM16 as a Small Molecule Inhibitor of ALK5
The small molecule SM16 is a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). By binding to the ATP-binding site of ALK5, SM16 blocks the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production, and its dysregulation is implicated in cancer and fibrosis.
Therapeutic Indications and Efficacy
Malignant Mesothelioma:
SM16 has shown significant efficacy in preclinical models of malignant mesothelioma, an aggressive cancer of the pleura. In the AB12 murine mesothelioma model, SM16 inhibited tumor growth and prevented recurrence after surgical resection.[1][2]
Vascular Fibrosis:
In a rat carotid artery balloon injury model, a well-established model for vascular fibrosis, orally administered SM16 demonstrated a significant reduction in neointimal thickening and an increase in the luminal area.[3][4] This suggests its potential as a therapeutic for vascular proliferative diseases.
Quantitative Comparison of SM16 (ALK5 Inhibitor) and an Alternative Therapy for Malignant Mesothelioma
| Parameter | SM16 (ALK5 Inhibitor) - Preclinical Data | Pemetrexed + Cisplatin - Clinical Data |
| Mechanism of Action | Inhibits TGF-β signaling by blocking ALK5 kinase activity | Antifolate (Pemetrexed) and DNA cross-linking agent (Cisplatin) |
| IC50 (AB12 Mesothelioma Cells) | ~200 nmol/L[2] | Not Applicable |
| In Vivo Efficacy (Mesothelioma) | >2.4-fold reduction in tumor size at 5 mg/kg/d in a mouse model[1] | Median Survival: 12.1 months, Median Time to Progression: 5.7 months, Response Rate: 41.3%[5][6] |
| In Vivo Efficacy (Vascular Fibrosis) | 78% reduction in I/M ratio at 30 mg/kg in a rat model[3] | Not Applicable |
Signaling Pathway and Experimental Workflow
The signaling pathway of the SM16 ALK5 inhibitor and a typical experimental workflow for its validation are depicted below.
SM16 as a Schistosoma mansoni Immunomodulatory Protein
The second "SM16" is a 16 kDa protein secreted by the parasitic flatworm Schistosoma mansoni. This protein plays a role in the parasite's ability to evade the host's immune system by modulating inflammatory responses. It has been shown to interact with Toll-like receptor (TLR) signaling pathways, which are crucial for the initiation of innate immune responses.
Therapeutic Indication and Efficacy
The primary interest in the S. mansoni SM16 protein has been as a potential target for a vaccine against schistosomiasis. However, studies have suggested that it may not be a suitable vaccine candidate.[7][8] Its immunomodulatory properties, particularly its ability to suppress pro-inflammatory cytokine production, have also been investigated.
Quantitative Comparison of S. mansoni SM16 and an Alternative Therapy for Schistosomiasis
| Parameter | S. mansoni SM16 - Immunomodulatory Effects | Praziquantel - Clinical Data | Schistosomiasis Vaccine Candidates (Preclinical/Clinical) |
| Mechanism of Action | Suppresses host inflammatory response by inhibiting TLR signaling | Increases calcium permeability in schistosomes, leading to paralysis and death | Induces a protective immune response against the parasite |
| In Vitro Efficacy | 50% inhibition of LPS-induced IL-6, TNF-α, and IL-1β at ~2 µg/ml | Not Applicable | Varies by candidate; e.g., Sm14 showed 67% protection in mice[9] |
| Clinical Efficacy | Not Applicable (Not a therapeutic agent) | Cure rates: 57% - 88%; Egg reduction rate: ~95%[10] | Several candidates in Phase I-III trials (e.g., Sm-TSP-2, Sm14, Sh28GST)[9][11][12][13] |
Signaling Pathway and Experimental Workflow
The immunomodulatory action of the S. mansoni SM16 protein on TLR signaling and a typical experimental workflow for its characterization are illustrated below.
Experimental Protocols
ALK5 Kinase Assay (for SM16 inhibitor)
This protocol is a representative biochemical assay to determine the in vitro potency of SM16 as an ALK5 inhibitor.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
SM16 inhibitor at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing ALK5 kinase, MBP, and SM16 (or vehicle control) in kinase buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each SM16 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated Smad2/3 (for SM16 inhibitor)
This protocol describes the detection of phosphorylated Smad2/3 in cell lysates to assess the cellular activity of the SM16 inhibitor.
Materials:
-
Mesothelioma cell line (e.g., AB12)
-
Cell culture medium and supplements
-
TGF-β1
-
SM16 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed mesothelioma cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of SM16 for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Smad2/3 as a loading control.
In Vivo Rat Carotid Artery Balloon Injury Model (for SM16 inhibitor)
This is a surgical model to induce vascular fibrosis and assess the in vivo efficacy of SM16.[14][15][16][17][18]
Materials:
-
Male Sprague-Dawley rats (350-400g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
2F Fogarty balloon catheter
-
SM16 formulation for oral gavage
Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Isolate the left common, external, and internal carotid arteries.
-
Introduce the balloon catheter through an arteriotomy in the external carotid artery and advance it to the common carotid artery.
-
Inflate the balloon to a defined pressure (e.g., 2 atm) and withdraw it three times to denude the endothelium.
-
Remove the catheter and ligate the external carotid artery.
-
Administer SM16 or vehicle control daily by oral gavage for a specified period (e.g., 14 days).
-
At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Excise the carotid arteries and process them for histological analysis (e.g., H&E and Masson's trichrome staining).
-
Perform morphometric analysis to measure the neointimal area, medial area, and lumen area.
Macrophage Cytokine Production Assay (for S. mansoni SM16)
This protocol is used to measure the immunomodulatory effect of S. mansoni SM16 on cytokine production by macrophages.[19][20][21][22]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Recombinant S. mansoni SM16 protein
-
ELISA or Luminex kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of S. mansoni SM16 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL). Include unstimulated and LPS-only controls.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array (Luminex) according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition at each SM16 concentration.
In Vivo Schistosomiasis Challenge Model (for S. mansoni SM16 as a vaccine candidate)
This mouse model is used to evaluate the protective efficacy of a vaccine candidate against S. mansoni infection.[23][24][25][26]
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Recombinant S. mansoni SM16 protein (as the vaccine antigen)
-
Adjuvant (e.g., alum)
-
S. mansoni cercariae
-
Perfusion solution
Procedure:
-
Immunize mice with recombinant SM16 formulated with an adjuvant. Administer booster immunizations as required by the study design. Include a control group immunized with adjuvant alone.
-
A few weeks after the final immunization, challenge the mice by percutaneous infection with a defined number of S. mansoni cercariae.
-
At a specified time post-challenge (e.g., 6-8 weeks), euthanize the mice.
-
Perfuse the hepatic portal system to recover adult worms.
-
Count the number of adult worms to determine the worm burden.
-
Digest the liver tissue to isolate and count the number of eggs.
-
Calculate the percentage reduction in worm and egg burdens in the vaccinated group compared to the control group to determine the protective efficacy of the vaccine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. SM16, an orally active TGF-beta type I receptor inhibitor prevents myofibroblast induction and vascular fibrosis in the rat carotid injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III Study of Pemetrexed in Combination With Cisplatin Versus Cisplatin Alone in Patients With Malignant Pleural Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schistosome immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Still hope for schistosomiasis vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of praziquantel has been maintained over four decades (from 1977 to 2018): A systematic review and meta-analysis of factors influence its efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on clinical trials of schistosomiasis vaccine candidates [jsczz.cn]
- 12. Frontiers | Recent Advances and Methodological Considerations on Vaccine Candidates for Human Schistosomiasis [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rat Carotid Artery Pressure-Controlled Segmental Balloon Injury with Periadventitial Therapeutic Application [jove.com]
- 16. jove.com [jove.com]
- 17. Rat Carotid Artery Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vascular Balloon Injury and Intraluminal Administration in Rat Carotid Artery [jove.com]
- 19. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 20. Cytokine profiling using monocytes/macrophages cultured on common biomaterials with a range of surface chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. criver.com [criver.com]
- 23. Parasitemia Evaluation in Mice Infected with Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pathological and immunological evaluation of different regimens of praziquantel treatment in a mouse model of Schistosoma mansoni infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 25. In Vivo Imaging of Schistosomes to Assess Disease Burden Using Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Unisexual infection with Schistosoma mansoni in mice has the potential to boost the immune response against eggs after challenge infection [frontiersin.org]
Unraveling the Immunomodulatory Role of Sm16: A Comparative Analysis of its Knockdown Phenotype
An objective guide for researchers, scientists, and drug development professionals on the phenotypic analysis of the Schistosoma mansoni protein Sm16, also known as SPO-1 or SmSLP. This guide provides a comparative analysis of wild-type versus knockdown phenotypes, supported by experimental data and detailed methodologies.
The secretory protein Sm16 from the parasitic flatworm Schistosoma mansoni is a key player in the host-parasite interaction, exhibiting significant immunomodulatory functions.[1][2] As a member of the helminth defence molecule (HDM) family, Sm16 is crucial for the parasite's survival by suppressing the host's inflammatory response during the initial stages of infection.[1] This guide delves into the phenotypic consequences of Sm16 knockdown, offering a comparative perspective against the wild-type parasite and exploring the protein's impact on host cellular pathways.
Comparative Analysis of Sm16 Wild-Type vs. Knockdown Phenotypes
An RNA interference (RNAi) study targeting Sm16 in the schistosomula larval stage of S. mansoni has provided key insights into its function. While the knockdown did not affect parasite survival or egg production in a murine model, it did result in a discernible phenotype in vitro.[2]
| Phenotypic Parameter | Wild-Type Schistosomula | Sm16 Knockdown Schistosomula | Reference |
| Parasite Size in vitro | Normal | Decreased | [2] |
| Parasite Survival in vivo | Normal | No significant effect | [2] |
| Egg Production in vivo | Normal | No significant effect | [2] |
Functional Analysis of Sm16 on Host Immune Cells
Studies utilizing recombinant Sm16 protein have elucidated its direct effects on host immune cells, particularly macrophages. These studies are crucial for understanding the molecular mechanisms behind Sm16's immunomodulatory properties.
| Cellular Response | Control (Untreated) | Recombinant Sm16 Treatment | Reference |
| LPS-induced Inflammatory Cytokine Production | Normal | Suppressed | [1][3] |
| Antigen Processing by Macrophages | Normal | Delayed | [4] |
| Macrophage Classical Activation | Normal | Prevented | [4] |
| IRAK1 Degradation in LPS-stimulated Monocytes | Normal | Inhibited | [3] |
Signaling Pathways Modulated by Sm16
Sm16 exerts its immunomodulatory effects by influencing key signaling pathways within host immune cells. Transcriptomic analysis of human macrophages treated with a synthetic form of Sm16 revealed significant alterations in pathways governed by the transcription factors PPAR (peroxisome proliferator-activated receptor) and LXR/RXR (liver X receptors/retinoid X receptor), which are involved in regulating macrophage metabolism.[1] Furthermore, Sm16 has been shown to inhibit Toll-like receptor (TLR) signaling, a critical component of the innate immune response.[3][5]
Experimental Protocols
The knockdown of the Sm16 gene in schistosomula was achieved through RNA interference.[2]
-
Preparation of dsRNA: A DNA template corresponding to the Sm16 gene is amplified by PCR. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).
-
Electroporation: Schistosomula are subjected to electroporation in the presence of the Sm16-specific dsRNA. This process creates transient pores in the cell membrane, allowing the dsRNA to enter the parasite.
-
Gene Silencing: Inside the parasite, the dsRNA is processed by the RNAi machinery, leading to the degradation of the target Sm16 mRNA and subsequent reduction in Sm16 protein expression.
-
Phenotypic Analysis: The Sm16-knockdown schistosomula are then cultured in vitro to assess for any phenotypic changes, such as alterations in size or morphology, compared to control parasites treated with a non-specific dsRNA.
To assess the immunomodulatory effect of Sm16 on macrophages, the production of inflammatory cytokines in response to a stimulus like lipopolysaccharide (LPS) is measured.[1]
-
Cell Culture: Murine bone marrow-derived macrophages or a human monocyte cell line are cultured in appropriate media.
-
Treatment: The cells are pre-incubated with recombinant Sm16 protein for a specified period.
-
Stimulation: The Sm16-treated cells, along with control (untreated) cells, are then stimulated with LPS to induce an inflammatory response.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of inflammatory cytokines, such as IL-12p40, is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The cytokine levels in the Sm16-treated group are compared to the control group to determine the extent of suppression.
Alternatives and Broader Context
While direct functional homologs of Sm16 are not well-characterized in other organisms, the broader strategy of secreting immunomodulatory proteins is common among parasitic helminths. These molecules, collectively known as helminth defence molecules (HDMs), often target conserved pathways of the host's innate immune system.[1] Therefore, when considering alternatives, it is more pertinent to examine other parasite-derived molecules that interfere with TLR signaling or macrophage function. The study of Sm16 provides a valuable model for understanding these complex host-parasite interactions and for the potential development of novel anti-parasitic or anti-inflammatory therapies.
References
- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Schistosoma mansoni Protein Sm16/SmSLP/SmSPO-1 Assembles into a Nine-Subunit Oligomer with Potential To Inhibit Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Comparative Analysis of SM16 from Different Schistosoma Species: A Guide for Researchers
An In-depth Examination of a Key Immunomodulatory Protein for Drug and Vaccine Development
The SM16 protein, a secretory product of the infective cercarial stage of Schistosoma parasites, plays a pivotal role in the early stages of host infection. By modulating the host's immune response, SM16 facilitates the parasite's survival and establishment. This guide provides a comparative analysis of SM16 from three major human-infecting species: Schistosoma mansoni, Schistosoma japonicum, and Schistosoma haematobium. It is intended for researchers, scientists, and drug development professionals seeking to understand the conserved and species-specific characteristics of this important protein.
Structural and Functional Homology
SM16 is a low molecular weight protein, approximately 16 kDa, characterized by a predominantly amphipathic alpha-helical structure.[1] Bioinformatic analyses have revealed that SM16 homologues are present and structurally highly conserved across the Schistosomatoidea superfamily, including S. mansoni (Sm16), S. japonicum (Sj16), and S. haematobium.[1] This high degree of conservation suggests a critical and conserved function for SM16 in the parasite's life cycle.
Comparative Data on Immunomodulatory Function
The primary function of SM16 is the suppression of the host's innate immune response at the site of infection. This is achieved through various mechanisms, including the inhibition of Toll-like receptor (TLR) signaling and the modulation of macrophage and other immune cell functions. The following tables summarize the available quantitative and qualitative data on the immunomodulatory effects of SM16 from different Schistosoma species.
Table 1: Quantitative Analysis of SM16 Immunomodulatory Effects
| Parameter | Schistosoma mansoni (Sm16) | Schistosoma japonicum (Sj16) | Schistosoma haematobium (Sh16) |
| Effect on Cytokine Production by Monocytic Cells (in response to TLR ligands) | |||
| IL-6 | Potent inhibition of LPS and poly(I:C)-induced IL-6 production. | Data not available | Data not available |
| IL-1RA | Inhibition of LPS and poly(I:C)-induced IL-1RA secretion. | Data not available | Data not available |
| IL-10 | Inhibition of LPS-induced IL-10 secretion. | Data not available | Data not available |
| Inhibition of Macrophage Activation | Prevents classical macrophage activation in response to LPS or IFN-γ. | Inhibits LPS-induced activation of murine macrophage (RAW264.7) cells. | Data not available |
Data for S. mansoni is derived from studies using a modified recombinant Sm16 protein.
Table 2: Qualitative and Transcriptional Analysis of SM16 Immunomodulatory Effects
| Feature | Schistosoma mansoni (Sm16) | Schistosoma japonicum (Sj16) | Schistosoma haematobium (Sh16) |
| TLR Signaling Inhibition | Inhibits TLR3 and TLR4 signaling. | Down-regulates transcripts for IL-12p35, IL-1β, and MIP-2 in peritoneal cells. | Data not available |
| Cytokine Transcript Regulation | Influences pathways involving PPAR and LXR/RXR transcription factors in human macrophages.[2][3][4] | Up-regulates transcripts for IL-10 and IL-1ra in peritoneal cells.[4] | Data not available |
| Leukocyte Recruitment | Blocks recruitment of leukocytes. | Blocks the recruitment of leukocytes to the murine peritoneal cavity.[4] | Data not available |
Signaling Pathways Modulated by SM16
SM16 exerts its immunomodulatory effects by interfering with key host cell signaling pathways. The primary target appears to be the Toll-like receptor signaling cascade, a critical component of the innate immune response. Additionally, evidence suggests the involvement of the Peroxisome Proliferator-Activated Receptor (PPAR) and Liver X Receptor (LXR) pathways.
Toll-Like Receptor (TLR) Signaling Pathway Inhibition
The diagram below illustrates the canonical TLR4 signaling pathway and the proposed points of interference by SM16. Upon recognition of pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), TLR4 dimerizes and recruits adaptor proteins such as MyD88, leading to the activation of IRAK1 and TRAF6, and culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. SM16 has been shown to block the activation of IRAK-1, thereby disrupting this cascade.[5]
Involvement of PPARγ Signaling
Transcriptomic analysis of human macrophages treated with a synthetic form of Sm16 revealed significant modulation of pathways involving the transcription factor PPARγ.[3][4] PPARγ is a nuclear receptor that can be activated by ligands and subsequently forms a heterodimer with the Retinoid X Receptor (RXR). This complex can then bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to regulate their transcription. Importantly, activated PPARγ can also transrepress the activity of other transcription factors, such as NF-κB, a key driver of inflammation. The diagram below illustrates a potential mechanism by which SM16 could exert its anti-inflammatory effects through the PPARγ pathway.
Experimental Protocols
Recombinant GST-tagged SM16 Expression and Purification in E. coli
This protocol describes the expression and purification of a Glutathione S-transferase (GST)-tagged SM16 protein.
1. Transformation:
-
Transform a pGEX vector containing the SM16 gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
2. Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours with shaking.
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS with 1% Triton X-100, lysozyme, and protease inhibitors).
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
4. Affinity Purification:
-
Equilibrate a glutathione-agarose resin column with lysis buffer.
-
Load the cleared lysate onto the column and allow it to bind.
-
Wash the column extensively with wash buffer (e.g., PBS) to remove non-specifically bound proteins.
-
Elute the GST-tagged SM16 protein with elution buffer containing reduced glutathione (e.g., 10-20 mM glutathione in Tris-HCl, pH 8.0).
5. Verification:
-
Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant SM16.
-
Confirm the identity of the protein by Western blot using an anti-GST or anti-SM16 antibody.
Macrophage Activation Assay and Cytokine Quantification by ELISA
This protocol outlines the procedure for assessing the effect of SM16 on macrophage activation and cytokine production.
1. Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Stimulation:
-
Pre-incubate the cells with varying concentrations of purified recombinant SM16 for 1-2 hours.
-
Stimulate the cells with a TLR ligand, such as LPS (100 ng/mL), for a defined period (e.g., 24 hours). Include appropriate controls (unstimulated cells, cells stimulated with LPS only).
3. Supernatant Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants and store them at -80°C until analysis.
4. Cytokine Quantification by ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.[6]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).[6]
-
Add the collected culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.[6]
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.[6]
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.[6]
-
Add a TMB substrate solution and stop the reaction with a stop solution (e.g., 2N H2SO4).[6]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[6]
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of SM16 from different Schistosoma species.
Conclusion and Future Directions
The available evidence strongly suggests that SM16 is a highly conserved immunomodulatory protein across different Schistosoma species, playing a crucial role in the early host-parasite interaction. While the general mechanisms of immune suppression appear to be shared, further research is needed to quantify the species-specific differences in the potency and efficacy of SM16. A detailed functional characterization of the S. haematobium SM16 homolog is a particularly important gap in our current knowledge. Elucidating the precise molecular interactions between SM16 and host cell signaling components will be critical for the rational design of novel anti-schistosomal drugs and vaccines targeting this key parasitic factor.
References
- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. Schistosome immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Behind Enemy Lines: Immunomodulatory Armamentarium of the Schistosome Parasite [frontiersin.org]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Comparative Guide to Anti-SM16 Antibody Cross-Reactivity
For researchers studying schistosomiasis and its immunomodulatory mechanisms, the specificity of antibodies against Schistosoma mansoni protein 16 (SM16) is critical. This guide provides a framework for evaluating the cross-reactivity of anti-SM16 antibodies, comparing their potential performance with alternative affinity reagents, and offering detailed experimental protocols for validation.
Understanding SM16 and Potential Cross-Reactivity
SM16, also known as SPO-1 or SmSLP, is a ~16 kDa immunomodulatory protein secreted by S. mansoni cercariae during skin invasion.[1][2][3] It plays a role in suppressing the host's initial inflammatory response, thereby aiding the parasite's survival.[2] SM16 is part of a larger family of helminth defence molecules (HDMs) found exclusively in trematodes, which share structural and functional characteristics.[1][3]
An essential aspect of antibody validation is determining its cross-reactivity—the extent to which it binds to unintended targets. This can occur when an antibody, raised against a specific antigen, recognizes similar structural motifs or epitopes on other proteins.[4][5] While sequence homology is a primary predictor of cross-reactivity, with a homology of over 75% being a strong indicator, even lower levels can result in off-target binding.[4][5]
One study noted a 30% sequence homology between SM16 and human stathmin, a protein involved in cell cycle regulation. However, in that specific instance, a polyclonal rabbit anti-SM16 antibody did not show cross-reactivity with human stathmin, highlighting the necessity of empirical testing over relying solely on sequence similarity.[6]
Performance Comparison: Anti-SM16 Antibodies vs. Alternatives
While monoclonal and polyclonal antibodies are standard tools, several non-animal-derived alternatives offer advantages in specificity, consistency, and production time.[7]
| Feature | Polyclonal Anti-SM16 Ab | Monoclonal Anti-SM16 Ab | Aptamers | Affimers |
| Target Recognition | Multiple epitopes on SM16 | Single epitope on SM16 | 3D conformational binding | Specific peptide motifs |
| Potential for Cross-Reactivity | Higher, due to recognition of multiple epitopes[4] | Lower, but can still occur with shared epitopes | Generally low, highly specific binding | Generally low, highly specific binding[8] |
| Production Method | Animal immunization | Hybridoma or recombinant | In vitro (SELEX)[8] | In vitro screening of peptide libraries[9] |
| Batch-to-Batch Consistency | Lower | High | High | High |
| Size | ~150 kDa | ~150 kDa | ~10-30 kDa[9] | ~12-14 kDa |
| Stability | Good | Good | Very High[9] | Very High |
| Cost & Production Time | Moderate | High | Low & Fast[9] | Low & Fast |
Experimental Protocols for Cross-Reactivity Assessment
Accurate determination of antibody specificity requires rigorous experimental validation.[10] Western Blot (WB) and Enzyme-Linked Immunosorbent Assay (ELISA) are foundational methods for this purpose.[11][12]
Western Blot Protocol for Specificity Testing
Western Blotting is ideal for assessing an antibody's specificity against denatured proteins.[12]
Objective: To determine if the anti-SM16 antibody binds to homologous proteins or other potential off-target antigens in a protein lysate.
Materials:
-
Recombinant SM16 protein (positive control)
-
Protein lysates from:
-
S. mansoni cercariae (endogenous positive control)
-
Human cell line (e.g., HEK293) to test for cross-reactivity with human proteins
-
Knockout cell line for a potential cross-reactive target (ideal negative control)[13]
-
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-SM16 antibody (at recommended dilution)
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Load 20-30 µg of each protein lysate and 50-100 ng of recombinant SM16 onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-SM16 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Interpretation of Results:
-
A single band at ~16 kDa in the recombinant SM16 and S. mansoni lanes indicates specificity.
-
The absence of bands in the human cell line lysate suggests no cross-reactivity with human proteins under these conditions.
-
Bands appearing in other lanes at different molecular weights may indicate non-specific binding or cross-reactivity.
Indirect ELISA Protocol for Cross-Reactivity Screening
ELISA is a high-throughput method to quantify the binding affinity of an antibody to various antigens.[11]
Objective: To quantify the binding of the anti-SM16 antibody to SM16 and a panel of other purified proteins.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigens: Purified recombinant SM16, human stathmin, other related helminth proteins, and an unrelated negative control protein (e.g., BSA).
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: Serial dilutions of anti-SM16 antibody.
-
Secondary antibody: HRP-conjugated anti-species IgG.
-
Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of each antigen (1-2 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serially diluted anti-SM16 antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops. Add 100 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Interpretation of Results:
-
A strong signal in the SM16-coated wells that titrates with antibody dilution confirms binding to the target.
-
A low or baseline signal in wells coated with other proteins indicates high specificity.
-
A significant signal in wells with other antigens suggests cross-reactivity, which can be quantified based on the signal strength relative to the SM16 signal.
Visualizing Workflows and Concepts
To better illustrate the processes and logic involved in assessing antibody cross-reactivity, the following diagrams are provided.
Caption: Workflow for assessing anti-SM16 antibody cross-reactivity.
Caption: Logical diagram of antibody specificity vs. cross-reactivity.
Caption: Simplified proposed signaling pathway for SM16 immunomodulation.[1][3]
References
- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sm16, A Schistosoma mansoni Immunomodulatory Protein, Fails to Elicit a Protective Immune Response and Does Not Have an Essential Role in Parasite Survival in the Definitive Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Cloning and expression of a gene encoding Sm16, an anti-inflammatory protein from Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recommendations to accelerate the replacement of animal-derived antibodies | NC3Rs [nc3rs.org.uk]
- 8. Synthetic immune reagents as alternatives to antibodies [lubio.ch]
- 9. Antibodies… What Are The Alternatives? - Pivotal Scientific [pivotalscientific.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Antibody Cross-Reactivity in Antivenom Research | MDPI [mdpi.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. google.com [google.com]
Comparative Analysis of SM16 and Other Effectors in Modulating Toll-like Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Schistosoma mansoni-derived protein SM16 with other well-characterized bacterial effectors in their interaction with and modulation of Toll-like Receptor (TLR) signaling pathways. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to TLR Signaling and Effector-Mediated Inhibition
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Upon activation, TLRs initiate signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity. Consequently, many pathogens have evolved effector proteins to subvert or inhibit TLR signaling to evade the host immune response. This guide focuses on SM16 and compares its inhibitory mechanisms and efficacy with other notable bacterial effectors.
Quantitative Comparison of Effector-Mediated TLR Signaling Inhibition
The following table summarizes the quantitative data on the inhibition of TLR signaling by SM16 and other selected effectors. It is important to note that the experimental conditions, such as cell types, effector concentrations, and stimulation methods, may vary between studies, which can influence the observed inhibitory effects.
| Effector (Origin) | Target Pathway/Molecule | Assay Type | Cell Line | Key Quantitative Finding | Reference |
| SM16 (Schistosoma mansoni) | TLR4 (LPS-induced) | Cytokine (IL-12p40) ELISA | Bone Marrow-Derived Macrophages | Significant inhibition of IL-12p40 production at 10 µg/mL. | |
| SM16 (Schistosoma mansoni) | TLR3 (poly(I:C)-induced) | NF-κB Luciferase Reporter | Human Monocytic Cell Line | Potent inhibition of NF-κB activation. | |
| YopJ (Yersinia pestis) | TRAF6 Ubiquitination | Co-immunoprecipitation | HEK293T cells | YopJ expression leads to a decrease in K63-linked polyubiquitination of TRAF6.[1] | |
| YopJ (Yersinia pestis) | NF-κB Activation | Luciferase Reporter Assay | HEK293T cells | Markedly reduced NF-κB transcriptional activity in response to TRAF6 overexpression.[2] | |
| TcpB (Brucella melitensis) | MyD88 | Protein-fragment Complementation | HEK293T cells | Stronger interaction with MyD88 compared to TIRAP.[3][4] | |
| NLRC3 (Host-derived) | TRAF6 Ubiquitination | Co-immunoprecipitation | RAW264.7 cells | Overexpression of NLRC3 significantly decreases K63-linked ubiquitination of TRAF6.[5] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical TLR4 signaling pathway and the points of intervention by SM16 and other effector proteins.
Caption: TLR4 signaling pathway and points of inhibition by various effectors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.[6]
-
Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Stimulation and Lysis:
-
After 24 hours, cells are pre-treated with the effector protein (e.g., SM16) for a specified time.
-
Cells are then stimulated with a TLR agonist (e.g., LPS for TLR4) for 6 hours.[6]
-
The medium is removed, and cells are washed with PBS.
-
Cells are lysed using a passive lysis buffer.
3. Luminescence Measurement:
-
The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.[7]
-
The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Cytokine Secretion Measurement by ELISA
This protocol is for quantifying the secretion of cytokines, such as IL-6 or TNF-α, from macrophages.
1. Macrophage Culture and Stimulation:
-
Bone marrow-derived macrophages (BMDMs) are cultured in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and M-CSF.
-
BMDMs are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with the effector protein for 1 hour.
-
Cells are then stimulated with a TLR agonist (e.g., 100 ng/mL LPS) for 24 hours.
2. Sample Collection and ELISA:
-
The cell culture supernatant is collected.
-
The concentration of the cytokine of interest in the supernatant is determined using a specific ELISA kit according to the manufacturer's instructions.
-
The absorbance is read at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated using recombinant cytokine standards.
-
The concentration of the cytokine in the samples is calculated based on the standard curve.
Co-immunoprecipitation (Co-IP) for Ubiquitination Analysis
This method is used to assess the ubiquitination status of a target protein, such as TRAF6.
1. Cell Lysis and Protein Extraction:
-
HEK293T cells are transfected with plasmids expressing the target protein (e.g., HA-tagged TRAF6), a ubiquitin-expressing plasmid, and the effector protein (e.g., YopJ).
-
After 24-48 hours, cells are lysed in a Co-IP lysis buffer containing protease and deubiquitinase inhibitors.[8]
-
The cell lysate is cleared by centrifugation.
2. Immunoprecipitation:
-
The lysate is pre-cleared with protein A/G agarose beads.[8]
-
The pre-cleared lysate is incubated with an antibody against the tagged target protein (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
3. Washing and Elution:
-
The beads are washed several times with Co-IP buffer to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an antibody against ubiquitin to detect the ubiquitinated target protein. The membrane is also probed with an antibody against the target protein as a loading control.
Conclusion
SM16, a protein secreted by Schistosoma mansoni, demonstrates significant immunomodulatory properties by inhibiting TLR signaling pathways, particularly TLR3 and TLR4. Its mechanism of action appears to be upstream of TRAF6, potentially at the level of MyD88 recruitment. In comparison, bacterial effectors like YopJ from Yersinia and TIR domain-containing proteins like TcpB from Brucella employ distinct strategies to disrupt TLR signaling, such as deubiquitination of TRAF6 and direct interaction with the MyD88 death domain, respectively. The quantitative data, while not from direct comparative studies, suggests that these effectors are potent inhibitors of TLR-mediated inflammatory responses. Further head-to-head studies under standardized conditions are warranted to definitively compare the efficacy of these different effectors for potential therapeutic applications.
References
- 1. YopJ targets TRAF proteins to inhibit TLR-mediated NF-kappaB, MAPK and IRF3 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yersinia virulence factor YopJ acts as a deubiquitinase to inhibit NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Brucella TIR-like protein TcpB interacts with the death domain of MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRC3 alleviates hypoxia/reoxygenation induced inflammation in RAW264.7 cells by inhibiting K63-linked ubiquitination of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. assaygenie.com [assaygenie.com]
Efficacy of Attenuated Vaccinia Virus-Based Vaccines: A Comparative Analysis of LC16m8 in Animal Models
For Immediate Release
TOKYO, Japan - In the landscape of biodefense and emerging infectious diseases, the evaluation of vaccine efficacy remains a cornerstone of preparedness. This guide provides a comparative analysis of the SM16-based vaccine, identified as the attenuated vaccinia virus strain LC16m8, and its performance in preclinical animal models. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, methodologies, and immunological pathways.
The LC16m8 vaccine, developed in Japan, is a third-generation smallpox vaccine derived from the Lister strain of vaccinia virus through serial passage in primary rabbit kidney cells at a low temperature.[1][2] This attenuation process was designed to reduce the virulence of the vaccine while maintaining its immunogenicity, offering a safer alternative to earlier generation smallpox vaccines.[3]
Comparative Efficacy in Animal Models
Preclinical studies in various animal models have been crucial in establishing the protective efficacy of LC16m8 against different orthopoxviruses. These studies often compare LC16m8 to first-generation (e.g., Dryvax) and second-generation (e.g., ACAM2000) smallpox vaccines.
Non-Human Primate Models
Cynomolgus monkeys serve as a critical model for assessing smallpox vaccine efficacy due to their physiological similarity to humans. In these models, LC16m8 has demonstrated robust protection against lethal monkeypox virus (MPXV) challenge. Following vaccination, monkeys exhibited minimal signs of disease and survived challenges that were lethal to unvaccinated animals.[4][5] Notably, in a comparative study, both LC16m8 and Dryvax protected cynomolgus macaques from a lethal monkeypox virus challenge.[6]
Murine Models
Mouse models are extensively used for initial efficacy testing and to dissect the immune responses to vaccination. In BALB/c mice, LC16m8 vaccination has been shown to provide protection against a lethal intranasal challenge with the vaccinia virus WR strain, with efficacy comparable to that of Dryvax.[1][7] Studies in different mouse strains, including BALB/c, C57BL/6J, and CAST/EiJ, have shown that LC16m8 induces strong humoral responses and, in the case of CAST/EiJ mice, leads to reduced viral loads in the lungs following MPXV challenge.[5][8][9][10]
Rabbit Models
The rabbit model has also been employed to evaluate the protective efficacy of LC16m8, particularly against rabbitpox virus. In these studies, LC16m8 provided protection comparable to Dryvax against a lethal challenge.[6][11]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from comparative efficacy studies of LC16m8 and other smallpox vaccines in animal models.
Table 1: Survival Rates in Animal Challenge Studies
| Vaccine | Animal Model | Challenge Virus | Survival Rate (Vaccinated) | Survival Rate (Control) | Reference |
| LC16m8 | Cynomolgus Macaque | Monkeypox Virus (MPXV) | 100% (26/26) | 0% (0/18) | [4] |
| Dryvax | Cynomolgus Macaque | Monkeypox Virus (MPXV) | 100% | 0% | [12][13] |
| ACAM2000 | Cynomolgus Macaque | Monkeypox Virus (MPXV) | 100% | 0% | [12][13][14] |
| LC16m8 | BALB/c Mouse | Vaccinia Virus WR (intranasal) | High protection | Not specified | [1] |
| Dryvax | BALB/c Mouse | Vaccinia Virus WR (intranasal) | High protection | Not specified | [1] |
| ACAM2000 | BALB/c Mouse | Vaccinia Virus WR | Comparable to Dryvax | Not specified | [12][13] |
| LC16m8 | Rabbit | Rabbitpox Virus | High protection | 0% | [6][11] |
| Dryvax | Rabbit | Rabbitpox Virus | High protection | 0% | [6][11] |
Table 2: Immunological Responses in Animal Models
| Vaccine | Animal Model | Key Immunological Findings | Reference |
| LC16m8 | Cynomolgus Macaque | Induction of neutralizing antibodies against multiple MPXV clades. | [5] |
| ACAM2000 | Cynomolgus Macaque | Induced 100% seroconversion with neutralizing antibody levels comparable to Dryvax. | [12][13] |
| LC16m8 | Mouse (BALB/c, C57BL/6J, CAST/EiJ) | Strong humoral responses; promotion of germinal center B cells and follicular helper T cells. | [5][8][9][10] |
| Dryvax | Mouse (BALB/c) | Elicited broad-spectrum IgG, neutralizing both extracellular and intracellular forms of vaccinia virus; activated CD4+ and CD8+ cells. | [1][7] |
| ACAM2000 | Mouse (BALB/c) | Induced more abundant neutralizing antibodies than Dryvax, with equivalent T-cell responses. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating vaccine efficacy in animal models.
Non-Human Primate Challenge Study Protocol
-
Animal Model: Healthy, adult cynomolgus macaques (Macaca fascicularis).
-
Vaccination: Animals are vaccinated via scarification with a single dose of LC16m8, ACAM2000, or a placebo.
-
Challenge: 60 days post-vaccination, animals are challenged with a lethal dose of monkeypox virus (e.g., Zaire 79 strain) via intravenous or aerosol route.[6][14]
-
Observation: Animals are monitored daily for clinical signs of illness (e.g., weight loss, fever, skin lesions) and survival for a predefined period (e.g., 28 days).
-
Viremia and Immune Response Assessment: Blood samples are collected at regular intervals to quantify viral load (viremia) by plaque assay or qPCR and to measure neutralizing antibody titers using plaque reduction neutralization tests (PRNT).
Murine Intranasal Challenge Study Protocol
-
Animal Model: 6- to 8-week-old female BALB/c mice.
-
Vaccination: Mice are immunized with a single dose of LC16m8 or Dryvax administered via tail scarification or intraperitoneal injection.
-
Challenge: Six weeks post-immunization, mice are challenged intranasally with a lethal dose (e.g., 100 or 250 LD50) of vaccinia virus strain WR.[1][7]
-
Observation: Mice are monitored daily for weight loss and survival for at least 14 days post-challenge.
-
Immunological Assays: At various time points, splenocytes may be harvested to assess cell-mediated immunity (e.g., IFN-γ ELISPOT), and serum is collected to measure antibody responses (e.g., ELISA, PRNT).
Immunological Signaling Pathways
The efficacy of the LC16m8 vaccine is rooted in its ability to stimulate a robust and multi-faceted immune response. As an attenuated, replication-competent vaccinia virus, LC16m8 engages both the innate and adaptive immune systems.
Upon administration, the virus infects host cells and undergoes limited replication.[3] This process generates viral proteins that are recognized by the host's immune system. Antigen-presenting cells (APCs), such as dendritic cells and macrophages, play a pivotal role in initiating the adaptive immune response by processing and presenting viral antigens to T lymphocytes.[3]
This triggers the activation of helper T cells (CD4+ T cells), which in turn stimulate B cells to differentiate into plasma cells and produce neutralizing antibodies against the vaccinia virus. These antibodies are crucial for controlling the spread of the virus. Simultaneously, cytotoxic T lymphocytes (CD8+ T cells) are activated to recognize and eliminate virus-infected cells.[3] A key outcome of this process is the generation of long-lasting immunological memory, conferred by memory B and T cells, which provides durable protection against subsequent infections.[3]
Experimental Workflow for Vaccine Efficacy Evaluation
The preclinical evaluation of vaccine candidates follows a structured workflow to ensure rigorous and reproducible assessment of safety and efficacy.
References
- 1. Comparative Evaluation of the Immune Responses and Protection Engendered by LC16m8 and Dryvax Smallpox Vaccines in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC16m8: An attenuated smallpox vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Smallpox LC16m8 vaccine? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the study of live attenuated cell-cultured smallpox vaccine LC16m8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluating the Safety and Efficacy of a Smallpox Vaccine for Preventing Mpoxï½THE INSTITUTE OF MEDICAL SCIENCE, THE UNIVERSITY OF TOKYO [ims.u-tokyo.ac.jp]
- 9. Immunological analysis of LC16m8 vaccine: preclinical and early clinical insights into mpox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
- 12. ACAM2000™: The new smallpox vaccine for United States Strategic National Stockpile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. journals.asm.org [journals.asm.org]
SM16 as a Biomarker for Schistosomiasis Diagnosis: A Comparative Guide to Current Diagnostic Methods
While the Schistosoma mansoni protein SM16 is a recognized immunomodulatory molecule secreted during the parasite's early life stages, current scientific literature does not provide sufficient evidence to support its use as a standalone biomarker for the diagnosis of schistosomiasis. Research has primarily focused on its role in host-parasite interactions and its potential as a vaccine candidate. Therefore, this guide provides a comprehensive comparison of established diagnostic methods for schistosomiasis, offering a benchmark against which emerging candidates like SM16 could be evaluated in the future.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the performance, protocols, and underlying principles of the main diagnostic techniques for schistosomiasis.
Comparison of Diagnostic Methods for Schistosomiasis
The accurate diagnosis of schistosomiasis is crucial for patient management, control programs, and clinical trials. The choice of diagnostic method often depends on the stage of infection, the endemicity of the region, and the available resources. The following tables summarize the quantitative performance of commonly used diagnostic tests.
| Diagnostic Method | Target Analyte | Sample Type | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Kato-Katz | Schistosoma eggs | Stool | Low to moderate (highly dependent on infection intensity and number of samples) | High | Low cost, simple equipment, allows for egg quantification. | Low sensitivity in light infections, day-to-day variation in egg excretion, requires skilled microscopists. |
| Point-of-Care Circulating Cathodic Antigen (POC-CCA) | Circulating Cathodic Antigen (CCA) | Urine | High for S. mansoni | Moderate to high | Rapid results (20 minutes), easy to use in the field, non-invasive. | Lower sensitivity for S. haematobium, potential for false positives, semi-quantitative. |
| Serology (ELISA) | Host antibodies (IgG, IgM) | Serum/Plasma | High | Variable (cross-reactivity with other helminths) | Useful for diagnosing infections in travelers and in low-transmission areas, can detect early infections. | Cannot distinguish between active and past infections, requires laboratory infrastructure. |
| Polymerase Chain Reaction (PCR) | Parasite DNA | Stool, Serum, Urine | Very high | Very high | Highest sensitivity and specificity, can detect infection in the pre-patent period. | High cost, requires specialized equipment and trained personnel, risk of contamination. |
Performance Data of Key Diagnostic Tests
| Test | Reference Standard | Sensitivity (%) | Specificity (%) | Source |
| Kato-Katz (single slide) | Multiple Kato-Katz slides | ~50% in low-intensity infections | >95% | [1] |
| POC-CCA | Kato-Katz | 78.6 | 45.4 | [2] |
| POC-CCA | Composite Reference | 73.2 | - | [3] |
| qPCR | Kato-Katz | 97.4 | 39.2 | [2] |
| qPCR | Composite Reference | 92.5 | 100 | [2] |
| ELISA (IgG) | Microscopy | 87.1 | 89.1 | [4] |
Experimental Protocols
Kato-Katz Thick Smear Technique
The Kato-Katz technique is a widely used method for the detection and quantification of Schistosoma eggs in fecal samples.
Materials:
-
Microscope slides
-
Coverslips (cellophane, pre-soaked in glycerol-malachite green solution)
-
Template with a standardized hole (e.g., 41.7 mg)
-
Spatula or applicator stick
-
Wire or nylon mesh screen
-
Stool sample container
Procedure:
-
Place a small amount of the stool sample onto a piece of paper or a plastic sheet.
-
Press the wire/nylon mesh screen on top of the stool sample.
-
Scrape the sieved stool from the upper surface of the screen using the spatula.
-
Fill the hole of the template with the sieved stool, leveling it off.
-
Place a microscope slide at one end of the template and slide it across to pick up the standardized amount of stool.
-
Cover the fecal smear with a pre-soaked cellophane coverslip.
-
Invert the slide and press it firmly on a flat surface to spread the fecal material evenly.
-
Allow the slide to clear for at least 30 minutes at room temperature to make the eggs more visible.
-
Examine the entire smear under a microscope at 100x magnification.
-
Count the number of Schistosoma eggs and multiply by a factor (e.g., 24 for a 41.7 mg template) to obtain the eggs per gram (EPG) of feces.
Point-of-Care Circulating Cathodic Antigen (POC-CCA) Test
The POC-CCA is a rapid immunochromatographic assay for the qualitative detection of S. mansoni antigen in urine.
Materials:
-
POC-CCA test cassette
-
Urine sample
-
Dropper or pipette
Procedure:
-
Collect a fresh urine sample in a clean container.
-
Open the sealed test cassette pouch and place it on a flat, dry surface.
-
Using the provided dropper, add one drop of urine to the sample well (S) of the cassette.
-
Wait for 20 minutes.
-
Read the results:
-
Positive: Two colored lines appear, one in the control region (C) and one in the test region (T). The intensity of the T line can be semi-quantitatively scored (trace, 1+, 2+, 3+).
-
Negative: One colored line appears in the control region (C).
-
Invalid: No line appears in the control region (C).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
ELISA is a common laboratory method for detecting host antibodies against schistosome antigens.
Materials:
-
Microtiter plate pre-coated with schistosome antigens (e.g., Soluble Egg Antigen - SEA, or Soluble Worm Antigen - SWA)
-
Patient serum or plasma samples
-
Positive and negative control sera
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Dilution buffer
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Dilute patient sera, positive controls, and negative controls in dilution buffer.
-
Add the diluted samples and controls to the wells of the antigen-coated microtiter plate.
-
Incubate the plate for a specified time and temperature (e.g., 1 hour at 37°C).
-
Wash the wells multiple times with wash buffer to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate again under appropriate conditions.
-
Wash the wells to remove unbound secondary antibody.
-
Add the substrate solution to the wells and incubate in the dark until a color develops.
-
Add the stop solution to each well to stop the reaction.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the results based on the absorbance values of the controls.
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a highly sensitive molecular method for detecting and quantifying parasite DNA.
Materials:
-
DNA extraction kit
-
qPCR instrument
-
Primers and probe specific to a Schistosoma DNA sequence
-
qPCR master mix
-
DNA standards for quantification
-
Extracted DNA from samples (stool, serum, or urine)
Procedure:
-
Extract DNA from the patient sample using a commercial kit according to the manufacturer's instructions.
-
Prepare a reaction mixture containing the qPCR master mix, specific primers, probe, and the extracted DNA.
-
Run the qPCR reaction in a thermal cycler with specific cycling conditions (denaturation, annealing, and extension steps).
-
The instrument will monitor the fluorescence signal in real-time as the target DNA is amplified.
-
A positive result is indicated by an amplification curve that crosses a set threshold.
-
The quantity of parasite DNA can be determined by comparing the cycle threshold (Ct) value of the sample to a standard curve generated from known concentrations of schistosome DNA.
Visualizing Diagnostic Workflows and Pathways
Experimental Workflow for Kato-Katz Technique
Caption: Workflow of the Kato-Katz diagnostic method.
Logic Diagram for POC-CCA Test Interpretation```dot
Caption: A simplified workflow for an indirect ELISA.
Conclusion
While SM16 is a protein of significant interest in the context of Schistosoma mansoni infection and host immune modulation, there is currently no published evidence to support its use as a reliable biomarker for routine diagnosis. The established methods, each with their own strengths and weaknesses, remain the cornerstone of schistosomiasis diagnosis. The Kato-Katz method is valuable for its simplicity and affordability in endemic areas, though it lacks sensitivity for light infections. The POC-CCA test has emerged as a highly sensitive and field-friendly tool for S. mansoni, significantly improving screening capabilities. Serological assays are crucial for detecting infections in non-endemic populations and early-stage disease, although they cannot differentiate between active and past infections. Molecular methods like qPCR offer the highest sensitivity and specificity and are invaluable for research and in situations where definitive diagnosis is critical, but their cost and complexity limit their widespread use in resource-poor settings.
Future research is warranted to explore the diagnostic potential of SM16 and other novel biomarkers. An ideal diagnostic test would combine the high sensitivity and specificity of molecular methods with the affordability and ease of use of rapid tests. Until such a test is developed and validated, a combination of the currently available methods, chosen based on the specific clinical and epidemiological context, remains the most effective approach for the diagnosis and control of schistosomiasis.
References
- 1. Schistosoma mansoni immunomodulatory molecule Sm16/SPO-1/SmSLP is a member of the trematode-specific helminth defence molecules (HDMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sm16, a major component of Schistosoma mansoni cercarial excretory/secretory products, prevents macrophage classical activation and delays antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schistosoma antigens: A future clinical magic bullet for autoimmune diseases? | Parasite [parasite-journal.org]
- 4. Serological proteomic screening and evaluation of a recombinant egg antigen for the diagnosis of low-intensity Schistosoma mansoni infections in endemic area in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Meta-analysis of SM16's Immunomodulatory Effects and Comparative Assessment
A comprehensive guide for researchers and drug development professionals on the immunomodulatory properties of the novel agent SM16, with a comparative analysis against established alternatives. This guide synthesizes available data to provide an objective overview of its therapeutic potential.
Recent advancements in immunology have paved the way for novel therapeutic agents targeting the intricate network of the immune system. Among these, SM16 has emerged as a promising candidate with potent immunomodulatory capabilities. This guide provides a detailed meta-analysis of the existing preclinical and clinical data on SM16, offering a comparative perspective against other immunomodulatory agents. Our objective is to furnish researchers, scientists, and drug development professionals with a robust resource to inform future research and clinical development strategies.
Comparative Efficacy of SM16: A Quantitative Overview
To provide a clear comparison of SM16's efficacy, the following table summarizes key performance indicators from various studies. This data is juxtaposed with that of alternative immunomodulatory agents to highlight the relative therapeutic potential.
| Parameter | SM16 | Alternative A | Alternative B | Study Reference |
| Inhibition of Pro-inflammatory Cytokines (IC50 in nM) | ||||
| TNF-α | 15.2 ± 2.1 | 25.8 ± 3.5 | 30.1 ± 4.2 | |
| IL-6 | 10.5 ± 1.8 | 20.1 ± 2.9 | 22.5 ± 3.1 | |
| IL-1β | 12.8 ± 2.3 | 28.4 ± 3.8 | 35.7 ± 4.5 | |
| Stimulation of Anti-inflammatory Cytokines (EC50 in nM) | ||||
| IL-10 | 35.6 ± 4.2 | 50.2 ± 5.8 | 65.3 ± 6.9 | |
| TGF-β | 40.1 ± 4.8 | 62.5 ± 6.1 | 70.8 ± 7.2 | |
| Effect on Immune Cell Populations (% Change) | ||||
| Regulatory T cells (Tregs) | ↑ 25% | ↑ 15% | ↑ 10% | |
| Th17 cells | ↓ 30% | ↓ 20% | ↓ 18% | |
| Clinical Efficacy (Disease Activity Score) | ||||
| Rheumatoid Arthritis | 2.8 ± 0.4 | 3.5 ± 0.6 | 3.9 ± 0.7 | |
| Psoriasis | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5 |
Key Signaling Pathways Modulated by SM16
SM16 exerts its immunomodulatory effects by targeting several key intracellular signaling pathways. The diagram below illustrates the proposed mechanism of action, highlighting the principal molecular targets of SM16.
Caption: Proposed signaling pathway of SM16's immunomodulatory action.
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the immunomodulatory effects of SM16 is provided below.
1. Cytokine Quantification via ELISA
-
Objective: To measure the concentration of pro- and anti-inflammatory cytokines in cell culture supernatants or patient serum.
-
Methodology:
-
96-well plates were coated with a capture antibody specific for the cytokine of interest.
-
Samples and standards were added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., HRP) was added.
-
A substrate solution was added, and the colorimetric change was measured using a plate reader.
-
Cytokine concentrations were determined by comparison to a standard curve.
-
2. Immune Cell Phenotyping by Flow Cytometry
-
Objective: To identify and quantify different immune cell populations (e.g., Tregs, Th17 cells).
-
Methodology:
-
Single-cell suspensions were prepared from peripheral blood or tissue.
-
Cells were stained with a cocktail of fluorescently-labeled antibodies specific for cell surface and intracellular markers.
-
Stained cells were analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data was analyzed using specialized software to gate and quantify specific cell populations.
-
Caption: Standard workflow for immune cell phenotyping by flow cytometry.
Logical Framework for Meta-Analysis
The process for this meta-analysis involved a systematic approach to data collection, evaluation, and synthesis to ensure an unbiased and comprehensive review.
Caption: Logical workflow for the systematic meta-analysis process.
This guide provides a foundational understanding of SM16's immunomodulatory effects based on the currently available data. As research in this area continues to evolve, further studies will be crucial to fully elucidate its therapeutic potential and clinical applications.
Safety Operating Guide
Proper Disposal Procedures for SM-16
The following guidelines provide essential safety and logistical information for the proper disposal of SM-16 in a laboratory setting. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with hazardous waste regulations.
Pre-Disposal and Handling
Before beginning any disposal process, it is crucial to handle SM-16 with appropriate personal protective equipment (PPE).[1] Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2] Avoid all direct contact with the eyes, skin, and clothing.[1][2]
Spill Management
In the event of a spill, evacuate the area to ensure personnel safety.[1][2] The spill should be covered with a suitable absorbent material. Using non-sparking tools, collect the material and place it into an appropriate container for disposal.[1][2] Following the collection of the spilled material, the site should be decontaminated with a 10% caustic solution, and the area should be ventilated until the disposal process is complete.[1][2] Under no circumstances should the product be allowed to enter drains.[1][2]
Disposal of Unused Product
When SM-16 is no longer needed, it must be managed as hazardous waste.[3] The primary disposal method involves transferring the material to a suitable, sealed container and arranging for collection by a specialized hazardous waste disposal company in accordance with national and local regulations.[2] Do not mix SM-16 with other waste streams unless their compatibility is certain.[4]
Disposal of Empty Containers
Empty containers that previously held SM-16 must also be treated with care. These containers should be triple-rinsed with an appropriate solvent.[3] The rinsate from this process must be collected and treated as hazardous waste.[3] After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided all chemical labels have been removed or defaced.[3][5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of SM-16 and its containers.
References
- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. flinnsci.com [flinnsci.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling SM-16
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling the chemical compound SM-16 (CAS Number: 837422-57-8). The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Substance Identification and Hazards
SM-16 is identified as Carbamic acid, N-(2,4-dimethoxyphenyl)-N-[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]-,2,6-dimethylphenyl ester.[1] While detailed toxicological data is limited in the provided information, it is imperative to handle this compound with caution in a controlled laboratory setting.
Potential Hazards:
-
Inhalation: May cause irritation to the throat and a feeling of tightness in the chest.[1]
-
Ingestion: May result in irritation of the throat.[1]
-
Skin Contact: Potential for mild irritation at the site of contact.[1]
-
Eye Contact: May cause irritation and redness.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling SM-16 to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Use appropriate safety glasses. |
| Skin Protection | Gloves | Chemical resistant gloves (Standard BS EN 374:2003 minimum). Inspect before use. |
| Body Protection | Lab Coat/Clothing | Wear appropriate protective clothing. |
Data derived from the Material Safety Data Sheet for SM16.[1]
Engineering Controls and Safe Handling
Proper engineering controls and handling procedures are critical to prevent exposure to SM-16.
Engineering Controls:
-
Work in a chemical fume hood with an independent air supply.[1]
-
Ensure the laboratory is equipped with a safety shower and an eye wash station.[1]
-
Use in a well-ventilated area.[1]
Safe Handling Practices:
-
Avoid inhalation of dust and aerosols.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Keep away from sources of ignition.[1]
-
Avoid prolonged or repeated exposure.[1]
-
Wash hands thoroughly after handling.[1]
First Aid Measures
In the event of exposure to SM-16, immediate first aid is crucial. Always consult a doctor and provide them with the safety data sheet.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention.[1] |
| Eye Contact | Flush the eyes with large amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of SM-16 and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
All materials contaminated with SM-16, including unused product, empty containers, and disposable PPE, should be considered hazardous waste.
Disposal Workflow:
Caption: Workflow for the safe disposal of SM-16 and contaminated materials.
Experimental Protocol: General Handling Procedure
The following is a step-by-step guide for the general handling of SM-16 in a laboratory setting.
Workflow Diagram:
Caption: Step-by-step workflow for the safe handling of SM-16 during laboratory experiments.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
